molecular formula C12H18ClNO B3021830 4-(4-Methylphenoxy)piperidine hydrochloride CAS No. 65367-97-7

4-(4-Methylphenoxy)piperidine hydrochloride

Cat. No.: B3021830
CAS No.: 65367-97-7
M. Wt: 227.73 g/mol
InChI Key: FUYMHJIAYHLIEH-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-methylphenoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYMHJIAYHLIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589992
Record name 4-(4-Methylphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63843-49-2
Record name 4-(4-Methylphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Methylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methylphenoxy)piperidine hydrochloride is a valuable heterocyclic building block widely employed in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperidine core linked to a substituted phenoxy moiety, makes it a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The hydrochloride salt form enhances the compound's solubility and stability, rendering it ideal for use in drug formulation and discovery workflows.[1]

This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking a practical and robust approach to preparing and verifying this important chemical entity.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis. Our target molecule consists of an aryl ether bond connecting a piperidine ring and a p-cresol fragment. The most robust and widely adopted method for constructing such a C-O bond is the Williamson Ether Synthesis, an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[3]

Our strategy is therefore to disconnect the target molecule at the ether linkage. This retrosynthetic approach is visualized below.

G cluster_1 Retrosynthetic Disconnection target 4-(4-Methylphenoxy)piperidine HCl intermediate1 N-Boc-4-(4-Methylphenoxy)piperidine target->intermediate1 Deprotection & Salt Formation sm1 p-Cresol (4-Methylphenol) intermediate1->sm1 C-O Bond Formation (Williamson Ether Synthesis) sm2 N-Boc-4-hydroxy- piperidine derivative (with leaving group) intermediate1->sm2 C-O Bond Formation (Williamson Ether Synthesis)

Caption: Retrosynthetic analysis of 4-(4-Methylphenoxy)piperidine HCl.

This analysis leads to a three-stage forward synthesis:

  • Ether Formation: Reaction of the p-cresolate anion with a suitable N-protected 4-piperidyl electrophile. We will use N-Boc-4-hydroxypiperidine as a readily available starting material, which requires activation of the hydroxyl group.

  • Deprotection: Removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen.

  • Salt Formation: Concurrent protonation of the piperidine nitrogen with hydrochloric acid to yield the final, stable hydrochloride salt.

Section 2: Detailed Synthesis Protocol

This protocol is designed for reliability and scalability. The causality for each reagent and condition is explained to provide a deeper understanding of the process.

G start Starting Materials: p-Cresol, NaH, DMF N-Boc-4-hydroxypiperidine, TsCl, Pyridine step1 Step 1: Activation of Piperidinol - React N-Boc-4-hydroxypiperidine with Tosyl Chloride (TsCl) in Pyridine - Isolate N-Boc-4-tosyloxypiperidine start->step1 step2 Step 2: Williamson Ether Synthesis - Deprotonate p-cresol with NaH in DMF - Add N-Boc-4-tosyloxypiperidine - Heat to drive Sₙ2 reaction step1->step2 workup1 Aqueous Workup - Quench with water - Extract with Ethyl Acetate - Wash & Dry step2->workup1 purify1 Purification of Intermediate - Column Chromatography (Silica Gel) workup1->purify1 intermediate Isolated Intermediate: N-Boc-4-(4-Methylphenoxy)piperidine purify1->intermediate step3 Step 3: Deprotection & Salt Formation - Dissolve intermediate in Methanol - Add HCl solution (e.g., 4M in Dioxane) - Stir at room temperature intermediate->step3 isolate Isolation of Product - Precipitate forms - Filter solid - Wash with cold solvent (e.g., ether) - Dry under vacuum step3->isolate product Final Product: 4-(4-Methylphenoxy)piperidine HCl isolate->product

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Activation of N-Boc-4-hydroxypiperidine
  • Rationale: The hydroxyl group is a poor leaving group for SN2 reactions. It must be converted into a better one, such as a tosylate. The Boc group protects the piperidine nitrogen from reacting with the tosyl chloride.

  • Protocol:

    • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-(tosyloxy)piperidine, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis
  • Rationale: This is the key bond-forming step. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the weakly acidic phenolic hydroxyl of p-cresol, forming the sodium p-cresolate nucleophile.[4] Dimethylformamide (DMF) is an ideal polar aprotic solvent that solvates the cation, leaving the phenoxide anion highly reactive.[4]

  • Protocol:

    • Safety First: NaH is highly reactive with water and flammable. Handle in an inert atmosphere (e.g., under nitrogen or argon).

    • To a flame-dried flask under an inert atmosphere, add NaH (60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes to remove the oil. Suspend the NaH in anhydrous DMF (5 volumes).

    • Cool the suspension to 0 °C and add a solution of p-cresol (1.1 eq) in anhydrous DMF dropwise. Stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.

    • Add a solution of N-Boc-4-(tosyloxy)piperidine (1.0 eq) from Step 1 in anhydrous DMF.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and cautiously quench by slow addition of water.

    • Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-4-(4-methylphenoxy)piperidine.

Step 3: Boc Deprotection and Hydrochloride Salt Formation
  • Rationale: The Boc group is readily cleaved under acidic conditions. Using a solution of HCl in an organic solvent simultaneously removes the protecting group and forms the desired hydrochloride salt, which often precipitates from the solution, simplifying isolation.[5]

  • Protocol:

    • Dissolve the purified intermediate from Step 2 (1.0 eq) in a minimal amount of methanol or ethyl acetate.

    • To this solution, add a solution of HCl in dioxane (e.g., 4M, 3-5 eq) or a saturated solution of HCl in methanol dropwise at room temperature.

    • Stir the mixture for 2-4 hours. A white solid is expected to precipitate.[5]

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a cold, non-polar solvent like diethyl ether to remove any non-ionic impurities.

    • Dry the resulting white solid under vacuum to yield the final product, this compound.

Section 3: Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. Each analytical technique provides a unique piece of the structural puzzle.

G product 4-(4-Methylphenoxy)piperidine HCl nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy product->ir mp Melting Point & Elemental Analysis product->mp nmr_info Provides: - Connectivity - Chemical Environment - Proton/Carbon Count nmr->nmr_info ms_info Provides: - Molecular Weight - Molecular Formula Confirmation ms->ms_info ir_info Provides: - Functional Group Identity (N-H, C-O-C, Aromatic) ir->ir_info mp_info Provides: - Purity Assessment - Elemental Composition mp->mp_info

Caption: Complementary nature of analytical techniques for characterization.

Summary of Expected Analytical Data
PropertyExpected Value / Observation
Molecular Formula C₁₂H₁₈ClNO
Molecular Weight 227.73 g/mol
Appearance White to off-white solid
Melting Point A sharp, defined melting range is expected for a pure compound.
Mass Spec (ESI+) m/z = 192.14 [M+H]⁺ for the free base (C₁₂H₁₇NO)
¹H NMR (DMSO-d₆) ~9.0 ppm (broad s, 2H, -NH₂⁺-), ~7.1 ppm (d, 2H, Ar-H), ~6.8 ppm (d, 2H, Ar-H), ~4.5 ppm (m, 1H, -O-CH-), ~3.2 ppm (m, 2H, piperidine), ~2.9 ppm (m, 2H, piperidine), ~2.2 ppm (s, 3H, Ar-CH₃), ~2.0 ppm (m, 2H, piperidine), ~1.8 ppm (m, 2H, piperidine)
¹³C NMR (DMSO-d₆) ~155 ppm (Ar C-O), ~130 ppm (Ar C), ~129 ppm (Ar C), ~116 ppm (Ar C), ~72 ppm (Piperidine C-O), ~42 ppm (Piperidine C-N), ~29 ppm (Piperidine C), ~20 ppm (Ar-CH₃)
IR (KBr Pellet) ~2800-3200 cm⁻¹ (broad, N-H stretch of amine salt), ~1230 cm⁻¹ (strong, Ar-O-C stretch), ~1610, 1500 cm⁻¹ (C=C aromatic stretch)[6]
Elemental Analysis Calculated for C₁₂H₁₈ClNO: C, 63.29%; H, 7.97%; N, 6.15%. Experimental values should be within ±0.4%.
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool. The broad singlet around 9.0 ppm is characteristic of the two equivalent protons on the positively charged nitrogen of the piperidinium hydrochloride. The two doublets in the aromatic region (6.8-7.1 ppm) confirm the 1,4-disubstituted aromatic ring. The downfield multiplet around 4.5 ppm is the proton on the carbon bearing the ether oxygen. The distinct singlet at ~2.2 ppm corresponds to the methyl group on the aromatic ring. The remaining multiplets integrate to the eight piperidine protons.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) will detect the protonated free base of the molecule, not the full salt. The observation of a peak at m/z 192.14 would correspond to the [C₁₂H₁₇NO + H]⁺ ion, confirming the mass of the organic structure.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial functional group information. The very broad and strong absorption band in the 2800-3200 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt.[6] A strong band around 1230 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching vibration.

Conclusion

This guide has outlined a robust and well-rationalized pathway for the synthesis of this compound via a protected Williamson ether synthesis, followed by deprotection and salt formation. The detailed protocols and explanations of the underlying chemical principles are designed to empower researchers to confidently execute this synthesis. Furthermore, the comprehensive characterization plan, with expected data and interpretation guidelines, provides a clear framework for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Unexpected course of a Williamson ether synthesis. Arkivoc. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(4-phenoxybenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • WordPress. (2025, December 18). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Preparation method for 4-(4-methylphenoxy)cyanobenzene.
  • Google Patents. (n.d.). Preparation and purification of iodixanol.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action: 4-(4-Methylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylphenoxy)piperidine hydrochloride is a synthetic molecule featuring a phenoxy moiety linked to a piperidine ring. While primarily utilized as a versatile intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders, its intrinsic pharmacological profile warrants a detailed investigation.[1] This technical guide synthesizes the available evidence on structurally related compounds to propose a primary mechanism of action for this compound, focusing on its potential as a high-affinity ligand for the Sigma-1 (σ1) receptor. Furthermore, plausible secondary mechanisms involving other central nervous system (CNS) targets are explored, providing a comprehensive framework for future research and drug development endeavors.

Introduction: The Significance of the Phenoxypiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with complex receptor binding pockets. When combined with a phenoxy group, the resulting phenoxypiperidine scaffold gives rise to a class of compounds with significant activity within the CNS. The ether linkage provides a degree of rotational freedom, while the aromatic nature of the phenoxy group allows for crucial π-π stacking and hydrophobic interactions with receptor targets.

This compound, with its characteristic p-methyl substitution on the phenoxy ring, represents a specific chemotype within this broader class. While its role as a synthetic precursor is well-documented, a deeper understanding of its direct pharmacological effects is essential for unlocking its full therapeutic potential.

Proposed Primary Mechanism of Action: Sigma-1 (σ1) Receptor Modulation

Based on compelling evidence from structurally analogous compounds, the primary mechanism of action for this compound is proposed to be its interaction with the Sigma-1 (σ1) receptor.

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular stress responses, ion channel regulation, and neuronal signaling. Modulation of the σ1 receptor has been implicated in a variety of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, and depression.

Evidence from Structurally Related Phenoxyalkylpiperidines

A study on a series of phenoxyalkylpiperidines has demonstrated high-affinity binding to the σ1 receptor.[3] Notably, compounds with a 4-methyl substituent on the piperidine ring, such as N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine, exhibited Ki values in the subnanomolar to low nanomolar range for the σ1 receptor.[3] These compounds also displayed significant selectivity for the σ1 receptor over the σ2 subtype.[3] Given the high degree of structural similarity, it is highly probable that this compound also binds to the σ1 receptor with high affinity.

Furthermore, some of these high-affinity σ1 ligands were found to act as agonists at the receptor and demonstrated potent anti-amnesic effects in preclinical models of memory impairment.[3] This suggests that this compound may not only bind to the σ1 receptor but also modulate its activity, potentially leading to neuroprotective and cognitive-enhancing effects.

Proposed Binding Interactions and Signaling Pathway

The proposed interaction of this compound with the σ1 receptor likely involves key hydrophobic and electrostatic interactions within the receptor's binding pocket. The protonated piperidine nitrogen would form a crucial ionic bond with an acidic residue, such as Asp126 or Glu172, in the binding site. The phenoxy ring is predicted to engage in hydrophobic and aromatic stacking interactions with key amino acid residues.

Upon binding and potential agonistic activation, this compound could initiate a cascade of downstream signaling events. This may include the modulation of intracellular calcium levels, potentiation of N-methyl-D-aspartate (NMDA) receptor function, and regulation of neuronal survival pathways.

Sigma1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4MPhP 4-(4-Methylphenoxy)piperidine Sigma1R Sigma-1 Receptor 4MPhP->Sigma1R Binding & Agonism Ca_release Ca2+ Release from ER Sigma1R->Ca_release NMDAR_Mod NMDAR Modulation Sigma1R->NMDAR_Mod Neuronal_Survival Neuronal Survival Pathways Sigma1R->Neuronal_Survival

Proposed Sigma-1 Receptor Signaling Pathway.

Plausible Secondary Mechanisms of Action

While the evidence for σ1 receptor activity is strong, the broader chemical class of phenoxypiperidines and phenylpiperidines suggests that this compound may interact with other CNS targets.

Dopamine D4 Receptor Antagonism

Research on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives has identified potent and highly selective antagonists of the dopamine D4 receptor.[4] One compound in this series displayed a Ki value of 0.3 nM for the D4 receptor with over 2000-fold selectivity against other dopamine receptor subtypes.[4] Although the substitution pattern on the piperidine ring is different, this finding highlights the potential of the phenoxymethylpiperidine scaffold to yield potent D4 receptor ligands. The D4 receptor is implicated in psychosis and cognitive function, making it a relevant target for neurological disorders.

Monoamine Reuptake Inhibition

Patents related to 4-substituted piperidines have described their activity as inhibitors of serotonin and/or norepinephrine reuptake.[5] This mechanism is the basis for many antidepressant medications. Given the structural resemblance, it is plausible that this compound could exhibit some degree of monoamine transporter inhibition.

Experimental Protocols for Mechanistic Elucidation

To definitively characterize the mechanism of action of this compound, a series of in vitro and cellular assays are recommended.

Primary Target Validation: Sigma-1 Receptor

4.1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

  • Methodology:

    • Prepare membrane homogenates from cells expressing the human σ1 receptor.

    • Incubate the membranes with a constant concentration of a high-affinity radioligand (e.g., -pentazocine).

    • Add increasing concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

4.1.2. Functional Assay (Calcium Mobilization)

  • Objective: To determine if this compound acts as an agonist or antagonist at the σ1 receptor.

  • Methodology:

    • Culture cells expressing the human σ1 receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Establish a baseline fluorescence reading.

    • To test for agonism, add increasing concentrations of this compound and measure the change in fluorescence.

    • To test for antagonism, pre-incubate the cells with this compound before adding a known σ1 receptor agonist (e.g., PRE-084) and measure the inhibition of the agonist-induced fluorescence signal.

Experimental_Workflow cluster_primary Primary Target Validation (Sigma-1) cluster_secondary Secondary Target Screening Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (Determine Agonism/Antagonism) Binding_Assay->Functional_Assay If High Affinity D4_Binding Dopamine D4 Binding Assay Functional_Assay->D4_Binding SERT_NET_Uptake SERT/NET Uptake Assays Functional_Assay->SERT_NET_Uptake

Experimental Workflow for Mechanism of Action Studies.
Secondary Target Screening

4.2.1. Dopamine D4 Receptor Binding Assay

  • Objective: To assess the binding affinity of this compound for the dopamine D4 receptor.

  • Methodology: A similar radioligand binding assay as described for the σ1 receptor, using membranes from cells expressing the human D4 receptor and a suitable radioligand (e.g., [³H]spiperone).

4.2.2. Monoamine Transporter Uptake Assays

  • Objective: To evaluate the inhibitory activity of this compound on the serotonin transporter (SERT) and norepinephrine transporter (NET).

  • Methodology:

    • Use cells recombinantly expressing human SERT or NET.

    • Incubate the cells with a radiolabeled substrate (e.g., [³H]serotonin or [³H]norepinephrine) in the presence of varying concentrations of this compound.

    • After a defined period, terminate the uptake and lyse the cells.

    • Measure the intracellular radioactivity to determine the extent of uptake inhibition.

Quantitative Data Summary

While direct experimental data for this compound is not yet available, the following table summarizes the binding affinities of structurally related compounds at the σ1 receptor, providing a strong rationale for its proposed primary mechanism of action.

CompoundTargetBinding Affinity (Ki) [nM]Reference
N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidineSigma-1 Receptor0.89[3]
(R)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidineSigma-1 Receptor1.49[3]
(S)-N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidineSigma-1 Receptor1.05[3]
N-[(4-chlorophenoxy)ethyl]-4-methylpiperidineSigma-1 Receptor0.34[3]
(R)-N-[(4-chlorophenoxy)ethyl]-4-methylpiperidineSigma-1 Receptor1.18[3]
(S)-N-[(4-chlorophenoxy)ethyl]-4-methylpiperidineSigma-1 Receptor0.45[3]

Conclusion and Future Directions

The outlined experimental protocols provide a clear roadmap for the definitive elucidation of this compound's pharmacological profile. A thorough understanding of its mechanism of action is paramount for guiding its future development as a potential therapeutic agent for neurological disorders. Future research should focus on conducting these key in vitro and cellular assays, followed by in vivo studies to assess its efficacy and safety in relevant disease models.

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effects. Available at: [Link]

  • 4-Phenylpiperidine compounds and their preparation and use. Google Patents.
  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. Available at: [Link]

  • New 4-substituted piperidines. Google Patents.

Sources

An In-depth Technical Guide to the Synthesis and Reactions of 2-amino-5-bromo-3-hydroxypyridine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Subject and Its Significance

This technical guide provides a comprehensive overview of the synthesis and primary chemical reactions of 2-amino-5-bromo-3-hydroxypyridine. It is crucial to note an initial ambiguity concerning the provided CAS number 63843-49-2, which is associated with 4-(4-methylphenoxy)piperidine hydrochloride in some databases[1]. However, the substantial body of scientific literature concerning advanced synthesis and reaction pathways, particularly in the context of drug development, points towards 2-amino-5-bromo-3-hydroxypyridine (CAS No. 39903-01-0) [2][3]. This guide will focus on the latter compound due to its significant role as a versatile chemical building block.

2-amino-5-bromo-3-hydroxypyridine is a substituted pyridine derivative of considerable interest to researchers in medicinal chemistry and pharmaceutical development. Its structural features, including an amino group, a hydroxyl group, and a bromine atom, make it a valuable precursor for the synthesis of a wide array of biologically active molecules[3]. Most notably, it is a key intermediate in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of specific types of non-small cell lung cancer[4]. This guide will delve into the established synthetic routes to this compound and explore its reactivity, with a particular focus on its application in the synthesis of complex pharmaceutical agents.

Synthesis of 2-amino-5-bromo-3-hydroxypyridine

There are multiple established routes for the synthesis of 2-amino-5-bromo-3-hydroxypyridine. The choice of a particular method often depends on the starting materials, desired scale, and safety considerations. Two prominent methods are detailed below.

Method 1: Synthesis from 2-amino-3,5-dibromopyridine

This is a classical and well-documented method that involves the nucleophilic substitution of a bromine atom with a hydroxyl group. The reaction is typically carried out under high temperature and pressure in the presence of a strong base and a copper catalyst[2][5].

Reaction Scheme:

Synthesis_Method_1 2-amino-3,5-dibromopyridine 2-amino-3,5-dibromopyridine 2-amino-5-bromo-3-hydroxypyridine 2-amino-5-bromo-3-hydroxypyridine 2-amino-3,5-dibromopyridine->2-amino-5-bromo-3-hydroxypyridine  KOH, H2O, Cu powder  170°C, 10h

Caption: Synthesis of 2-amino-5-bromo-3-hydroxypyridine from 2-amino-3,5-dibromopyridine.

Detailed Experimental Protocol:

  • Reaction Setup: A mixture of 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water is placed in an autoclave.

  • Reaction Conditions: The mixture is stirred under a nitrogen atmosphere for 10 hours at 170°C[2]. The use of a copper catalyst is crucial for facilitating the nucleophilic substitution of the bromine atom at the 3-position. The high temperature and pressure are necessary to overcome the activation energy of this reaction.

  • Work-up and Extraction: After cooling, the dark-colored solution is neutralized with concentrated hydrochloric acid. The solution is then saturated with sodium chloride to reduce the solubility of the product in the aqueous phase and extracted three times with a warm mixture of ethyl acetate and tetrahydrofuran (9:1)[2].

  • Purification: The combined organic extracts are filtered, dried with sodium sulfate, and the solvent is evaporated. The residue is taken up in a small amount of hot ethyl acetate and purified by column chromatography on silica gel[2].

  • Product Isolation: Evaporation of the solvent from the purified fractions yields 2-amino-5-bromo-3-hydroxypyridine[2].

Data Summary:

ReactantMolar RatioKey ReagentsTemperatureTimeYieldMelting Point
2-amino-3,5-dibromopyridine1KOH (85%), Cu powder, H₂O170°C10 h46.3%205-208°C
Reference:[2]
Method 2: Synthesis from 2-amino-3-hydroxypyridine

An alternative approach begins with 2-amino-3-hydroxypyridine and proceeds through a three-step process involving cyclization, bromination, and hydrolysis[4]. This method can be advantageous as it may avoid the use of high-pressure autoclaves.

Workflow Diagram:

Synthesis_Method_2 cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis 2-amino-3-hydroxypyridine 2-amino-3-hydroxypyridine 3H-oxazolo[4,5-b]pyridin-2-one 3H-oxazolo[4,5-b]pyridin-2-one 2-amino-3-hydroxypyridine->3H-oxazolo[4,5-b]pyridin-2-one  CDI, BTC, THF  Reflux 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one 3H-oxazolo[4,5-b]pyridin-2-one->6-bromo-3H-oxazolo[4,5-b]pyridin-2-one  Photocatalytic  Bromination 2-amino-5-bromo-3-hydroxypyridine 2-amino-5-bromo-3-hydroxypyridine 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one->2-amino-5-bromo-3-hydroxypyridine  10% NaOH (aq)  Reflux, 14h

Caption: Alternative synthesis of 2-amino-5-bromo-3-hydroxypyridine from 2-amino-3-hydroxypyridine.

Detailed Experimental Protocol:

  • Cyclization: 2-amino-3-hydroxypyridine is dissolved in tetrahydrofuran (THF), and 1,1'-carbonyldiimidazole (CDI) is added. After stirring, bis(trichloromethyl) carbonate (BTC or triphosgene) is added, and the mixture is refluxed to form 3H-oxazolo[4,5-b]pyridin-2-one. This intermediate can often be used in the next step without extensive purification[4].

  • Bromination: The cyclized intermediate undergoes photocatalytic bromination to yield 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one[4].

  • Hydrolysis: The bromo-intermediate is then hydrolyzed by refluxing in a 10% aqueous sodium hydroxide solution for approximately 14 hours. The reaction progress is monitored by thin-layer chromatography[4].

  • Work-up and Purification: After cooling, the reaction mixture's pH is adjusted to 6-7 with 5% dilute hydrochloric acid. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the crude product. Further purification can be achieved by column chromatography[4].

Data Summary:

StepStarting MaterialKey ReagentsYield
Cyclization2-amino-3-hydroxypyridineCDI, BTC, THF96.1%
Hydrolysis6-bromo-3H-oxazolo[4,5-b]pyridin-2-one10% NaOH (aq)90%
Reference:[4]

Chemical Reactions of 2-amino-5-bromo-3-hydroxypyridine

The utility of 2-amino-5-bromo-3-hydroxypyridine lies in its ability to serve as a scaffold for building more complex molecules. The three functional groups—amino, hydroxyl, and bromo—each offer distinct handles for subsequent chemical transformations.

Key Application: Synthesis of Lorlatinib

A prime example of the synthetic utility of 2-amino-5-bromo-3-hydroxypyridine is its role in the synthesis of Lorlatinib. In one reported method, it participates in a Suzuki-Miyaura coupling reaction[4].

Reaction Pathway in Lorlatinib Synthesis:

Lorlatinib_Synthesis A 2-amino-5-bromo-3-hydroxypyridine C Coupled Intermediate A->C  Suzuki-Miyaura  Coupling B Boronic acid derivative B->C D Further Steps C->D  Hydrolysis,  Deprotection E Lorlatinib D->E  Amide Bond  Formation

Caption: Role of 2-amino-5-bromo-3-hydroxypyridine in the synthesis of Lorlatinib.

In this pathway, the bromine atom of 2-amino-5-bromo-3-hydroxypyridine is strategically utilized for a palladium-catalyzed cross-coupling reaction with a suitable boronic acid or ester derivative. This forms a key carbon-carbon bond, assembling the core structure of the target molecule. The amino and hydroxyl groups on the pyridine ring are often protected during this step and deprotected later for subsequent transformations, such as the formation of the macrocyclic amide structure of Lorlatinib[4].

General Reactivity and Potential Transformations

The reactivity of 2-amino-5-bromo-3-hydroxypyridine is characteristic of substituted 2-aminopyridines.

  • N-functionalization: The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, such as imidazopyridines, through reactions like the Groebke-Blackburn-Bienaymé three-component reaction[6].

  • O-functionalization: The hydroxyl group can be alkylated to form ethers or acylated to form esters.

  • Cross-Coupling Reactions: As demonstrated in the Lorlatinib synthesis, the bromine atom is an excellent handle for various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at the 5-position[7].

  • Further Halogenation: The pyridine ring can potentially undergo further halogenation under specific conditions. For instance, 2-amino-5-bromopyridine can be iodinated at the 3-position[8].

The presence of both an electron-donating amino group and a hydroxyl group activates the pyridine ring towards electrophilic substitution, while the nitrogen atom in the ring influences the regioselectivity of these reactions.

Conclusion

2-amino-5-bromo-3-hydroxypyridine is a highly valuable and versatile intermediate in organic synthesis, particularly within the pharmaceutical industry. The synthetic routes to this compound are well-established, offering scalable methods for its production. Its true strength lies in the array of chemical transformations it can undergo, enabled by its three distinct functional groups. The pivotal role of 2-amino-5-bromo-3-hydroxypyridine in the synthesis of the anti-cancer drug Lorlatinib underscores its importance and highlights the potential for its use in the development of other novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in drug discovery and development, enabling them to leverage the unique chemical properties of this important building block.

References

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available from: [Link]

  • Google Patents. Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Vaughan. (2023, December 25). How can 2-Hydroxy-3-Amino-5-bromopyridine be synthesized and applied effectively? Available from: [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Available from: [Link]

  • Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1951). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE. The Journal of Organic Chemistry, 16(9), 1397–1401. Available from: [Link]

  • International Journal of Scientific & Engineering Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available from: [Link]

  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • ResearchGate. Scope of the reaction with various substituted 2‐aminopyridines. Available from: [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines. Available from: [Link]

  • National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

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A Comprehensive Guide to the Structural Elucidation of 4-(p-Tolyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound such as 4-(p-Tolyloxy)piperidine hydrochloride, a versatile intermediate in medicinal chemistry, confirming its precise atomic arrangement is not merely an academic exercise.[1] It is a critical step for ensuring purity, predicting reactivity, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, framed not as a rigid sequence of steps, but as a logical, self-validating workflow. We will explore the causality behind each analytical choice, demonstrating how data from multiple spectroscopic and crystallographic techniques are integrated to construct an irrefutable structural assignment.

Initial Assessment: Molecular Formula and Unsaturation

Before any instrumentation is powered on, a foundational analysis of the molecular formula provides crucial predictive insights.

  • Molecular Formula: C₁₂H₁₇NO·HCl[1]

  • Molecular Weight: 227.73 g/mol [1]

The first step in the elucidation of the organic moiety (C₁₂H₁₇NO) is to calculate the Index of Hydrogen Deficiency (IHD). The IHD reveals the total number of rings and/or multiple bonds within the structure, providing a framework for our hypothesis.

IHD Calculation: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 12 - (17/2) + (1/2) + 1 IHD = 12 - 8.5 + 0.5 + 1 IHD = 5

An IHD of 5 suggests a significant degree of unsaturation. A benzene ring accounts for an IHD of 4 (one ring and three double bonds). The remaining degree of unsaturation is consistent with the presence of a second ring, such as the piperidine moiety. This initial calculation immediately aligns with the proposed structure containing a p-tolyl group and a piperidine ring.

The Elucidation Workflow: An Integrated Strategy

A robust structural elucidation relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their collective agreement constitutes a self-validating system. The process is not strictly linear; insights from one technique often inform the experimental design or data interpretation of another.

Elucidation_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_final Final Structure Formula Molecular Formula & IHD (C12H17NO, IHD=5) MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Formula->MS Predicts MW IR Infrared (IR) Spectroscopy - Functional Group ID Formula->IR Predicts functional groups NMR NMR Spectroscopy (1H, 13C, 2D) - Atomic Connectivity Formula->NMR Guides interpretation MS->NMR Confirms MW of fragments Structure Confirmed Structure MS->Structure IR->NMR Confirms functional groups IR->Structure XRay Single Crystal X-Ray Crystallography - 3D Structure - Absolute Confirmation NMR->XRay Provides structure for refinement NMR->Structure XRay->Structure Unambiguous Proof

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Mass and Fragmentation

Causality: Mass spectrometry (MS) serves two primary purposes: it provides the most accurate determination of the molecular weight of the parent molecule (as the free base) and offers clues to its structure through analysis of fragmentation patterns.[2][3] For a molecule with a basic nitrogen like piperidine, Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.[4][5]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of 4-(p-Tolyloxy)piperidine hydrochloride in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). The acidic nature of the salt ensures good solubility.

  • Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Analysis:

    • Full Scan: Perform a full scan (e.g., m/z 100-500) to identify the precursor ion corresponding to the protonated free base [C₁₂H₁₇NO + H]⁺.

    • Product Ion Scan (MS/MS): Select the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This reveals the structure of the molecule's constituent parts.[6]

Expected Data and Interpretation

The analysis will focus on the free base, C₁₂H₁₇NO (MW = 191.27 g/mol ).

m/z (Expected) Assignment Interpretation
192.14[M+H]⁺The protonated molecular ion of the free base, confirming the molecular weight.
108.06[C₇H₈O]⁺Fragment corresponding to p-cresol, resulting from cleavage of the ether bond.
84.08[C₅H₁₀N]⁺Fragment resulting from α-cleavage of the piperidine ring, a characteristic pathway for piperidine derivatives.[6]

Table 1: Predicted key ions in the ESI-MS spectrum.

Infrared Spectroscopy: Identifying Functional Groups

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[3][7] For this compound, we expect to see clear signatures for the amine salt, the aryl-alkyl ether, and the aromatic and aliphatic C-H bonds.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid 4-(p-Tolyloxy)piperidine hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Expected Data and Interpretation

The hydrochloride salt form significantly influences the N-H stretching region.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3000-2700N⁺-H StretchSecondary ammonium salt (piperidinium)
3100-3000C-H StretchAromatic (sp² C-H)
2950-2850C-H StretchAliphatic (sp³ C-H)
~1600, ~1500C=C StretchAromatic Ring
~1250 and ~1050C-O-C StretchAryl-alkyl ether (asymmetric & symmetric)[8]

Table 2: Characteristic IR absorption bands for 4-(p-Tolyloxy)piperidine HCl.

The broad absorption in the 3000-2700 cm⁻¹ range is a hallmark of an ammonium salt and clearly distinguishes it from a free secondary amine, which would show a single, sharper N-H band around 3300 cm⁻¹.[9] The presence of two distinct C-O-C stretching bands is characteristic of an aryl-alkyl ether.[8][10]

NMR Spectroscopy: Mapping the Atomic Connectivity

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[7][11][12] ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. 2D NMR techniques (like COSY and HSQC) are used to definitively link these atoms together.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Accurately weigh and dissolve ~10-20 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given the salt's polarity) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe single lines for each unique carbon environment.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

Expected Data and Interpretation

The following tables predict the signals based on the known structure.

¹H NMR (Predicted in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.0 Broad singlet 2H N⁺-H₂
~7.1 Doublet 2H Aromatic H (ortho to -CH₃)
~6.9 Doublet 2H Aromatic H (ortho to -O)
~4.5 Multiplet 1H H-4 (CH-O)
~3.2 Multiplet 2H H-2eq, H-6eq
~2.9 Multiplet 2H H-2ax, H-6ax
~2.2 Singlet 3H Ar-CH₃
~2.1 Multiplet 2H H-3eq, H-5eq

| ~1.8 | Multiplet | 2H | H-3ax, H-5ax |

Table 3: Predicted ¹H NMR data.

¹³C NMR (Predicted in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~155 Aromatic C (C-O)
~130 Aromatic C (C-CH₃)
~130 Aromatic CH (ortho to -CH₃)
~117 Aromatic CH (ortho to -O)
~72 Piperidine C-4 (C-O)
~42 Piperidine C-2, C-6
~30 Piperidine C-3, C-5

| ~20 | Ar-CH₃ |

Table 4: Predicted ¹³C NMR data.

The COSY spectrum would confirm the connectivity within the piperidine ring (H-2 with H-3, H-3 with H-4, etc.) and the HSQC would link each proton signal in Table 3 to its corresponding carbon signal in Table 4, leaving no doubt about the overall atomic framework.

NMR_Correlations cluster_piperidine Piperidine Ring cluster_tolyl p-Tolyl Group H2 H-2/H-6 H3 H-3/H-5 H2->H3 COSY H4 H-4 H3->H4 COSY Ha Ar-H (ortho to O) Hb Ar-H (ortho to Me) Ha->Hb COSY Me Ar-CH3

Caption: Key expected COSY correlations in the molecule.

X-ray Crystallography: The Gold Standard

Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[13][14][15] It determines the precise three-dimensional arrangement of atoms in space, confirming not only connectivity but also conformation and stereochemistry.[16][17]

Experimental Protocol: Single-Crystal X-Ray Diffraction
  • Crystal Growth: The key and often most challenging step is growing a single, diffraction-quality crystal.[17] This is typically achieved by slow evaporation of a saturated solution of the compound from a suitable solvent or solvent mixture (e.g., ethanol/ether).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[13]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. Atoms are fitted into this map, and their positions are refined to generate a final, highly accurate molecular model.

XRay_Workflow Start Purified Compound Crystal Grow Single Crystal (Slow Evaporation) Start->Crystal Mount Mount Crystal & Collect Diffraction Data Crystal->Mount Solve Solve Phase Problem (Generate Electron Density Map) Mount->Solve Refine Refine Atomic Positions Solve->Refine Result Final 3D Structure (CIF File) Refine->Result

Caption: Workflow for single-crystal X-ray analysis.

The result is a crystallographic information file (CIF) containing the precise coordinates of every atom, bond lengths, bond angles, and torsion angles, providing an absolute and final confirmation of the structure elucidated by spectroscopic methods.

Conclusion: A Unified and Self-Validating Structural Proof

The structural elucidation of 4-(p-Tolyloxy)piperidine hydrochloride is achieved not by a single technique, but by the logical integration of multiple analytical datasets.

  • Mass Spectrometry confirms the molecular weight (191.27 Da for the free base).

  • IR Spectroscopy validates the presence of a secondary ammonium salt, an aryl-alkyl ether, and aromatic/aliphatic moieties.

  • NMR Spectroscopy meticulously maps the H-C framework, confirming the 4-substituted piperidine and p-substituted tolyl groups and their connection via an ether linkage.

  • X-ray Crystallography , if a crystal is obtained, provides the final, incontrovertible 3D structure.

Safety and Handling

As with any chemical intermediate, 4-(p-Tolyloxy)piperidine hydrochloride should be handled with appropriate care. Always consult the full Safety Data Sheet (SDS) before use.[18][19][20] Standard precautions include:

  • Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.[21]

  • Store in a cool, dry, tightly sealed container.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]

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  • Structure Elucidation Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. eGyanKosh. [Link]

  • structure elucidation | Interactive session | Spectral analysis. (2020). YouTube. [Link]

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  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016). YouTube. [Link]

  • FTIR ATR spectra from sample set of MEA standard solutions. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Infrared studies of amine complexes. IV. The N-H-O hydrogen bond in aromatic amine complexes of ethers ketones, esters, and amides. The Journal of Physical Chemistry. [Link]

  • Synthesis of 4-(3-toluyl)piperidine hydrochloride. PrepChem.com. [Link]

  • Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

  • Process for preparing 4-aryloxy-3-phenylpiperidines.
  • IR: amines. University of Calgary. [Link]

  • 3-(p-Tolyloxy)piperidine hydrochloride. PubChem. [Link]

  • Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. NIST WebBook. [Link]

  • Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride. PrepChem.com. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Piperidine hydrochloride. NIST WebBook. [Link]

  • Piperidine - SAFETY DATA SHEET. pentachemicals. [Link]

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An In-depth Technical Guide to Early-Stage Discovery Research Involving 4-(4-Methylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on early-stage discovery research with 4-(4-Methylphenoxy)piperidine hydrochloride. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design.

Foreword: The Scientific Premise

In the landscape of neuropharmacology, the 4-aryloxypiperidine scaffold is a privileged structure, known to interact with a variety of central nervous system (CNS) targets. This compound, as a member of this class, presents a compelling starting point for novel therapeutic agent discovery. Its hydrochloride salt form enhances solubility, a crucial property for reliable in vitro and in vivo studies[1]. While direct biological data for this specific molecule is not extensively published, the known pharmacology of its structural analogs strongly suggests a high affinity for sigma receptors, making this a primary avenue of investigation. This guide will, therefore, focus on a research cascade centered around the characterization of this compound as a potential sigma receptor modulator.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is the bedrock of any successful research campaign.

PropertyValueSource
Synonyms 4-p-Tolyloxypiperidine hydrochloride[1]
CAS Number 63843-49-2[1]
Molecular Formula C₁₂H₁₇NO·HCl[1]
Molecular Weight 227.73 g/mol [1]
Appearance White powder[1]
Storage Conditions 0-8°C[1]

Strategic Synthesis of this compound

The synthesis of 4-aryloxypiperidines can be approached through several established methodologies. The choice of route often depends on the starting materials' availability and the desired scale of production. Here, we propose two robust synthetic strategies: the Mitsunobu reaction and the Ullmann condensation.

Proposed Synthetic Pathway: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon. This is particularly advantageous when chiral starting materials are used.

Mitsunobu Reaction 4-Hydroxypiperidine 4-Hydroxypiperidine Reaction_Vessel Anhydrous THF, 0°C to RT 4-Hydroxypiperidine->Reaction_Vessel p-Cresol p-Cresol p-Cresol->Reaction_Vessel PPh3 Triphenylphosphine (PPh₃) PPh3->Reaction_Vessel DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->Reaction_Vessel Intermediate 4-(4-Methylphenoxy)piperidine (Free Base) Reaction_Vessel->Intermediate Mitsunobu Reaction Final_Product 4-(4-Methylphenoxy)piperidine hydrochloride Intermediate->Final_Product Salt Formation HCl_in_Ether HCl in Et₂O HCl_in_Ether->Final_Product

Caption: Proposed Mitsunobu reaction workflow for synthesis.

Experimental Protocol:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and p-cresol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add triphenylphosphine (PPh₃) (1.2 eq).

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-4-(4-methylphenoxy)piperidine.

  • Dissolve the purified intermediate in a solution of HCl in diethyl ether or 1,4-dioxane to effect deprotection of the Boc group and concomitant salt formation.

  • Collect the resulting precipitate by filtration and wash with cold diethyl ether to yield this compound as a white solid.

Alternative Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, catalyzed by copper.

Ullmann Condensation 4-Hydroxypiperidine 4-Hydroxypiperidine Solvent High-boiling solvent (e.g., DMF, NMP) 4-Hydroxypiperidine->Solvent 4-Bromotoluene 4-Bromotoluene 4-Bromotoluene->Solvent CuI Copper(I) Iodide (CuI) CuI->Solvent Base K₂CO₃ or Cs₂CO₃ Base->Solvent Intermediate 4-(4-Methylphenoxy)piperidine (Free Base) Solvent->Intermediate Ullmann Condensation Final_Product 4-(4-Methylphenoxy)piperidine hydrochloride Intermediate->Final_Product Salt Formation HCl_in_Ether HCl in Et₂O HCl_in_Ether->Final_Product

Caption: Alternative Ullmann condensation workflow for synthesis.

Experimental Protocol:

  • Combine N-Boc-4-hydroxypiperidine (1.0 eq), 4-bromotoluene (1.2 eq), copper(I) iodide (0.1 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to 120-150°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Perform the deprotection and salt formation step as described in the Mitsunobu protocol.

In Vitro Characterization: Unveiling the Biological Target

Based on the pharmacology of structurally related phenoxyalkylpiperidines, the primary hypothesis is that this compound interacts with sigma receptors.[2][3] Therefore, the initial in vitro characterization should focus on determining its binding affinity and functional activity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Sigma-1 Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of the test compound for the σ₁ receptor.

Experimental Protocol:

  • Membrane Preparation: Utilize guinea pig brain or liver membranes, which have a high density of σ₁ receptors.[4][5] Homogenize the tissue in a suitable buffer and prepare a membrane fraction by differential centrifugation.

  • Radioligand: Use [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand.[4][6]

  • Assay Conditions: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value) and a range of concentrations of this compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known σ₁ ligand, such as haloperidol.[4]

  • Incubation and Termination: Incubate at room temperature for a specified time (e.g., 120 minutes).[7] Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.

Sigma-2 Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) for the σ₂ receptor.

Experimental Protocol:

  • Membrane Preparation: Rat liver membranes are a suitable source for σ₂ receptors.[8]

  • Radioligand and Masking: Use [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma receptor ligand.[6] To isolate binding to the σ₂ receptor, include a masking concentration of a selective σ₁ ligand, such as (+)-pentazocine, in all wells.[4][8]

  • Assay and Analysis: The remainder of the protocol is analogous to the σ₁ receptor binding assay described above.

Functional Assay for Sigma-1 Receptor Activity

Determining whether the compound acts as an agonist or antagonist at the σ₁ receptor is a critical next step. Several functional assays can be employed.

Experimental Protocol (Neurite Outgrowth Assay):

  • Cell Culture: Use a neuronal cell line, such as PC12 cells, which are known to extend neurites in response to nerve growth factor (NGF).

  • Treatment: Culture the cells in the presence of a sub-optimal concentration of NGF. Treat separate groups of cells with varying concentrations of this compound alone and in combination with a known σ₁ receptor antagonist (e.g., NE-100).

  • Observation: After a suitable incubation period (e.g., 48-72 hours), fix the cells and visualize the neurites using microscopy.

  • Quantification: Measure the length and number of neurites per cell.

  • Interpretation: An increase in neurite outgrowth in the presence of the test compound suggests σ₁ receptor agonism. This effect should be blocked by the co-administration of a σ₁ receptor antagonist.

In Vivo Evaluation: Assessing CNS Activity

Should the in vitro data reveal potent and selective sigma receptor activity, the next logical step is to assess the compound's effects in vivo. A tiered approach, starting with preliminary screening and moving to more complex behavioral models, is recommended.

Preliminary CNS Activity Screen

Initial in vivo studies should aim to determine if the compound is CNS-penetrant and has any overt behavioral effects.

Experimental Protocol (Open Field Test):

  • Dosing: Administer this compound to mice or rats via an appropriate route (e.g., intraperitoneal injection). Include vehicle control and positive control groups.

  • Observation: Place individual animals in an open field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

  • Interpretation: Significant changes in locomotor activity compared to the vehicle control group would indicate a CNS effect.

Models for Specific Therapeutic Hypotheses

Based on the known roles of sigma-1 receptors, more specific in vivo models can be employed to test for potential therapeutic applications.

  • Nociceptive Pain: The tail-flick or hot-plate test can be used to assess analgesic effects.[9]

  • Neuropathic Pain: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) are appropriate.

  • Cognitive Enhancement: The Morris water maze or novel object recognition test can be used to evaluate effects on learning and memory.

In_Vivo_Workflow Start Potent In Vitro Activity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Start->PK_PD CNS_Screen Preliminary CNS Activity Screen (e.g., Open Field Test) PK_PD->CNS_Screen Hypothesis_Testing Hypothesis-Driven Behavioral Models CNS_Screen->Hypothesis_Testing Analgesia Nociceptive/Neuropathic Pain Models Hypothesis_Testing->Analgesia Pain Hypothesis Cognition Learning and Memory Models Hypothesis_Testing->Cognition Cognition Hypothesis Neuroprotection Models of Neurodegenerative Disease Hypothesis_Testing->Neuroprotection Neuroprotection Hypothesis

Caption: A tiered workflow for in vivo evaluation.

Conclusion and Future Directions

This guide has outlined a comprehensive, hypothesis-driven approach to the early-stage discovery research of this compound. By systematically characterizing its synthesis, in vitro pharmacology with a focus on sigma receptors, and in vivo CNS activity, researchers can build a robust data package to support its potential as a novel therapeutic agent. The journey from a promising scaffold to a clinical candidate is long and arduous, but a methodical and scientifically rigorous approach, as detailed herein, provides the surest path to success.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75(1), 1-34. [Link]

  • Lagghe, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Various Authors. (n.d.). In Vivo Models for Drug Discovery. Request PDF on ResearchGate. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Löscher, W. (2017). Animal Models for the Development of New Neuropharmacological Therapeutics in the Status Epilepticus. Pharmaceuticals, 10(3), 60. [Link]

  • Martin, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 245. [Link]

  • Martin, P., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11. [Link]

  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15998. [Link]

  • Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Neurochemistry & Neuropharmacology. [Link]

  • Reilley, M. J., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Nishiyama, S., et al. (2001). In vitro characterization of radioiodinated (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol [(+)-pIV] as a sigma-1 receptor ligand. Annals of nuclear medicine, 15(5), 427-432. [Link]

  • Al-Ghananeem, A. M., & Crooks, P. A. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC. [Link]

  • Lagghe, A., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • PubChem. (n.d.). 3-(p-Tolyloxy)piperidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Pharmaron. (n.d.). In Vivo Models For Efficacy Testing. Pharmaron. [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Nuvisan. [Link]

  • Słoczyńska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9549-9570. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • SIGMA-1 EUROPE. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE. [Link]

  • Saify, Z. S., et al. (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pak J Pharm Sci, 38(4), 1267-1271. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Request PDF on ResearchGate. [Link]

  • Various Authors. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & pharmaceutical bulletin, 53(1), 64-66. [Link]

  • Janssen, P. A. J., et al. (1965). 4-hydroxy-piperidine derivatives and their preparation.

Sources

A Technical Guide to the Biological Activity Screening of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and synthetic tractability make it a privileged scaffold for the design of novel therapeutics targeting a wide array of biological systems. This in-depth technical guide provides a comprehensive framework for the biological activity screening of novel piperidine derivatives, tailored for researchers, scientists, and drug development professionals. We will navigate the strategic sequence of computational, in vitro, and in vivo screening methodologies, emphasizing the rationale behind experimental choices and the importance of robust, self-validating protocols. This guide aims to equip researchers with the necessary knowledge to efficiently identify and characterize promising lead compounds for further development.

The Strategic Imperative for a Phased Screening Approach

The journey from a novel chemical entity to a viable drug candidate is a multi-stage process that necessitates a hierarchical and logical screening cascade. A phased approach ensures that resources are allocated efficiently, with broad, high-throughput screens eliminating inactive or overtly toxic compounds early, followed by more complex and targeted assays for promising candidates. This strategy maximizes the probability of identifying compounds with desirable therapeutic properties while minimizing late-stage attrition.

Our proposed screening workflow for novel piperidine derivatives is a decision-making tree that begins with in silico predictions to prioritize synthesis and testing. This is followed by foundational in vitro assays to assess baseline cytotoxicity and broad-spectrum activity. Subsequent, more specialized assays are then employed to elucidate the specific mechanism of action and pharmacological profile of promising hits.

G cluster_0 Screening Cascade In Silico Assessment In Silico Assessment Primary In Vitro Screening Primary In Vitro Screening In Silico Assessment->Primary In Vitro Screening Prioritized Compounds Secondary & Tertiary Screening Secondary & Tertiary Screening Primary In Vitro Screening->Secondary & Tertiary Screening Active & Non-toxic Hits In Vivo Evaluation In Vivo Evaluation Secondary & Tertiary Screening->In Vivo Evaluation Validated Leads G cluster_0 Molecular Docking Workflow Prepare Ligand (Piperidine Derivative) Prepare Ligand (Piperidine Derivative) Prepare Target Protein Prepare Target Protein Prepare Ligand (Piperidine Derivative)->Prepare Target Protein Define Binding Site Define Binding Site Prepare Target Protein->Define Binding Site Run Docking Algorithm Run Docking Algorithm Define Binding Site->Run Docking Algorithm Analyze & Score Poses Analyze & Score Poses Run Docking Algorithm->Analyze & Score Poses G cluster_0 Cholinergic Synapse Acetylcholine (ACh) Acetylcholine (ACh) AChE AChE Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces Piperidine Inhibitor Piperidine Inhibitor Piperidine Inhibitor->AChE Inhibits Postsynaptic Receptor Postsynaptic Receptor ACh ACh ACh->AChE Hydrolyzed by ACh->Postsynaptic Receptor Binds & Activates

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 4-(4-Methylphenoxy)piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold in Neuropharmacology

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing ligands that interact with high affinity and selectivity with biological targets, particularly within the central nervous system (CNS). This guide focuses on a specific, promising subclass: 4-(4-Methylphenoxy)piperidine analogs. This core structure serves as a versatile template for developing modulators of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[3] Inhibition of these transporters is a clinically validated strategy for treating a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4][5][6]

This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and in vitro evaluation of 4-(4-Methylphenoxy)piperidine analogs. It is designed to equip researchers and drug development professionals with the technical knowledge and practical protocols necessary to navigate the complexities of optimizing this scaffold for desired biological activity.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-(4-Methylphenoxy)piperidine analogs typically begins with the construction of the core piperidine ring, followed by the introduction of the aryloxy side chain and subsequent diversification, primarily at the piperidine nitrogen. A common and efficient approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of a protected piperidine with 4-methylphenol (p-cresol).

A representative synthetic pathway is initiated from a commercially available starting material like N-benzyl-4-piperidone. The synthesis can be logically broken down into several key transformations, each chosen for its reliability and scalability.

Diagram: General Synthetic Workflow

G A N-Protected-4-hydroxypiperidine B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl, TEA C Activated Intermediate (e.g., N-Protected-4-mesyloxypiperidine) B->C D Nucleophilic Substitution with p-Cresol C->D p-Cresol, NaH E N-Protected-4-(4-Methylphenoxy)piperidine D->E F Deprotection of Piperidine Nitrogen (e.g., Hydrogenolysis for N-Benzyl) E->F H2, Pd/C G 4-(4-Methylphenoxy)piperidine Core F->G H N-Alkylation / N-Arylation / Amidation (Introduction of R group) G->H R-X, Base I Final Analog Library (N-R-4-(4-Methylphenoxy)piperidine) H->I

Caption: A generalized synthetic route to N-substituted 4-(4-Methylphenoxy)piperidine analogs.

Structure-Activity Relationship (SAR) Exploration

The pharmacological profile of 4-(4-Methylphenoxy)piperidine analogs is exquisitely sensitive to structural modifications at three primary locations: the piperidine nitrogen (N1), the phenoxy ring, and the piperidine ring itself. The central hypothesis is that these modifications alter the molecule's affinity and selectivity for its biological targets, primarily monoamine transporters like DAT and SERT.

Diagram: Key Modification Points for SAR

SAR_Points cluster_0 4-(4-Methylphenoxy)piperidine Scaffold mol N1 Position 1: Piperidine Nitrogen (R1) N1->mol R1 Phenoxy Position 2: Phenoxy Ring (R2) Phenoxy->mol R2 Piperidine Position 3: Piperidine Ring (R3) Piperidine->mol R3

Sources

Methodological & Application

The Lynchpin in Neuropharmacological Design: Application Notes for 4-(4-Methylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neuropharmacology, the development of novel therapeutics hinges on the strategic use of versatile chemical scaffolds. 4-(4-Methylphenoxy)piperidine hydrochloride emerges not as a direct therapeutic agent, but as a pivotal intermediate, a foundational building block for a class of compounds with significant research applications, particularly in the modulation of dopaminergic systems. This guide provides an in-depth exploration of its utility, focusing on its role in the synthesis of selective dopamine D4 receptor antagonists and the subsequent neuropharmacological characterization of these derivatives.

Introduction: A Scaffold for Selectivity

The 4-(phenoxy)piperidine moiety is a privileged structure in medicinal chemistry, frequently incorporated into ligands targeting G protein-coupled receptors (GPCRs) in the central nervous system (CNS). The hydrochloride salt of 4-(4-Methylphenoxy)piperidine enhances its solubility and stability, making it an ideal starting material for multi-step organic synthesis.[1] Its true value in neuropharmacology is realized upon its derivatization into more complex molecules that exhibit high affinity and selectivity for specific neurotransmitter receptors.

A prime example of the application of this scaffold is in the development of selective antagonists for the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. This distinct localization, compared to the more widespread expression of D2 and D3 receptors, has made the D4 receptor an attractive target for therapeutic intervention in neurological and psychiatric disorders, with the hypothesis that selective antagonism could offer therapeutic benefits with a reduced side-effect profile.

The Dopamine D4 Receptor: A Key Therapeutic Target

Dopamine D4 receptors are implicated in a variety of physiological and pathological processes, including cognition, emotion, and reward. Their potential involvement in conditions such as schizophrenia and L-DOPA-induced dyskinesia in Parkinson's disease has spurred the development of selective ligands to probe their function and therapeutic potential. The 4-(phenoxy)piperidine scaffold has been instrumental in the creation of tool compounds that have helped to elucidate the role of the D4 receptor.

Mechanism of Action of D4 Receptor Antagonists

Dopamine D4 receptor antagonists act by binding to the D4 receptor and blocking the action of the endogenous ligand, dopamine. This blockade prevents the receptor from coupling to its downstream signaling pathways, which typically involve the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By selectively inhibiting D4 receptor activity, these antagonists allow researchers to investigate the specific contributions of this receptor subtype to complex behaviors and disease states.

Below is a conceptual diagram illustrating the mechanism of D4 receptor antagonism.

D4_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Action Potential Dopamine Dopamine Dopamine_Release->Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds to G_Protein Gi/o Protein D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP_Production Reduced cAMP Adenylyl_Cyclase->cAMP_Production Leads to D4_Antagonist D4 Antagonist (e.g., L-745,870) D4_Antagonist->D4_Receptor Blocks

Caption: Mechanism of Dopamine D4 Receptor Antagonism.

Application Example: Synthesis and Characterization of a Selective D4 Antagonist

Neuropharmacological Profile of a 4-(Phenoxy)piperidine-derived D4 Antagonist: L-745,870

L-745,870 is a well-characterized, potent, and highly selective dopamine D4 receptor antagonist.[1][2] Its neuropharmacological profile has been extensively studied, providing a benchmark for the characterization of novel D4 ligands derived from the 4-(phenoxy)piperidine scaffold.

ParameterValueReference
Binding Affinity (Ki)
Dopamine D4 Receptor0.43 nM[1][2]
Dopamine D2 Receptor960 nM[2]
Dopamine D3 Receptor2300 nM[2]
Selectivity
D4 vs D2>2000-fold[1]
D4 vs D3>5000-fold[2]
Functional Activity Antagonist[1]
In Vivo Effects Does not produce typical neuroleptic-like effects at D4-selective doses.[3] Ineffective as an antipsychotic in humans.[4][5]

Experimental Protocols

The following protocols are designed for the in vitro and in vivo characterization of novel compounds derived from this compound, with a focus on assessing their activity at the dopamine D4 receptor.

In Vitro Characterization: Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the dopamine D4 receptor through competitive displacement of a radiolabeled ligand.[6][7][8][9]

Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of a test compound at the human dopamine D4 receptor.

Materials:

  • Cell Membranes: Membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.

  • Test Compound: Synthesized derivative of 4-(4-Methylphenoxy)piperidine.

  • Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., L-745,870 or clozapine).[8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

    • Test Compound: 50 µL of the test compound at various concentrations (typically a 10-point dilution series), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - D4 Receptor Membranes - Radioligand ([³H]-Spiperone) - Test Compound Dilutions - Assay Buffer Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells Prepare_Reagents->Plate_Setup Incubate Incubate at Room Temperature (60-90 minutes) Plate_Setup->Incubate Filter_Wash Rapid Filtration and Washing Incubate->Filter_Wash Scintillation_Count Scintillation Counting Filter_Wash->Scintillation_Count Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

In Vivo Characterization: Conditioned Place Preference (CPP)

This protocol assesses the rewarding or aversive properties of a test compound.[10][11][12][13][14] For a D4 antagonist, this can be used to determine if it blocks the rewarding effects of a substance known to act through the dopamine system, or if it has any intrinsic rewarding or aversive effects on its own.

Objective: To evaluate the potential of a test compound to induce a conditioned place preference or aversion, or to block the rewarding effects of a psychostimulant.

Materials:

  • Subjects: Male mice or rats.

  • Apparatus: A three-chamber conditioned place preference box with distinct visual and tactile cues in the two outer chambers.

  • Test Compound: Synthesized derivative of 4-(4-Methylphenoxy)piperidine.

  • Vehicle Control: Saline or other appropriate vehicle.

  • Rewarding Stimulus (optional): A drug such as cocaine or amphetamine.

  • Automated Tracking System: To record the time spent in each chamber.

Procedure:

  • Habituation (Day 1): Place each animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.

  • Conditioning (Days 2-9): This phase typically consists of 8 days of conditioning sessions.

    • Drug Pairing: On alternating days, administer the test compound to the animal and confine it to one of the outer chambers for 30-45 minutes. The chamber paired with the drug should be counterbalanced across subjects (i.e., for half the animals, it's their initially preferred side, and for the other half, it's their non-preferred side).

    • Vehicle Pairing: On the intervening days, administer the vehicle and confine the animal to the opposite chamber for the same duration.

  • Preference Test (Day 10): In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests.

    • A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (rewarding effect).

    • A significant decrease in time spent in the drug-paired chamber indicates a conditioned place aversion (aversive effect).

    • Statistical analysis (e.g., t-test or ANOVA) is used to compare the drug-treated group with the vehicle-treated control group.

CPP_Workflow Start Start Habituation Day 1: Habituation (Free exploration, record baseline preference) Start->Habituation Conditioning Days 2-9: Conditioning (Alternating drug and vehicle pairings in distinct chambers) Habituation->Conditioning Preference_Test Day 10: Preference Test (Drug-free, free exploration, record time in each chamber) Conditioning->Preference_Test Data_Analysis Data Analysis (Compare time in drug-paired chamber pre- vs. post-conditioning) Preference_Test->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Conditioned Place Preference Protocol.

Conclusion

This compound represents a valuable starting point for the synthesis of novel neuropharmacological agents. Its utility lies in its incorporation into more complex molecules designed to interact with specific CNS targets. The development of selective dopamine D4 receptor antagonists from the 4-(phenoxy)piperidine scaffold highlights the importance of such intermediates in drug discovery. The protocols outlined in this guide provide a framework for the comprehensive in vitro and in vivo characterization of these and other novel compounds, enabling researchers to further unravel the complexities of neurotransmitter systems and their role in health and disease.

References

  • Patel, S., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-47. [Link]

  • Bristow, L. J., et al. (1997). L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1256-64. [Link]

  • Chiamulera, C., et al. (1998). The dopamine D4 receptor antagonist L-745,870: effects in rats discriminating cocaine from saline. European Journal of Pharmacology, 345(2), 129-32. [Link]

  • Griebel, G., et al. (1997). Dopamine D4 receptor and anxiety: behavioural profiles of clozapine, L-745,870 and L-741,742 in the mouse plus-maze. European Journal of Pharmacology, 335(2-3), 117-25. [Link]

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e48832. [Link]

  • Wang, S., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8. [Link]

  • Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-8. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Kramer, M. S., et al. (1997). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. Archives of General Psychiatry, 54(6), 567-72. [Link]

  • Aricò, M., et al. (1997). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neuroscience Letters, 229(2), 130-4. [Link]

  • Iravani, M. A., et al. (2008). A dopamine receptor antagonist L-745,870 suppresses microglia activation in spinal cord and mitigates the progression in ALS model mice. Experimental Neurology, 211(2), 378-86. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Thanos, P. K., et al. (2009). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Behavioural Brain Research, 201(2), 343-9. [Link]

  • Thanos, P. K., et al. (2009). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. ResearchGate. [Link]

  • Thanos, P. K., et al. (2009). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. PubMed. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • SciSpace. (1997). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. Retrieved from [Link]

  • Saeedeh, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Conditioned place preference. Retrieved from [Link]

  • ResearchGate. (n.d.). Conditioned place preference timeline scheme. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]

  • Pontén, E., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-20. [Link]

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Application Notes & Protocols: The Phenoxypiperidine Scaffold in the Synthesis of Neurological Disorder Drugs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of neurological disorder drugs, focusing on the versatile phenoxypiperidine scaffold.

Introduction: The Privileged Piperidine Scaffold in Neuropharmacology

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast number of biologically active compounds, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and capacity to be functionalized at multiple positions allow for the precise spatial arrangement of pharmacophoric elements, enabling potent and selective interactions with a wide range of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[1][2]

This guide focuses on a specific and highly valuable subclass: phenoxypiperidine derivatives. While the specific starting material "4-(4-Methylphenoxy)piperidine" is not extensively cited as a direct precursor for major approved neurological drugs in current literature, the underlying principle of coupling a piperidine core to a phenoxy moiety is a well-established strategy in neuro-therapeutic design. This motif is central to the structure of potent drugs targeting monoamine transporters, which are critical in the treatment of depression, anxiety, and other mood disorders.

To provide a technically robust and field-proven example, this document will use the synthesis of Paroxetine , a potent and selective serotonin reuptake inhibitor (SSRI), as a primary case study. Paroxetine's core structure, a (-)-trans-4-(4'-fluorophenyl)-3-(phenoxymethyl)piperidine, serves as an exemplary model for the key chemical transformations and stereochemical considerations inherent in this class of compounds.[3][4] We will explore the strategic synthesis, explain the causality behind experimental choices, and provide detailed protocols for researchers and drug development professionals.

Part 1: Synthesis of Paroxetine — A Case Study in Stereoselective Phenoxypiperidine Construction

Paroxetine is a widely prescribed antidepressant that functions by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.[5] The therapeutic efficacy of Paroxetine is critically dependent on its stereochemistry; only the (3S, 4R)-trans isomer is pharmacologically active.[4] Therefore, any viable synthesis must address this stereochemical challenge with high fidelity.

Retrosynthetic Analysis & Strategic Planning

The synthesis of Paroxetine hinges on two key bond formations: the creation of the piperidine ring and the ether linkage between the piperidine scaffold and the phenoxy group. A common retrosynthetic approach disconnects the molecule at the ether bond and the piperidine nitrogen, leading back to simpler, often commercially available starting materials.

G Paroxetine Paroxetine ((-)-trans-3S,4R) Intermediate_A N-Protected (3S,4R)-4-(4-fluorophenyl) -3-(hydroxymethyl)piperidine Paroxetine->Intermediate_A Etherification (SN2) Sesamol Sesamol (3,4-methylenedioxyphenol) Paroxetine->Sesamol C-O Disconnect Intermediate_B N-Protected 4-(4-fluorophenyl) -1,2,3,6-tetrahydropyridine -3-carboxaldehyde Intermediate_A->Intermediate_B Stereoselective Reduction Styrene_Deriv 4-Fluoro-α-methyl Styrene Intermediate_B->Styrene_Deriv Prins Reaction Protecting_Group N-Protecting Group Source (e.g., Benzylamine) Intermediate_B->Protecting_Group Mannich-type Condensation Formaldehyde Formaldehyde Intermediate_B->Formaldehyde

Caption: Retrosynthetic analysis of Paroxetine.

This strategy highlights the critical steps:

  • Prins/Mannich-type Reaction: Construction of the core tetrahydropyridine ring from simple precursors.[4]

  • Stereoselective Reduction: Establishing the crucial trans stereochemistry of the substituents at the C3 and C4 positions.

  • Ether Formation: Coupling the piperidine alcohol with sesamol via a nucleophilic substitution reaction.

Detailed Synthetic Protocol: A Representative Pathway

The following protocol is a composite of established methods described in the patent literature, designed to be a self-validating system where the successful synthesis of the correct stereoisomer confirms the route's efficacy.[3][4][5]

Step 1: Synthesis of (±)-1-Benzyl-4-(4'-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine

This step employs a variation of the Prins reaction to construct the core heterocyclic ring.

  • Rationale (Expertise): Benzylamine serves a dual role as both a nitrogen source for the piperidine ring and a protecting group. The acidic medium facilitates the formation of an iminium ion intermediate, which then undergoes an ene reaction with 4-fluoro-α-methyl styrene, followed by reaction with formaldehyde to yield the desired tetrahydropyridine structure.[3]

Reagent/SolventMolar Eq.PurityNotes
Benzylamine1.1>99%Acts as N-source and protecting group.
Formaldehyde (40% aq.)1.5ACS GradeReactant in Prins-type reaction.
Conc. Hydrochloric Acid1.037%Catalyst and acid medium.
4-Fluoro-α-methyl styrene1.0>98%Key building block for the C4-aryl group.
Toluene-AnhydrousSolvent.

Protocol:

  • To a stirred solution of formaldehyde (1.5 eq) in a suitable reaction vessel, slowly add benzylamine (1.1 eq). The reaction is exothermic.

  • Carefully add concentrated hydrochloric acid (1.0 eq) dropwise to the mixture.

  • Heat the resulting solution to 75°C.

  • Add 4-fluoro-α-methyl styrene (1.0 eq) over 5-10 minutes.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling, neutralize the mixture with an aqueous base (e.g., NaOH solution) and extract the product into an organic solvent like toluene or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography or crystallization.

Step 2: Stereoselective Hydrogenation and Derivatization

This is the most critical step for establishing the required (3S, 4R) stereochemistry. It involves hydrogenation followed by activation of the hydroxyl group.

  • Rationale (Trustworthiness): Catalytic hydrogenation of the tetrahydropyridine intermediate can yield a mixture of cis and trans isomers. The use of specific catalysts and conditions can favor the formation of the desired trans isomer.[4] Subsequent activation of the primary alcohol to a good leaving group (e.g., a mesylate or tosylate) is necessary for the final coupling step.

Protocol:

  • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol, ethanol).

  • Add a hydrogenation catalyst (e.g., Pd/C or PtO₂). For enhanced stereoselectivity, chiral transition metal complexes with diphosphine ligands can be employed as described in specialized literature.[4]

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until the reaction is complete (monitored by GC or LC-MS).

  • Filter off the catalyst and concentrate the filtrate. The resulting product is the N-benzyl-4-(p-fluorophenyl)-3-hydroxymethylpiperidine, likely as a mix of diastereomers.

  • Separate the desired trans-diastereomer by fractional crystallization or chromatography.

  • To activate the hydroxyl group, dissolve the purified trans-isomer in an anhydrous solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine).

  • Cool the solution to 0°C and add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.

  • Stir the reaction until completion, then quench with water and perform a standard aqueous workup to isolate the derivatized intermediate.

Step 3: Nucleophilic Substitution with Sesamol

The final key step involves an Sₙ2 reaction to form the crucial ether linkage.

  • Rationale (Authoritative Grounding): Sesamol is deprotonated by a strong base to form a phenoxide, which is a potent nucleophile. This nucleophile then displaces the mesylate or tosylate leaving group on the piperidine intermediate to form the desired C-O bond.[4]

Reagent/SolventMolar Eq.PurityNotes
Mesylated Intermediate1.0>98%Product from Step 2.
Sesamol1.2>99%The phenoxy source.
Sodium Hydride (NaH)1.360% disp.Strong base to form the phenoxide.
Dimethylformamide (DMF)-AnhydrousPolar aprotic solvent.

Protocol:

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.3 eq) in anhydrous DMF.

  • Add a solution of sesamol (1.2 eq) in DMF dropwise at 0°C. Allow the mixture to stir until hydrogen evolution ceases.

  • Add a solution of the mesylated intermediate (1.0 eq) from Step 2 in DMF.

  • Allow the reaction to warm to room temperature or gently heat (e.g., 50-60°C) to drive the reaction to completion. Monitor by TLC/LC-MS.

  • Cool the reaction and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate.

  • Purify the crude product (N-benzyl paroxetine) by column chromatography.

Step 4: N-Deprotection to Yield Paroxetine

The final step is the removal of the benzyl protecting group to yield the free secondary amine.

  • Rationale: Catalytic hydrogenolysis is a clean and efficient method for removing a benzyl group from a nitrogen atom without affecting other functional groups in the molecule.

Protocol:

  • Dissolve the N-benzyl paroxetine in ethanol or methanol.

  • Add a palladium-based catalyst (e.g., 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield Paroxetine free base.

  • The final product can be converted to a salt (e.g., hydrochloride) for improved stability and handling by treating a solution of the free base with HCl.[6]

G cluster_0 Ring Formation cluster_1 Stereocontrol & Activation cluster_2 Coupling & Deprotection Styrene 4-Fluoro-α-methyl Styrene TetraHP Tetrahydropyridine Intermediate Styrene->TetraHP Prins Reaction (Benzylamine, HCHO, HCl) Piperidine trans-Piperidine Alcohol TetraHP->Piperidine Hydrogenation Mesylate Activated Mesylate Piperidine->Mesylate Mesylation N_Benzyl_Paroxetine N-Benzyl Paroxetine Mesylate->N_Benzyl_Paroxetine SN2 with Sesamol Paroxetine Final Product: Paroxetine N_Benzyl_Paroxetine->Paroxetine Hydrogenolysis (H2, Pd/C)

Caption: Synthetic workflow for Paroxetine.

Part 2: Analytical Validation and Characterization

Rigorous analytical chemistry is essential for confirming the identity, purity, and stereochemistry of the synthesized product.

AnalysisPurposeExpected Result for Paroxetine HCl
HPLC Purity Assessment>99.5% peak area at the specified retention time.
¹H NMR Structural ConfirmationCharacteristic peaks corresponding to the aromatic, piperidine, and methylenedioxy protons.
¹³C NMR Structural ConfirmationPeaks corresponding to all unique carbon atoms in the structure.
Mass Spec (ESI-MS) Molecular Weight[M+H]⁺ ion at m/z corresponding to the molecular formula C₁₉H₂₀FNO₃.
Chiral HPLC Enantiomeric Purity>99% ee for the (3S, 4R) enantiomer.
FT-IR Functional Group IDPeaks for N-H, C-O (ether), and aromatic C-H stretches.
High-Level Analytical Protocols:
  • HPLC Method for Purity: A reverse-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile. Detection is performed using a UV detector at a wavelength where the aromatic rings show strong absorbance (e.g., ~230 nm and 290 nm).

  • NMR for Structure: Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR will confirm the proton environment and coupling constants, which can help verify the trans configuration. ¹³C NMR confirms the carbon skeleton.

  • Chiral Separation: This is critical for confirming the synthesis of the correct enantiomer. A specialized chiral stationary phase column (e.g., polysaccharide-based) is required to resolve the enantiomers of Paroxetine or its key chiral intermediates.

Part 3: Broader Applications of the Phenoxypiperidine Scaffold

The synthetic principles illustrated with Paroxetine are adaptable for creating other CNS-active agents. The piperidine core acts as a versatile scaffold that can be modified to target different receptors and transporters by altering the substituents.

  • Dopamine D4 Receptor Antagonists: Research into treatments for conditions like L-DOPA-induced dyskinesia in Parkinson's disease has led to the development of novel 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[7][8] In these compounds, the core scaffold is modified to enhance selectivity and potency for the D4 receptor. The synthesis still relies on the key step of coupling a substituted phenol with a functionalized piperidine intermediate.[7]

  • NMDA Receptor Antagonists: Piperidine derivatives have also been developed as antagonists for the NR1/2B subtype of the NMDA receptor, which is a target for treating stroke and other neurodegenerative conditions. For example, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine was identified as a potent and selective antagonist.[9] This structure, while different from Paroxetine, again features the linkage of a phenoxy group to a piperidine core, demonstrating the chemical versatility of this strategy.

  • Dual Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The 4-benzylpiperidine and 4-piperidinopiperidine structures can be functionalized to create dual-acting reuptake inhibitors, expanding their therapeutic potential beyond SSRIs.[10][11]

References

  • Segura, M., Roura, L., de la Torre, R., & Joglar, J. (2003). Synthesis of the major metabolites of paroxetine. Bioorganic Chemistry, 31(3), 248-258. Available at: [Link]

  • Google Patents. (2001). Process for the preparation of paroxetine intermediate (WO2001025202A1).
  • Google Patents. (2003). Process for the production of paroxetine (US6583287B1).
  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

  • Zhou, Z. L., Cai, S. X., Whittemore, E. R., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000. Available at: [Link]

  • PubMed. (2015). Asymmetric Formal Synthesis of (-)-Paroxetine. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

  • ChemRxiv. (2024). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. Available at: [Link]

  • PubMed. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Available at: [Link]

  • PubMed. (1995). [Derivatives of 4-phenylpiperidine as substrates of rat brain monoamine oxidase]. Available at: [Link]

  • PubMed. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors. Available at: [Link]

  • PubMed. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Available at: [Link]

  • PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available at: [Link]

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Application Notes and Protocols: The Strategic Use of 4-(4-Methylphenoxy)piperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic implementation of 4-(4-methylphenoxy)piperidine hydrochloride in drug discovery programs. This document provides an in-depth analysis of its applications, detailed experimental protocols, and the rationale behind its use as a privileged scaffold, particularly in the development of therapeutics for neurological disorders.

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as one of the most ubiquitous and valuable heterocyclic scaffolds found in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This compound, in particular, has emerged as a key intermediate and building block in the synthesis of novel therapeutic agents.[3] Its hydrochloride salt form enhances solubility, a crucial property for drug formulation and synthesis.[3] The unique structure, combining a piperidine core with a substituted phenoxy moiety, provides a versatile platform for developing compounds with a wide range of pharmacological activities, especially in the realm of neuropharmacology.[3][4][5]

The strategic advantage of this scaffold lies in its ability to serve as a foundation for creating libraries of compounds for structure-activity relationship (SAR) studies.[6][7][8] By systematically modifying the piperidine nitrogen and the aromatic ring, chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of drug candidates.[1] These application notes will delve into the practical aspects of utilizing this compound, from synthetic derivatization to biological evaluation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in a research and development setting.

PropertyValueReference
CAS Number 65367-95-5[5]
Molecular Formula C12H18ClNO[5]
Molecular Weight 227.73 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents[3]
Storage Conditions Store at 0-8°C[5]

Handling and Storage: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] Due to its hygroscopic nature, it is advisable to store the compound in a tightly sealed container in a cool, dry place.

Core Applications in Medicinal Chemistry

The utility of this compound spans various stages of the drug discovery pipeline, from initial hit identification to lead optimization.

  • Scaffold for Neurological Drug Candidates: The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). Derivatives of 4-(4-methylphenoxy)piperidine have been investigated for their potential in treating a range of neurological and psychiatric conditions.[3][4] The phenoxy group can be strategically modified to interact with specific receptor subtypes, while the piperidine nitrogen allows for the introduction of various substituents to modulate pharmacological activity and pharmacokinetic profiles.[1]

  • Intermediate in Multi-step Syntheses: This compound serves as a crucial starting material for the synthesis of more complex molecules. The secondary amine of the piperidine ring is a versatile functional group that can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and reductive amination, to introduce diverse functionalities.[9][10]

  • Tool for Structure-Activity Relationship (SAR) Studies: The systematic modification of the 4-(4-methylphenoxy)piperidine scaffold is a powerful strategy for elucidating SAR.[11] By creating a library of analogs with variations at the piperidine nitrogen and the phenoxy ring, researchers can identify key structural features responsible for biological activity and optimize compounds for desired properties such as potency, selectivity, and metabolic stability.

Synthetic Protocols: Derivatization of the Piperidine Core

The following protocols provide detailed, step-by-step methodologies for common synthetic modifications of this compound.

Protocol 4.1: N-Alkylation of 4-(4-Methylphenoxy)piperidine

This protocol describes a general procedure for the N-alkylation of the piperidine nitrogen using an alkyl halide.

Rationale: N-alkylation is a fundamental transformation used to introduce a wide variety of substituents on the piperidine nitrogen. This modification can significantly impact a compound's interaction with its biological target and its pharmacokinetic properties.

Workflow Diagram:

N_Alkylation_Workflow start Start: 4-(4-Methylphenoxy)piperidine HCl step1 Dissolve in Solvent (e.g., DMF, Acetonitrile) start->step1 step2 Add Base (e.g., K2CO3, Et3N) step1->step2 step3 Add Alkyl Halide (R-X) step2->step3 step4 Heat Reaction Mixture (e.g., 60-80°C) step3->step4 step5 Monitor Reaction (TLC, LC-MS) step4->step5 step6 Work-up and Extraction step5->step6 step7 Purification (Column Chromatography) step6->step7 end Final Product: N-Alkyl-4-(4-methylphenoxy)piperidine step7->end

Caption: N-Alkylation Experimental Workflow.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K2CO3) or triethylamine (Et3N)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or acetonitrile.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq) to the solution. The base is crucial to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen.

  • Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.

In Vitro Evaluation Protocols: Assessing Biological Activity

After synthesizing derivatives of 4-(4-methylphenoxy)piperidine, it is essential to evaluate their biological activity. The following protocol outlines a common in vitro assay for compounds targeting G-protein coupled receptors (GPCRs), which are common targets for CNS-active drugs.

Protocol 5.1: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Rationale: This assay is a fundamental tool in pharmacology to quantify the interaction between a ligand (the test compound) and a receptor. It is used to determine the binding affinity (Ki) of a compound, which is a critical parameter in drug discovery.

Workflow Diagram:

Binding_Assay_Workflow start Start: Cell Membranes with Receptor of Interest step1 Prepare Assay Buffer start->step1 step2 Add Radioligand (e.g., [3H]-Spiperone) step1->step2 step3 Add Test Compound (Varying Concentrations) step2->step3 step4 Incubate at Room Temperature step3->step4 step5 Terminate Reaction (Rapid Filtration) step4->step5 step6 Wash Filter to Remove Unbound Radioligand step5->step6 step7 Measure Radioactivity (Scintillation Counting) step6->step7 step8 Data Analysis (Calculate IC50 and Ki) step7->step8 end Determine Binding Affinity (Ki) step8->end

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]-spiperone for dopamine D2 receptors)

  • Test compounds (derivatives of 4-(4-methylphenoxy)piperidine)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • 96-well plates

  • Scintillation vials

  • Scintillation cocktail

  • Filter plates (e.g., GF/C filters)

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For determining non-specific binding, add a high concentration of a known unlabeled ligand.

  • For determining total binding, add only the radioligand and cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Data Presentation: Illustrative Structure-Activity Relationship (SAR) Table

The following table provides a hypothetical example of how to present SAR data for a series of N-substituted 4-(4-methylphenoxy)piperidine analogs. This data would be generated from assays such as the one described in Protocol 5.1.

CompoundR-Group (at Piperidine N)Ki (nM) for Target Receptor
1 -H580
2a -CH3250
2b -CH2CH3150
2c -CH2-Ph25
2d -C(O)CH3>1000

Interpretation of Hypothetical Data:

  • The unsubstituted piperidine (Compound 1) shows weak activity.

  • Small alkyl substituents at the nitrogen (Compounds 2a and 2b) improve binding affinity.

  • A larger, aromatic substituent like a benzyl group (Compound 2c) significantly enhances potency, suggesting a potential hydrophobic pocket in the receptor's binding site.

  • Acylation of the nitrogen (Compound 2d) leads to a loss of activity, indicating that the basicity of the piperidine nitrogen is likely important for receptor interaction.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and the synthetic accessibility of its derivatives make it an attractive starting point for the development of novel therapeutics, particularly for CNS disorders. The protocols and guidelines presented in these application notes are intended to provide researchers with a solid foundation for incorporating this important scaffold into their drug discovery programs. Through systematic derivatization and biological evaluation, the full potential of the 4-(4-methylphenoxy)piperidine core can be harnessed to create the next generation of innovative medicines.

References

  • Casy, A. F., & Parfitt, R. T. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular pharmacology, 34(3), 363–376.
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  • PrepChem.com. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Di Pizio, A., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Di Pizio, A., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorganic & medicinal chemistry letters, 17(11), 3023–3027.
  • Salmaso, V., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of medicinal chemistry, 61(10), 4449–4465.
  • Zhao, X., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic chemistry, 78, 336–344.
  • Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e11.
  • Carroll, F. I., et al. (2012). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of medicinal chemistry, 55(21), 9331–9340.
  • Sun, H., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & medicinal chemistry letters, 14(7), 1795–1798.
  • Wu, H., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European journal of medicinal chemistry, 281, 117019.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 19(5), 5874–5935.
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Application Notes and Protocols: 4-(4-Methylphenoxy)piperidine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aryloxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting a wide range of biological receptors.[2] Among the various substituted piperidines, the 4-aryloxypiperidine motif has garnered significant attention. This structural unit is a key component in numerous compounds targeting the central nervous system (CNS), including antagonists for dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders.[3][4][5]

4-(4-Methylphenoxy)piperidine hydrochloride is a valuable building block that provides a ready-made 4-aryloxypiperidine core. The presence of the methyl group on the phenoxy ring can influence pharmacokinetic properties and receptor binding interactions.[1] As a hydrochloride salt, the compound exhibits enhanced solubility and stability, making it a convenient and reliable reagent for a variety of synthetic transformations.[6] This document provides detailed application notes and protocols for the effective utilization of this compound in key organic synthesis reactions.

Physicochemical Properties and Handling

This compound is typically a white to off-white crystalline powder.[6] Proper handling and storage are essential to maintain its integrity.

Table 1: Physicochemical Data of this compound

PropertyValueSource
CAS Number 63843-49-2[6]
Molecular Formula C₁₂H₁₇NO·HCl[6]
Molecular Weight 227.73 g/mol [6]
Appearance White powder[6]
Purity ≥ 95% (HPLC)[6]
Storage Conditions Store at 0-8°C[6]

Safety and Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[7][8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9]

  • Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7][10]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[7]

Core Synthetic Applications and Protocols

The secondary amine of the piperidine ring in this compound is the primary site of reactivity, enabling a variety of C-N bond-forming reactions. The following protocols detail two of the most common and powerful transformations: N-arylation via Buchwald-Hartwig amination and N-alkylation via reductive amination.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds between amines and aryl halides or triflates.[11][12] This reaction is particularly valuable for synthesizing N-arylpiperidines, which are prevalent in pharmacologically active compounds.

Rationale: This protocol employs a palladium catalyst in conjunction with a sterically hindered phosphine ligand. The bulky ligand facilitates the crucial reductive elimination step, which can be challenging with secondary amines.[11] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine and promoting the catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Oven-dried Schlenk flask reagents Add: - 4-(4-Methylphenoxy)piperidine HCl (1.0 eq) - Aryl Halide (1.1 eq) - Pd Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) - Ligand (e.g., XPhos, 2-4 mol%) - Base (e.g., NaOtBu, 1.4 eq) start->reagents Under Inert Atmosphere (N₂ or Ar) solvent Add Anhydrous Toluene reagents->solvent heat Heat (80-110 °C) with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Dilute (e.g., EtOAc), Filter through Celite cool->filter extract Wash with H₂O and Brine filter->extract dry Dry (Na₂SO₄ or MgSO₄) extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[13]

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the appropriate temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Mechanism Overview:

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11]

Catalytic_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex L₂Pd(II)(Ar)(X) ox_add->pd_complex amine_assoc Amine Association/Deprotonation pd_complex->amine_assoc + R₂NH, Base amido_complex L₂Pd(II)(Ar)(NR₂) amine_assoc->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 - Ar-NR₂ Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification start Solution of 4-(4-Methylphenoxy)piperidine HCl and Base (e.g., Et₃N) in Anhydrous DCM reagents Add Aldehyde or Ketone (1.1 eq) start->reagents Stir at RT for 30 min reducing_agent Add NaBH(OAc)₃ (1.5 eq) portion-wise reagents->reducing_agent stir Stir at RT for 12-16 h reducing_agent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. aq. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Combine organic layers, wash with brine, dry (Na₂SO₄) extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for reductive amination.

Detailed Step-by-Step Protocol:

  • Amine Free-Basing and Iminium Formation: To a stirred solution of this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv.) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 equiv.). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated piperidine.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules, particularly those with applications in medicinal chemistry. The protocols detailed in this document for N-arylation and N-alkylation provide robust and reliable methods for the functionalization of this important scaffold. By understanding the underlying principles of these reactions and adhering to the described procedures, researchers can effectively incorporate the 4-(4-methylphenoxy)piperidine motif into their synthetic targets, paving the way for the discovery of novel therapeutic agents.

References

  • Organic & Biomolecular Chemistry. Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • Consensus. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • MDPI. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • AFG Bioscience LLC. 4-(4-Methylphenoxy)benzylamine hydrochloride Safety Data Sheet. [Link]

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • University of Saskatchewan. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • NIST WebBook. Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • ResearchGate. Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

Sources

Application Note: Quantitative Analysis of 4-(4-Methylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Validated RP-HPLC-UV and Headspace GC-MS Methods

Introduction

4-(4-Methylphenoxy)piperidine hydrochloride (CAS: 63843-49-2) is a vital chemical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.[1] Its unique structure, featuring a piperidine ring linked to a substituted phenoxy group, makes it a valuable building block in medicinal chemistry.[1] The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, accurate, and reliable analytical methods for its quantification are indispensable for quality control, process monitoring, and stability studies in drug development and manufacturing.

This application note presents two validated, orthogonal analytical methods for the precise quantification of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method, ideal for routine quality control and high-throughput analysis.

  • Static Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS): A highly specific and sensitive confirmatory method that relies on different physicochemical principles, providing an excellent orthogonal approach to ensure analytical certainty.

The protocols described herein are designed to be self-validating, with methodologies and acceptance criteria grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[2][3]

Method 1: Quantification by RP-HPLC-UV

Principle of the Method

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its precision and reliability.[4] This method separates the analyte, this compound, from potential impurities based on its hydrophobic interactions with a non-polar stationary phase (typically C18). A polar mobile phase elutes the compounds, and the analyte is quantified by a UV-Vis detector. The tolyloxy moiety within the molecule contains a chromophore that absorbs UV light, enabling sensitive and specific detection.[4] The use of an acidic buffer in the mobile phase ensures the protonation of the piperidine nitrogen, leading to consistent retention and sharp, symmetrical peak shapes.

Experimental Protocol: RP-HPLC-UV

2.2.1. Reagents and Materials

  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Phosphoric Acid (ACS Grade)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array or variable wavelength UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

2.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. Add 1.0 mL of phosphoric acid to 1 L of ultrapure water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (5 - 150 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent.[4]

  • Sample Solution: Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

2.2.4. Chromatographic Conditions

ParameterCondition
HPLC Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase Gradient: See table below
Flow Rate 1.0 mL/min
Column Temperature 30°C[5][6]
Detection Wavelength 225 nm (Experimentally verify λmax)
Injection Volume 10 µL
Run Time 15 minutes

Mobile Phase Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
10.0 30 70
12.0 30 70
12.1 70 30

| 15.0 | 70 | 30 |

Method Validation Protocol

This protocol must be validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][7]

  • System Suitability: Before analysis, inject a standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0 and theoretical plates ≥ 2000.

  • Specificity: Analyze a blank (diluent) and a placebo sample. No interfering peaks should be observed at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot a curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determine based on the signal-to-noise ratio (S/N) of 10 for LOQ and 3 for LOD, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation: Typical Validation Performance
Validation ParameterAcceptance CriteriaTypical Result
Linearity Range -5 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%100.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Report Value0.15 µg/mL[5][6]
Limit of Quantification (LOQ) Report Value0.45 µg/mL[5][6]
Workflow Visualization: RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Sequence Run Analytical Sequence Sample->Sequence Standard Prepare Standard Stock & Dilutions SST System Suitability Test (SST) Standard->SST MobilePhase Prepare Mobile Phases & Diluent Setup Instrument Setup & Equilibration MobilePhase->Setup Setup->SST SST->Sequence Integrate Integrate Peaks Sequence->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify Report Final Report Quantify->Report GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Weigh Sample, Dissolve in DMSO VialPrep Aliquot into Vials, Add Base & Seal SamplePrep->VialPrep StandardPrep Prepare Standard Stock & Dilutions StandardPrep->VialPrep Incubate Headspace Incubation (Heat & Equilibrate) VialPrep->Incubate Inject Autosampler Injection Incubate->Inject Separate GC Separation & MS Detection Inject->Separate Integrate Extract Ion & Integrate Peak Separate->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify Report Final Report Quantify->Report

Sources

"using 4-(4-Methylphenoxy)piperidine hydrochloride in receptor binding assays"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Characterizing 4-(4-Methylphenoxy)piperidine hydrochloride: A Guide to Receptor Binding Affinity Assessment

Prepared by: Gemini Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for utilizing receptor binding assays to characterize the pharmacological profile of this compound. As a novel compound with a piperidine scaffold, it holds potential for interaction with various central nervous system (CNS) receptors.[1][2] This guide details the principles, experimental design, and step-by-step protocols for determining its binding affinity for specific receptor targets. It is designed to equip researchers with the necessary knowledge to elucidate the compound's mechanism of action, a critical step in drug discovery and neuroscience research.

Introduction: Unveiling the Pharmacological Identity of a Novel Ligand

This compound is a synthetic compound recognized as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1] The piperidine moiety is a common structural feature in a multitude of CNS-active drugs, known to interact with a wide array of receptors including, but not limited to, NMDA, dopamine, histamine, opioid, and sigma receptors.[3][4][5][6][7] The initial characterization of a novel compound like this compound requires a systematic evaluation of its binding profile across a panel of relevant receptors.

Receptor binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[8][9] These assays are robust, sensitive, and provide quantitative data on binding affinity (expressed as Kd or Ki) and receptor density (Bmax).[8][10] This application note will detail the two primary types of radioligand binding assays essential for this characterization: saturation and competitive binding assays.[9][11]

Foundational Principles of Receptor Binding Assays

The core principle of a receptor binding assay is to measure the amount of a labeled ligand that is bound to its receptor at equilibrium. By understanding the dynamics of this interaction, we can infer the affinity of unlabeled compounds, such as this compound.

Saturation Binding Assays

Before testing an unknown compound, it is crucial to characterize the receptor population in the chosen biological sample (e.g., cell membranes, tissue homogenates). A saturation binding assay is performed to determine two key parameters:

  • Receptor Density (Bmax): The maximum number of binding sites in the preparation.[8][10]

  • Equilibrium Dissociation Constant (Kd): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. Kd is an inverse measure of the radioligand's affinity; a lower Kd signifies higher affinity.[8][10]

In this assay, a fixed amount of the receptor preparation is incubated with increasing concentrations of a high-affinity radioligand until saturation is reached.[11]

Competitive Binding Assays

Once the Kd of the radioligand and the Bmax of the receptor preparation are known, a competitive binding assay can be performed to determine the affinity of an unlabeled test compound (the "competitor"), in this case, this compound.[8][12] In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand (typically at or below its Kd) and a range of concentrations of the unlabeled test compound.[13] The test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration) .[9][12]

The IC50 value is dependent on the concentration of the radioligand used. Therefore, it must be converted to an intrinsic inhibition constant (Ki ) using the Cheng-Prusoff equation , which accounts for the radioligand's affinity and concentration.[14][15] The Ki is an absolute measure of the test compound's affinity for the receptor.

Experimental Design and Optimization

A robust and reliable binding assay requires careful planning and optimization of several key components.

Receptor Source

The choice of receptor source is critical and depends on the research question. Common sources include:

  • Tissue Homogenates: From specific brain regions or other organs known to express the target receptor (e.g., rat brain homogenates for dopamine receptors).[12]

  • Cultured Cells: Either primary cells or cell lines endogenously expressing the receptor.

  • Recombinant Cell Lines: Cells (e.g., HEK-293, CHO) stably transfected to express a high density of a specific receptor subtype. This is ideal for selectivity studies.[16]

Radioligand Selection

An appropriate radioligand is essential for a successful assay. Key characteristics include:

  • High Affinity: A Kd in the nanomolar or picomolar range.

  • High Specificity: Binds selectively to the target receptor with minimal off-target binding.

  • Low Non-Specific Binding: Does not bind excessively to non-receptor components like lipids or plasticware.[13]

  • High Specific Activity: To ensure that a detectable amount of radioactivity is present even at low concentrations.[17]

The Challenge of Non-Specific Binding (NSB)

A radioligand can bind to the intended receptor (specific binding ) and to other components of the assay system (non-specific binding or NSB).[18][19] To accurately quantify specific binding, NSB must be determined and subtracted from the total binding measured. NSB is measured in a parallel set of tubes containing an excess of a high-affinity, unlabeled ligand (a "displacer") that saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[10][20]

Specific Binding = Total Binding - Non-Specific Binding

For a valid assay, specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[13]

Detailed Experimental Protocols

The following protocols provide a framework for conducting saturation and competitive binding assays. These should be optimized for the specific receptor-ligand system under investigation.

Protocol 1: Saturation Binding Assay

Objective: To determine the Kd and Bmax for a specific radioligand at a target receptor in a prepared membrane fraction.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_total Total Binding Tubes cluster_nsb NSB Tubes cluster_separation Separation & Counting cluster_analysis Data Analysis prep_radioligand Prepare serial dilutions of Radioligand tb_tubes Add Membrane + Buffer + Radioligand dilutions prep_radioligand->tb_tubes nsb_tubes Add Membrane + Buffer + Radioligand dilutions + Displacer prep_radioligand->nsb_tubes prep_displacer Prepare high concentration of unlabeled Displacer prep_displacer->nsb_tubes prep_membrane Prepare receptor membrane suspension prep_membrane->tb_tubes prep_membrane->nsb_tubes incubate Incubate at RT to reach equilibrium (e.g., 60 min) tb_tubes->incubate nsb_tubes->incubate filter Rapidly filter contents through GF/B filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity on filters using a scintillation counter wash->count calculate Calculate Specific Binding (Total - NSB) count->calculate plot Plot Specific Binding vs. [Radioligand] calculate->plot fit Non-linear regression (one-site binding hyperbola) to determine Kd and Bmax plot->fit

Caption: Workflow for a saturation binding experiment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4). The composition may need to be optimized with protease inhibitors or specific ions depending on the receptor.

    • Radioligand Stock: Prepare a series of 10-12 dilutions of the radioligand in assay buffer. The concentration range should typically span from 0.1x Kd to 10x Kd.[20]

    • Displacer Stock: Prepare a high concentration of an unlabeled displacer (structurally different from the radioligand, if possible) at 100-1000 times the Kd of the radioligand.[20]

    • Membrane Preparation: Thaw the receptor membrane preparation on ice and dilute to the optimized protein concentration in ice-cold assay buffer.

  • Assay Setup (in duplicate or triplicate):

    • Total Binding Tubes: Add assay buffer, the appropriate radioligand dilution, and the membrane preparation.

    • Non-Specific Binding (NSB) Tubes: Add assay buffer, the displacer stock, the appropriate radioligand dilution, and the membrane preparation.

    • The final assay volume is typically 100-500 µL.

  • Incubation:

    • Incubate all tubes for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination and Separation:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

    • Immediately wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 2: Competitive Binding Assay

Objective: To determine the Ki of this compound for a target receptor.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_competitor Prepare serial dilutions of 4-(4-Methylphenoxy)piperidine HCl assay_tubes Add Membrane + Buffer + Radioligand + Competitor dilutions prep_competitor->assay_tubes prep_radioligand Prepare fixed concentration of Radioligand (at Kd) prep_radioligand->assay_tubes total_binding Control (no competitor) prep_radioligand->total_binding nsb_control NSB Control (excess displacer) prep_radioligand->nsb_control prep_membrane Prepare receptor membrane suspension prep_membrane->assay_tubes prep_membrane->total_binding prep_membrane->nsb_control incubate Incubate at RT to reach equilibrium assay_tubes->incubate total_binding->incubate nsb_control->incubate filter Rapidly filter contents through GF/B filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity on filters wash->count plot Plot % Specific Binding vs. log[Competitor] count->plot fit Non-linear regression (sigmoidal dose-response) to determine IC50 plot->fit convert Calculate Ki using Cheng-Prusoff Equation fit->convert

Caption: Workflow for a competitive binding experiment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer & Membrane Preparation: Prepare as in Protocol 1.

    • Radioligand Stock: Prepare a stock of the radioligand that will give a final concentration at or below its Kd in the assay.

    • Test Compound Stock: Prepare a series of 10-12 dilutions of this compound. A wide concentration range (e.g., 10-11 M to 10-4 M) is recommended for initial characterization.

    • Displacer Stock: Prepare a stock for determining NSB, as in Protocol 1.

  • Assay Setup (in duplicate or triplicate):

    • Test Tubes: Add assay buffer, the fixed concentration of radioligand, a dilution of this compound, and the membrane preparation.

    • Total Binding Control Tubes: Add assay buffer, radioligand, and membranes (no competitor).

    • NSB Control Tubes: Add assay buffer, radioligand, the high-concentration displacer, and membranes.

  • Incubation, Termination, and Quantification:

    • Follow steps 3, 4, and 5 from Protocol 1.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful results. Software such as GraphPad Prism is highly recommended for this purpose.

Analysis of Saturation Data
  • Calculate Specific Binding: For each concentration of radioligand, subtract the average CPM of the NSB tubes from the average CPM of the total binding tubes.

  • Plot the Data: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Non-linear Regression: Fit the data to a "one-site binding (hyperbola)" equation. The software will calculate the best-fit values for Bmax and Kd.

Alternatively, a Scatchard plot can be used, which linearizes the data by plotting Bound/Free radioligand vs. Bound radioligand.[21][22][23] The slope of the line is -1/Kd and the x-intercept is Bmax. However, non-linear regression is now the preferred method as it provides a more accurate and robust analysis.[23]

Analysis of Competition Data
  • Calculate Percent Specific Binding: For each concentration of this compound, calculate the percent specific binding using the formula: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • Plot the Data: Plot the percent specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50.

  • Calculate the Ki: Use the Cheng-Prusoff equation to convert the IC50 to a Ki.[14] Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] = the concentration of the radioligand used in the assay.

    • Kd = the dissociation constant of the radioligand (determined from the saturation assay).

Relationship between IC50 and Ki:

G IC50 IC50 (Experimentally Determined) Ki Ki (Intrinsic Affinity Constant) IC50->Ki Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) L [Radioligand] Concentration ([L]) L->Ki Kd Radioligand Affinity (Kd) Kd->Ki

Caption: The Ki is derived from the experimental IC50.

Data Presentation:

The binding affinity data for this compound should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
Dopamine D2[³H]-Spiperone0.515075
Serotonin 5-HT2A[³H]-Ketanserin1.2>10,000>5,000
Sigma-1[³H]-(+)-Pentazocine2.58547
(Note: Data presented are hypothetical and for illustrative purposes only.)

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50%) Radioligand concentration too high; Insufficient washing; Radioligand is "sticky"; Inappropriate filter type.Lower radioligand concentration; Increase wash steps/volume; Add BSA (0.1%) to buffer; Pre-soak filters in polyethyleneimine (PEI).
Low Signal (low CPM counts) Insufficient receptor density (low Bmax); Low radioligand specific activity; Assay conditions not optimal.Increase protein concentration per well; Use a radioligand with higher specific activity; Optimize incubation time and temperature.
Poor Reproducibility Pipetting errors; Inconsistent washing; Membrane prep not homogenous.Use calibrated pipettes; Automate washing if possible; Ensure membranes are well-suspended before aliquoting.
Shallow Competition Curve (Hill Slope < 0.8) Complex binding mechanism (e.g., multiple sites, allosteric modulation); Radioligand or competitor degradation.Consider more complex binding models for data fitting; Check compound stability in assay buffer.

Conclusion

Receptor binding assays are an indispensable tool in pharmacology for the initial characterization of novel compounds. By following the detailed protocols for saturation and competitive binding, researchers can accurately determine the binding affinity (Ki) of this compound for a variety of CNS receptors. This quantitative data is fundamental for establishing a structure-activity relationship (SAR), assessing selectivity, and guiding the subsequent stages of the drug discovery process, ultimately helping to elucidate the therapeutic potential of this and other novel chemical entities.

References

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  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & medicinal chemistry, 25(20), 5450–5459. [Link]

  • Obeng, S., et al. (2018). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of medicinal chemistry, 61(17), 7799–7811. [Link]

  • Al-mansour, S., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European journal of medicinal chemistry, 64, 488–497. [Link]

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Application Notes & Protocols: Experimental Design for Studies with 4-(4-Methylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Piperidine Scaffold

4-(4-Methylphenoxy)piperidine hydrochloride is a versatile chemical entity belonging to the piperidine class of compounds.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[2] Its structural features suggest potential interactions with various neurological targets.[3][4] Compounds with similar phenoxy-piperidine motifs have been investigated for a range of neuropharmacological activities, including the modulation of neurotransmitter systems.[5][6] Some derivatives have shown promise as inhibitors of acetylcholinesterase or as modulators of dopamine release, targets relevant to neurodegenerative diseases and mood disorders.[7]

This document provides a comprehensive guide for the preclinical evaluation of this compound. It outlines a logical, phased experimental workflow, from initial in vitro characterization to in vivo validation, designed to elucidate its mechanism of action, safety profile, and therapeutic potential. All proposed studies are designed to adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability for potential regulatory submissions.[8][9][10]

Phase 1: Foundational In Vitro Characterization

The initial phase of research focuses on in vitro assays to determine the compound's fundamental biological activity, cytotoxicity, and potential molecular targets.[11] This stage is critical for generating a preliminary pharmacological profile and making informed decisions about progressing to more complex and resource-intensive in vivo studies.[12]

Physicochemical Properties and Purity Analysis

Before biological testing, it is crucial to confirm the identity, purity, and solubility of the test compound.

Protocol: Compound Quality Control

  • Identity Verification: Confirm the molecular structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity using High-Performance Liquid Chromatography (HPLC). A purity of ≥95% is recommended for initial biological screening.[3]

  • Solubility Determination: Assess the solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO) to prepare appropriate stock solutions for assays. The hydrochloride salt form is intended to enhance aqueous solubility.[3]

Cytotoxicity Profiling

A primary step is to assess the compound's general toxicity to cells. This helps establish a therapeutic window and determine appropriate concentration ranges for subsequent functional assays.

Protocol: MTT Assay for Cell Viability

  • Cell Line Selection: Use a panel of cell lines, including a neuronal cell line (e.g., SH-SY5Y) and a non-neuronal cell line (e.g., HEK293), to assess for cell-type-specific toxicity.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol) and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.[13]

ParameterDescriptionExample Value
Cell Line Human neuroblastoma SH-SY5YN/A
Concentration Range 0.1 µM - 100 µMN/A
Incubation Time 24 hoursN/A
Endpoint IC50To be determined

Table 1: Example parameters for cytotoxicity profiling.

Target Identification and Primary Screening

Based on the piperidine scaffold's prevalence in CNS-active drugs, a broad primary screening against a panel of common neurological targets is a logical next step.[2]

Protocol: Receptor Binding and Enzyme Inhibition Assays

  • Target Panel Selection: Utilize a commercial service or in-house platform to screen the compound against a panel of CNS targets, including but not limited to:

    • G-protein coupled receptors (GPCRs) (e.g., dopamine, serotonin, adrenergic receptors).

    • Ion channels (e.g., NMDA, AMPA, GABAa receptors).[14]

    • Neurotransmitter transporters (e.g., DAT, SERT, NET).

    • Key enzymes (e.g., Acetylcholinesterase (AChE), Monoamine Oxidase (MAO)).[7]

  • Assay Format: Employ radioligand binding assays for receptors and transporters, and enzymatic activity assays for enzymes.

  • Data Interpretation: Identify any "hits" where the compound shows significant inhibition or binding (e.g., >50% inhibition at a 10 µM concentration). These hits will guide subsequent, more focused mechanism-of-action studies.

Blood-Brain Barrier (BBB) Permeability Assessment

For a compound to be effective in the CNS, it must be able to cross the blood-brain barrier.[15] An early in vitro assessment can predict this crucial property.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Assay Setup: Use a 96-well filter plate coated with a lipid mixture (e.g., porcine brain lipid) to mimic the BBB.

  • Procedure: Add the test compound to the donor wells and a buffer to the acceptor wells. Incubate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) and compare it to known CNS-penetrant and non-penetrant control compounds.

AssayPurposeExpected Outcome
PAMPA-BBB Predict passive BBB permeabilityPermeability value (Pe)
MDCK-MDR1 Assay Assess active efflux by P-gpEfflux Ratio (ER)

Table 2: In vitro assays for predicting CNS penetration.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Decision Gate QC Compound QC (Purity, Identity) Cyto Cytotoxicity Screen (e.g., MTT Assay) QC->Cyto Purity ≥95% Target Broad Target Screen (Receptors, Enzymes) Cyto->Target Determine Conc. Range BBB In Vitro BBB Model (e.g., PAMPA) Target->BBB Identify Primary Hits GoNoGo Proceed to In Vivo? (Activity, Safety Window, BBB Perm.) BBB->GoNoGo

Caption: Workflow for Phase 1 in vitro evaluation.

Phase 2: Preclinical In Vivo Evaluation

Following promising in vitro data, the investigation moves to in vivo models to assess the compound's behavior in a whole organism.[16] These studies are essential for understanding its pharmacokinetics, safety, and efficacy and must be conducted in compliance with institutional and national guidelines for animal welfare.[8][17]

Pharmacokinetic (PK) Studies

The goal of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[10]

Protocol: Single-Dose PK in Rodents

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).

  • Administration Routes: Administer a single dose of the compound via intravenous (IV) and oral (PO) routes to determine key PK parameters and oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Brain Tissue Sampling: At the end of the study, collect brain tissue to determine the brain-to-plasma concentration ratio, a key indicator of CNS penetration.[15]

  • Bioanalysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (%F).

ParameterRouteDescription
Cmax POMaximum observed plasma concentration
AUC IV, POTotal drug exposure over time
t1/2 IVElimination half-life
%F PO vs. IVOral Bioavailability
Brain/Plasma Ratio IV, PORatio of drug concentration in brain vs. plasma

Table 3: Key pharmacokinetic parameters to be determined.

Acute Toxicity and Dose-Ranging Studies

These studies are performed to identify the maximum tolerated dose (MTD) and to observe any acute toxic effects, which informs dose selection for subsequent efficacy studies.[12]

Protocol: Acute Toxicity Study in Mice

  • Animal Model: Use male and female CD-1 mice.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Clinical Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for up to 14 days.

  • Endpoint: Determine the MTD, defined as the highest dose that does not cause mortality or severe toxicological effects.

Efficacy Evaluation in a CNS Disease Model

Based on the primary target identified in Phase 1, an appropriate animal model of a CNS disorder should be selected to test for therapeutic efficacy.[18] For example, if the compound shows affinity for dopamine transporters, a model of Parkinson's disease or depression might be relevant. If it interacts with NMDA receptors, a model of epilepsy or neuropathic pain could be chosen.[14]

Protocol: General Efficacy Study Design

  • Model Selection: Choose a well-validated animal model relevant to the hypothesized mechanism of action.

  • Study Groups: Include a vehicle control group, a positive control group (a known effective drug), and at least three dose levels of this compound (based on MTD and PK data).

  • Dosing Regimen: Administer the compound for a duration relevant to the disease model (e.g., acute or chronic dosing).

  • Endpoint Measurement: Measure relevant behavioral and/or biological endpoints. For example:

    • Behavioral Tests: Locomotor activity, forced swim test (depression), rotarod test (motor coordination), von Frey test (neuropathic pain).

    • Biomarkers: Measure levels of neurotransmitters or inflammatory markers in brain tissue via techniques like microdialysis, ELISA, or Western blotting.

  • Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

G cluster_0 Phase 2: In Vivo Evaluation cluster_1 Decision Gate PK Pharmacokinetics (PK) (Rat, IV & PO) Tox Acute Toxicity / MTD (Mouse) PK->Tox Inform Dose Levels Efficacy Efficacy Study in Disease Model Tox->Efficacy Set Max Dose PKPD PK/PD Modeling Efficacy->PKPD Correlate Exposure & Effect IND IND-Enabling Studies? PKPD->IND

Caption: Workflow for Phase 2 in vivo evaluation.

Conclusion and Future Directions

This structured, multi-phase approach provides a robust framework for the preclinical evaluation of this compound. The data generated from these studies will create a comprehensive profile of the compound, including its mechanism of action, safety, and pharmacokinetic properties.[11] Positive outcomes, including a clear dose-response relationship in a relevant disease model and an acceptable safety margin, would provide strong justification for advancing the compound into formal IND-enabling toxicology studies, the final step before consideration for human clinical trials.[8][12]

References

  • U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies.
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  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation.
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  • Sharma, R., et al. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI.
  • Wever, K., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI.
  • Al-Horani, R. A., & Sharma, S. K. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
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  • Dakshanamurthy, S. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
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The Role of 4-(4-Methylphenoxy)piperidine Hydrochloride in Agrochemicals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the role of 4-(4-Methylphenoxy)piperidine hydrochloride in the agrochemical sector. Primarily utilized as a key chemical intermediate, this compound is instrumental in the synthesis of advanced active ingredients. This document will elucidate its function, outline synthetic pathways, and provide protocols for its application in research and development settings.

Introduction: The Significance of Piperidine Moieties in Agrochemicals

The piperidine scaffold is a crucial pharmacophore in the discovery and development of new pesticides.[1] Its inherent structural flexibility allows for optimal binding to target receptors in pests and pathogens.[1] Piperidine-containing compounds have demonstrated a wide range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1] The subject of this guide, this compound, serves as a valuable building block, enabling the creation of more complex and efficacious agrochemical active ingredients.[2][3] Its properties, such as stability and reactivity, facilitate its use in diverse synthetic pathways.[2]

Core Function: A Versatile Synthetic Intermediate

While not typically found in final agrochemical formulations, this compound is a critical precursor in the synthesis of active ingredients. Its phenoxy-piperidine structure is a key component in various patented and researched agrochemicals. Analogous compounds, such as those with trifluoromethyl or methoxy substitutions, are also explored for their potential to enhance the efficacy of crop protection agents by improving absorption and distribution within the target plant or pest.[3][4]

The hydrochloride salt form of the compound enhances its solubility, making it easier to handle and incorporate into various reaction schemes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 63843-49-2Chem-Impex
Molecular Formula C₁₂H₁₇NO·HClChem-Impex
Molecular Weight 227.73 g/mol Chem-Impex
Appearance White to off-white powderGeneric
Storage Conditions 0-8°CChem-Impex

Application in the Synthesis of Active Ingredients

The primary application of this compound is in the construction of larger, more complex molecules with desired pesticidal activity. The "4-methylphenoxy" group can impart specific lipophilic and electronic properties to the final molecule, which can be crucial for its biological activity and environmental fate.

A notable example of a commercial agrochemical that features a structurally related moiety is Tolfenpyrad. Tolfenpyrad is a broad-spectrum insecticide and acaricide that functions as a mitochondrial complex I electron transport inhibitor.[5] Its synthesis involves the condensation of a pyrazole carboxylic acid with an amine containing a 4-(4-methylphenoxy)phenyl group.[5][6][7] While not directly using the piperidine compound, this illustrates the importance of the 4-methylphenoxy fragment in creating potent active ingredients.

Hypothetical Synthetic Protocol: Synthesis of a Novel Fungicide Candidate

This protocol details a hypothetical, yet chemically plausible, multi-step synthesis of a novel fungicide candidate from this compound. This process illustrates how the title compound can be utilized as a foundational building block.

Workflow Diagram: Synthesis of a Novel Fungicide Candidate

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Acylation cluster_2 Step 3: Final Modification A 4-(4-Methylphenoxy)piperidine HCl C 4-(4-Methylphenoxy)piperidine (Free Base) A->C Base Treatment B Aqueous NaOH B->C E Intermediate Amide C->E Reaction D Acyl Chloride Derivative D->E G Novel Fungicide Candidate E->G Coupling F Coupling Reagent F->G

Caption: Synthetic workflow from the starting material to a potential fungicide.

Experimental Protocol:

  • Step 1: Preparation of the Free Base

    • Dissolve 10.0 g of this compound in 100 mL of deionized water in a 250 mL beaker.

    • While stirring, slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the solution reaches 10-11.

    • A white precipitate of the free base, 4-(4-Methylphenoxy)piperidine, will form.

    • Extract the aqueous suspension with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base as a solid.

  • Step 2: Acylation with a Fungicidal Moiety

    • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 5.0 g of the 4-(4-Methylphenoxy)piperidine free base in 50 mL of anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of a suitable acyl chloride (e.g., a derivative known to have fungicidal properties) in 20 mL of anhydrous dichloromethane.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with 50 mL of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the intermediate amide.

  • Step 3: Final Modification and Salt Formation (if required)

    • The intermediate amide can undergo further chemical modifications, such as cross-coupling reactions, to introduce additional functional groups that may enhance its fungicidal spectrum or systemic properties.

    • The final active ingredient can be isolated and, if necessary, converted to a salt to improve its formulation characteristics.

Potential Roles in Formulation Enhancement

While the primary role is as a synthetic intermediate, the inherent properties of the phenoxy-piperidine structure suggest potential, though less documented, applications in formulation science. The presence of both a lipophilic phenoxy group and a potentially ionizable piperidine nitrogen provides an amphiphilic character. This could, in theory, contribute to:

  • Improved Bioavailability: The structure may facilitate the penetration of the active ingredient through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects.[5]

  • Enhanced Systemicity: The physicochemical properties imparted by the moiety could improve the translocation of the active ingredient within the plant.

Logical Relationship Diagram: From Intermediate to Effect

G A 4-(4-Methylphenoxy)piperidine HCl B Synthesis A->B C Active Ingredient B->C D Formulation C->D E Application D->E F Enhanced Efficacy E->F

Caption: The pathway from the chemical intermediate to the desired biological effect.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry. Its primary role is as a building block in the synthesis of novel and effective active ingredients for fungicides, insecticides, and herbicides. While its direct inclusion in final formulations is not a common practice, the structural features it imparts to the final active ingredient can significantly contribute to enhanced biological efficacy. Further research into phenoxy-piperidine derivatives will likely continue to yield new and improved crop protection solutions.

References

  • AERU, University of Hertfordshire. Tolfenpyrad (Ref: OMI 88). [Link]

  • Wu, J., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science. [Link]

  • Patsnap. New method for synthetizing tolfenpyrad. [Link]

  • Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methylphenoxy)piperidine hydrochloride is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its synthesis, commonly achieved through a Williamson ether synthesis, presents several challenges that can impact overall yield and purity.[3][4][5] This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the synthesis of this important compound. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Overall Yield

A consistently low yield is one of the most common frustrations in multi-step organic synthesis. Let's break down the potential culprits.

Possible Causes:

  • Incomplete Deprotonation of p-Cresol: The Williamson ether synthesis requires the formation of a phenoxide ion.[4][5] If the base is not strong enough or is used in insufficient quantity, the p-cresol will not be fully deprotonated, leading to a lower concentration of the nucleophile.

  • Suboptimal Reaction Temperature: Like most SN2 reactions, the rate of this synthesis is temperature-dependent.[6] Too low a temperature will result in a sluggish reaction, while an excessively high temperature can promote side reactions, such as elimination.

  • Poor Quality of Reagents: The presence of impurities in starting materials, particularly water in the solvent or hygroscopic reagents, can interfere with the reaction. For instance, water can protonate the phenoxide, rendering it non-nucleophilic.

  • Inefficient Product Isolation: Significant product loss can occur during the workup and purification steps. This can be due to incomplete extraction, premature precipitation, or losses during recrystallization.

Recommended Solutions:

  • Base Selection and Stoichiometry:

    • Ensure you are using a sufficiently strong base to deprotonate the p-cresol. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide can lead to more complete and faster deprotonation.[7]

    • Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete conversion of the p-cresol to its corresponding phenoxide.

  • Temperature Optimization:

    • The optimal temperature will depend on the solvent and the specific reagents used. A good starting point is typically in the range of 80-100°C.

    • Consider running small-scale parallel reactions at different temperatures (e.g., 70°C, 85°C, 100°C) to determine the optimal condition for your specific setup.

  • Reagent and Solvent Purity:

    • Use anhydrous solvents, especially for the ether synthesis step. Solvents like DMF or DMSO can increase the reaction rate.[4]

    • Ensure your 4-hydroxypiperidine and p-cresol are of high purity and are dry. If necessary, dry them in a vacuum oven before use.

  • Workup and Purification:

    • Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the free base from the aqueous layer.

    • During the conversion to the hydrochloride salt, add the HCl solution slowly to induce controlled precipitation and maximize crystal formation.

Problem 2: Incomplete Reaction or Presence of Starting Materials

Observing significant amounts of unreacted starting materials in your final product is a clear indication that the reaction has not gone to completion.

Possible Causes:

  • Insufficient Reaction Time: SN2 reactions, while often concerted, still require adequate time for the nucleophile and electrophile to interact.[5]

  • Poor Leaving Group on the Piperidine Ring: While not directly applicable to the standard synthesis from 4-hydroxypiperidine, if a derivative with a poor leaving group is used, the reaction will be slow.

  • Steric Hindrance: Although the 4-position of the piperidine ring is generally accessible, significant steric bulk on either reactant can slow down the SN2 reaction.[6]

Recommended Solutions:

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should only be quenched once the starting materials have been consumed.

  • Extended Reaction Time:

    • If the reaction appears to be proceeding slowly, consider extending the reaction time. For some systems, refluxing overnight may be necessary.

  • Activation of the Hydroxyl Group:

    • Instead of relying on the deprotonation of 4-hydroxypiperidine, consider converting the hydroxyl group to a better leaving group, such as a tosylate or mesylate. This will make the carbon atom more electrophilic and susceptible to nucleophilic attack by the phenoxide.

Problem 3: Formation of Impurities and Side Products

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of impurities.

Possible Causes:

  • O-alkylation vs. C-alkylation: While O-alkylation is favored, under certain conditions, C-alkylation of the phenoxide can occur, leading to the formation of isomers.[7]

  • Elimination Reactions: If using a substituted piperidine with a leaving group on a secondary carbon, elimination to form an alkene can compete with the desired substitution reaction, especially at higher temperatures and with sterically hindered bases.[7]

  • Self-condensation of Starting Materials: Under harsh basic conditions, some starting materials may undergo self-condensation or decomposition.

Recommended Solutions:

  • Control of Reaction Conditions:

    • Use polar aprotic solvents like DMF or DMSO, which favor SN2 reactions over elimination.[7]

    • Maintain the reaction temperature at the optimized level to minimize side reactions.

  • Choice of Base:

    • Using a non-nucleophilic, sterically hindered base can sometimes suppress side reactions. However, for this particular synthesis, a strong, non-hindered base is generally preferred for efficient deprotonation.

  • Purification Strategy:

    • If side products are unavoidable, a robust purification strategy is essential. Column chromatography of the free base before conversion to the hydrochloride salt can be effective in removing closely related impurities. Recrystallization of the final hydrochloride salt is also a crucial step for achieving high purity.

Problem 4: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging.

Possible Causes:

  • Emulsion Formation During Extraction: The presence of both basic and acidic aqueous layers, along with organic solvents, can sometimes lead to the formation of stable emulsions, making phase separation difficult.

  • Product Oiling Out: During the formation of the hydrochloride salt or during recrystallization, the product may "oil out" instead of forming crystals, trapping impurities.

  • Hygroscopic Nature of the Hydrochloride Salt: The final product can be hygroscopic, making it difficult to handle and weigh accurately.

Recommended Solutions:

  • Breaking Emulsions:

    • To break emulsions, add a small amount of brine (saturated NaCl solution) or gently warm the separatory funnel. In stubborn cases, filtering the mixture through a pad of Celite can be effective.

  • Crystallization Techniques:

    • If the product oils out, try adding a small seed crystal of the pure product to induce crystallization. Alternatively, slowly cooling the solution or using a different solvent system for recrystallization may be necessary. A solvent/anti-solvent system (e.g., dissolving in methanol and slowly adding diethyl ether) can be effective.

  • Handling of the Final Product:

    • Dry the final product under high vacuum to remove any residual solvent or water. Store the product in a desiccator to prevent moisture absorption.

Problem 5: Poor Reproducibility Between Batches

Inconsistent yields and purity between different batches of the same reaction can be a significant issue in a research and development setting.

Possible Causes:

  • Variability in Reagent Quality: Different batches of starting materials or solvents may have varying levels of purity.

  • Inconsistent Reaction Conditions: Even small variations in temperature, stirring rate, or addition rates of reagents can impact the reaction outcome.

  • Atmospheric Moisture: On humid days, the absorption of atmospheric moisture can be more pronounced, affecting the reaction.

Recommended Solutions:

  • Standard Operating Procedures (SOPs):

    • Develop a detailed SOP for the synthesis that specifies all parameters, including reagent sources and grades, solvent purification methods, reaction times, and temperatures.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, especially when using sensitive reagents like sodium hydride.

  • Quality Control of Starting Materials:

    • Whenever possible, use starting materials from the same batch for a series of experiments. If a new batch is used, it's advisable to run a small-scale test reaction first.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control for maximizing yield?

A1: While all parameters are important, ensuring the complete formation of the p-cresolate (phenoxide) is arguably the most critical step. This is achieved by using a sufficiently strong base in the correct stoichiometric amount and ensuring an anhydrous reaction environment. Without an adequate concentration of the nucleophile, the reaction will not proceed efficiently.

Q2: How does the purity of 4-hydroxypiperidine affect the reaction outcome?

A2: The purity of 4-hydroxypiperidine is crucial. Impurities can include residual solvents, water, or byproducts from its own synthesis.[8] Water, in particular, will quench the phenoxide, reducing the yield. Other organic impurities can lead to the formation of undesired side products, complicating purification.

Q3: What are the best analytical techniques to monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: Can alternative bases be used in the Williamson ether synthesis step?

A4: Yes, a variety of bases can be used. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃).[7] The choice of base can influence the reaction rate and yield. Stronger bases like NaH will result in a faster and more complete deprotonation but require more careful handling under anhydrous conditions.

Q5: What are the safety precautions to consider during this synthesis?

A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be conducted in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water, so they must be handled with extreme care under an inert atmosphere. The hydrochloride salt formation involves the use of hydrochloric acid, which is corrosive.

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methylphenoxy)piperidine (Free Base)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to the DMF and stir the suspension.

  • Slowly add a solution of p-cresol (1.0 eq.) in anhydrous DMF to the sodium hydride suspension at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of N-Boc-4-hydroxypiperidine (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 90°C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Boc protected product.

  • The Boc-protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

Protocol 2: Conversion to this compound
  • Dissolve the crude 4-(4-Methylphenoxy)piperidine free base in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (or a saturated solution of HCl in ethanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any remaining impurities.

  • Dry the product under high vacuum to obtain this compound as a white solid.

Protocol 3: Recrystallization for Purification
  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as isopropanol or ethanol.

  • If any insoluble impurities are present, filter the hot solution.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • For maximum recovery, cool the solution in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum.

Section 4: Visual Guides

Troubleshooting_Workflow Start Low Yield Observed Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Temp Suboptimal Temperature? Start->Check_Temp Check_Purity Poor Reagent Purity? Start->Check_Purity Check_Isolation Inefficient Isolation? Start->Check_Isolation Sol_Base Use Stronger Base / Excess Check_Deprotonation->Sol_Base Yes Sol_Temp Optimize Temperature (e.g., 80-100°C) Check_Temp->Sol_Temp Yes Sol_Purity Use Anhydrous Solvents / Pure Reagents Check_Purity->Sol_Purity Yes Sol_Isolation Multiple Extractions / Controlled Precipitation Check_Isolation->Sol_Isolation Yes End Yield Improved Sol_Base->End Sol_Temp->End Sol_Purity->End Sol_Isolation->End

Caption: Troubleshooting Workflow for Low Yield.

Synthesis_Pathway pCresol p-Cresol Phenoxide p-Cresolate (Phenoxide) pCresol->Phenoxide  + Strong Base (e.g., NaH) Piperidine 4-Hydroxypiperidine Ether 4-(4-Methylphenoxy)piperidine (Free Base) Piperidine->Ether Phenoxide->Ether  + 4-Hydroxypiperidine (Williamson Ether Synthesis) HCl_Salt 4-(4-Methylphenoxy)piperidine Hydrochloride Ether->HCl_Salt  + HCl

Caption: Key Steps in the Synthesis Pathway.

Section 5: References

Sources

"troubleshooting guide for 4-(4-Methylphenoxy)piperidine hydrochloride reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methylphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis and handling of this important pharmaceutical intermediate.[1][2] This resource is structured in a question-and-answer format to directly address specific challenges, offering explanations grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Low or No Product Yield in Williamson Ether Synthesis

Question: I am attempting to synthesize 4-(4-Methylphenoxy)piperidine via Williamson ether synthesis from 4-hydroxypiperidine and a p-cresol derivative, but I am observing very low to no yield of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the Williamson ether synthesis of aryl piperidinyl ethers are a common challenge. This reaction, which proceeds via an SN2 mechanism, is highly sensitive to several factors.[3][4] The primary reasons for failure often revolve around the choice of reagents, reaction conditions, and potential side reactions.

Causality and Troubleshooting Steps:

  • Inadequate Deprotonation of the Phenol: For the phenoxide to be an effective nucleophile, the phenolic proton of p-cresol must be fully removed. The acidity of phenols is significantly higher than that of alcohols, allowing for the use of milder bases compared to those needed for aliphatic alcohols.[5]

    • Troubleshooting:

      • Base Selection: While strong bases like sodium hydride (NaH) are effective, they can also promote side reactions if not handled under strictly anhydrous conditions. For phenolic substrates, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often sufficient and more manageable.[6]

      • Verification of Deprotonation: If possible, test the pH of the reaction mixture after base addition to ensure it is sufficiently basic to deprotonate the phenol.

  • Poor Leaving Group on the Piperidine Moiety: The SN2 reaction requires a good leaving group on the electrophile (the piperidine derivative).

    • Troubleshooting:

      • Halide Reactivity: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. If you are using a chloro- or fluoro-piperidine derivative, consider switching to a bromo- or iodo- derivative to increase the reaction rate.

      • Sulfonate Esters: Alternatively, converting the hydroxyl group of 4-hydroxypiperidine to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), creates an excellent leaving group and can significantly improve yields.[4]

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the transition state of the SN2 reaction.

    • Troubleshooting:

      • Polar Aprotic Solvents: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the anionic nucleophile "naked" and more reactive.[7][8][9] Protic solvents, like ethanol or water, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[7][9]

  • Competing Elimination Reactions: Although less common with primary-like positions on a piperidine ring, elimination reactions can compete with substitution, especially at higher temperatures.

    • Troubleshooting:

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that could lead to decomposition or side products.

  • Piperidine Nitrogen Reactivity (N-Alkylation): If the piperidine nitrogen is unprotected, it can compete with the desired O-alkylation, leading to the formation of N-aryl or N-alkyl byproducts.

    • Troubleshooting:

      • Protecting Groups: It is highly recommended to use an N-protected 4-hydroxypiperidine. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[10] These groups can be removed later in the synthetic sequence. The choice of protecting group should be orthogonal to the reaction conditions.[11][12] For instance, a Boc group is stable to the basic conditions of the Williamson ether synthesis but can be easily removed with acid.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

Williamson_Troubleshooting start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_base 2. Assess Base Strength & Anhydrous Conditions check_reagents->check_base Reagents OK reagent_issue Use fresh, pure reagents. Check stoichiometry. check_reagents->reagent_issue check_solvent 3. Evaluate Solvent Choice (Polar Aprotic?) check_base->check_solvent Base & Conditions OK base_issue Use stronger/anhydrous base (e.g., NaH). Or milder, effective base (e.g., Cs₂CO₃). check_base->base_issue check_temp 4. Optimize Reaction Temperature check_solvent->check_temp Solvent OK solvent_issue Switch to DMF, DMSO, or Acetonitrile. check_solvent->solvent_issue check_protection 5. Is Piperidine Nitrogen Protected? check_temp->check_protection Temp. Optimized temp_issue Start at lower temp (e.g., 50°C). Monitor reaction progress. check_temp->temp_issue side_reactions 6. Analyze for Side Products (TLC/LC-MS) check_protection->side_reactions N-Protected protection_issue Introduce N-protecting group (e.g., Boc). check_protection->protection_issue purification_issue 7. Is Product Lost During Workup/Purification? side_reactions->purification_issue No Major Side Products side_reaction_issue Optimize conditions to minimize competing reactions (e.g., lower temp). side_reactions->side_reaction_issue solution Improved Yield purification_issue->solution Purification Optimized purification_solution Adjust extraction pH. Use appropriate chromatography. purification_issue->purification_solution

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

FAQ 2: Formation of Impurities in Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig amination to couple 4-methoxypiperidine with an aryl halide (e.g., 4-bromotoluene) and I'm observing significant byproduct formation. How can I improve the selectivity and yield of this reaction?

Answer:

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the catalyst system (palladium precursor and ligand), base, and solvent.[13][14] Impurity formation often arises from side reactions involving the catalyst, substrates, or solvent.

Causality and Troubleshooting Steps:

  • Catalyst Deactivation or Inefficiency: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Troubleshooting:

      • Ligand Selection: For coupling with a secondary amine like 4-methoxypiperidine, sterically hindered, electron-rich phosphine ligands are generally required. Consider ligands like XPhos, SPhos, or BrettPhos, especially if you are using a less reactive aryl chloride.

      • Pre-catalyst vs. In-situ Generation: Using a well-defined pre-catalyst (e.g., XPhos Pd G3) can lead to more reproducible results than generating the active catalyst in situ from a palladium source (e.g., Pd₂(dba)₃) and a separate ligand.

  • Incorrect Base Selection: The base plays a role in both the deprotonation of the amine and the overall stability of the catalytic system.

    • Troubleshooting:

      • Base Strength: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. If you are experiencing substrate degradation, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be beneficial, although it may require a more active catalyst system or higher temperatures.

      • Substrate Compatibility: Ensure your substrates are stable to the chosen base at the reaction temperature. For instance, some protecting groups can be base-sensitive.[15]

  • Side Reactions of the Aryl Halide: Homocoupling of the aryl halide to form a biaryl impurity is a common side reaction.

    • Troubleshooting:

      • Reaction Conditions: This is often exacerbated by high temperatures or inefficient catalyst turnover. Ensure your solvent is thoroughly degassed to remove oxygen, which can contribute to catalyst decomposition and side reactions. Running the reaction under a strictly inert atmosphere (argon or nitrogen) is critical.

      • Catalyst Loading: While increasing catalyst loading might seem like a solution, it can sometimes increase the rate of side reactions. It is often better to optimize the ligand and other conditions first.

  • Solvent Effects: The solvent can influence the solubility of the reagents and the stability of the catalytic species.

    • Troubleshooting:

      • Common Solvents: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[16] If you are seeing poor solubility or side reactions, screening different solvents can be effective.

Data Summary: Recommended Conditions for Aryl Piperidinyl Ether Synthesis
ParameterWilliamson Ether SynthesisBuchwald-Hartwig Amination
Piperidine Substrate N-Protected 4-hydroxy- or 4-halo-piperidineN-Protected 4-amino- or 4-alkoxy-piperidine
Aryl Substrate p-Cresol or its activated derivativeAryl halide (I, Br, OTf) or arylboronic acid
Base K₂CO₃, Cs₂CO₃, NaHNaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMF, DMSO, AcetonitrileToluene, Dioxane, THF
Catalyst Not applicablePalladium precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos)
Temperature 50-100 °C80-120 °C
FAQ 3: Challenges in Product Purification and Hydrochloride Salt Formation

Question: I have successfully synthesized the free base of 4-(4-Methylphenoxy)piperidine, but I am facing difficulties in purifying it and converting it to the hydrochloride salt. What are the best practices for this?

Answer:

Purification and salt formation are critical final steps that can significantly impact the final yield and purity of your product.

Purification of the Free Base:

  • Residual Starting Materials and Reagents: The crude product will likely contain unreacted starting materials, base, and catalyst residues (if applicable).

    • Troubleshooting:

      • Aqueous Workup: A standard aqueous workup is often the first step. Partition the crude reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. If a basic catalyst or reagent was used, an acidic wash (e.g., dilute HCl) can help remove it. Conversely, a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities. Be mindful of the pKa of your product to avoid it partitioning into the aqueous layer.

      • Chromatography: Column chromatography on silica gel is a common method for purifying the free base. A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is often effective.

Hydrochloride Salt Formation:

  • Precipitation Issues: Sometimes the hydrochloride salt does not precipitate cleanly or forms an oil.

    • Troubleshooting:

      • Solvent Choice: Dissolve the purified free base in a non-polar or moderately polar aprotic solvent in which the hydrochloride salt is insoluble. Common choices include diethyl ether, ethyl acetate, or a mixture of hexanes and isopropanol.

      • Addition of HCl: Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether, HCl in dioxane, or concentrated aqueous HCl if appropriate). Adding the acid too quickly can lead to oiling out.

      • Seeding and Cooling: If precipitation is slow, try scratching the inside of the flask with a glass rod to create nucleation sites. Cooling the mixture in an ice bath can also promote crystallization. If a small amount of pure salt is available, "seeding" the solution can induce crystallization.

  • Purity of the Salt: The final salt should be a clean, crystalline solid.

    • Troubleshooting:

      • Recrystallization: If the initial salt is impure or oily, recrystallization can be performed. Common solvent systems for recrystallizing piperidine hydrochlorides include ethanol/ether or isopropanol/hexanes.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-hydroxypiperidine (1.0 eq) and p-cresol (1.1 eq).

    • Purge the flask with an inert gas (argon or nitrogen).

    • Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting materials.

  • Base Addition:

    • Add cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to the stirred solution. If using sodium hydride (NaH, 1.2 eq), add it portion-wise at 0 °C and allow the mixture to stir for 30 minutes to ensure complete deprotonation.

  • Reaction:

    • If the electrophile is a halide (e.g., 4-bromo-N-Boc-piperidine), add it to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection and Salt Formation (if applicable):

    • Dissolve the purified N-Boc protected product in a suitable solvent (e.g., dichloromethane or methanol).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the mixture and proceed with the hydrochloride salt formation as described in FAQ 3.

Logical Relationship Diagram for Synthesis Route Selection

Route_Selection start Goal: Synthesize 4-(4-Methylphenoxy)piperidine HCl williamson Williamson Ether Synthesis (Sₙ2) start->williamson Route 1 buchwald Buchwald-Hartwig Amination (Cross-Coupling) start->buchwald Route 2 product Target Molecule williamson->product williamson_reagents Reactants: - 4-Hydroxypiperidine derivative - p-Cresol derivative williamson->williamson_reagents pros_williamson Pros: - Simpler reagents - No metal catalyst williamson->pros_williamson cons_williamson Cons: - Requires N-protection - Potential for O- vs C-alkylation williamson->cons_williamson buchwald->product buchwald_reagents Reactants: - 4-Alkoxypiperidine - Aryl halide/triflate buchwald->buchwald_reagents pros_buchwald Pros: - High functional group tolerance - Broad substrate scope buchwald->pros_buchwald cons_buchwald Cons: - Requires expensive catalyst/ligand - Sensitive to air/moisture buchwald->cons_buchwald

Caption: Comparison of synthetic routes to 4-(4-Methylphenoxy)piperidine.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • What is the effect of solvent on SN2? (2018, May 13). Quora. [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Solved Williamson Ether Synthesis Ethers can be readily. (2021, December 11). Chegg.com. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]

  • Williamson ether synthesis. (n.d.). ResearchGate. [Link]

  • 11.3: Characteristics of the SN2 Reaction. (2024, March 28). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. [Link]

  • Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]

  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020, March 31). YouTube. [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023, March 20). Quora. [Link]

  • Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate. [Link]

  • Why can't the Williamson synthesis be used to prepare diphenyl ether? (2014, October 12). Quora. [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025, December 19). Wordpress. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
  • Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. (n.d.). MDPI. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (n.d.). PMC - NIH. [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. [Link]

  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009, December 1). PubMed. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.).
  • Process for producing 4- (4-alkylphenoxy) benzylamines. (n.d.).
  • 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride. (n.d.). GLP Pharma Standards. [Link]

  • Addressing challenges presented for downstream purification by changes upstream. (2019, March 11). Bioanalysis Zone. [Link]

  • Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. (2012, December 7). PubMed. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021, November 17). MDPI. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (n.d.). arkat usa. [Link]

  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. (2024, October 7). Journal of Synthetic Chemistry. [Link]

  • Caging the Chlorine Radical: Chemoselective Photocatalytic C(sp3)–H Functionalization Enabled by Terminal Cu–Cl Sites in a Metal–Organic Framework. (2026, January 2). Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the lab. Piperidine scaffolds are crucial building blocks in medicinal chemistry, and optimizing their synthesis is key to successful drug discovery programs.[1][2] This resource offers field-proven insights and solutions to streamline your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a direct question-and-answer format, focusing on the causality behind the proposed solutions.

I. Low Yields & Incomplete Reactions

Q1: My reductive amination reaction to form a piperidine derivative is giving a low yield. What are the likely causes and how can I improve it?

Low yields in reductive aminations are a frequent challenge. The issue often lies in the delicate balance between iminium ion formation and reduction, as well as the stability of your reagents.[3][4]

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound may be slow or reversible.

    • Expert Insight: The pH of the reaction is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without passivating the amine nucleophile. You can add a catalytic amount of acetic acid.[3]

    • Actionable Protocol: Pre-form the imine by stirring the amine and carbonyl components in your solvent with a catalytic amount of acetic acid for 1-2 hours at room temperature before adding the reducing agent.[3] Monitor imine formation by TLC or LC-MS.

  • Choice and Decomposition of Reducing Agent: Not all reducing agents are created equal for this transformation, and many are moisture-sensitive.[3]

    • Expert Insight: Sodium triacetoxyborohydride (STAB) is often the preferred reagent because it is mild, selective for the iminium ion over the starting carbonyl, and effective in slightly acidic conditions.[3] In contrast, sodium borohydride (NaBH₄) is less selective and can reduce the starting aldehyde or ketone, leading to unwanted byproducts.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but highly toxic.[3]

    • Actionable Protocol: Use STAB as your reducing agent. Ensure all glassware is oven-dried and use an anhydrous solvent to prevent decomposition of the borohydride reagent.[3] Add the STAB portion-wise to control the reaction rate and temperature.

  • Side Reactions: The primary side reaction is often the reduction of the starting carbonyl compound.[3]

    • Expert Insight: This occurs when the reducing agent is not selective enough for the iminium ion.

    • Actionable Protocol: As mentioned, using a more selective reducing agent like STAB will significantly minimize this side reaction.[3]

Troubleshooting Workflow for Low Yield in Reductive Amination:

G start Low Yield in Reductive Amination check_imine Monitor Imine Formation (TLC/LC-MS) start->check_imine imine_ok Imine Formation is Efficient check_imine->imine_ok Yes imine_poor Poor Imine Formation check_imine->imine_poor No check_reductant Evaluate Reducing Agent imine_ok->check_reductant add_acid Add Catalytic Acetic Acid imine_poor->add_acid preform_imine Pre-form Imine Before Reduction add_acid->preform_imine preform_imine->check_reductant reductant_stab Using STAB? check_reductant->reductant_stab use_stab Switch to STAB reductant_stab->use_stab No reductant_ok Re-evaluate Reaction Conditions reductant_stab->reductant_ok Yes check_conditions Check for Moisture/Anhydrous Conditions use_stab->check_conditions reductant_ok->check_conditions dry_glassware Ensure Dry Glassware & Anhydrous Solvents check_conditions->dry_glassware optimize_temp Optimize Temperature & Reaction Time dry_glassware->optimize_temp final_yield Improved Yield optimize_temp->final_yield G cluster_0 Synthesis Strategy cluster_1 Optimization Cycle cluster_2 Purification & Characterization start Define Target Piperidine Derivative strategy Select Synthetic Route start->strategy route1 Reductive Amination strategy->route1 route2 Pyridine Hydrogenation strategy->route2 route3 Other (e.g., Aza-Diels-Alder) strategy->route3 initial_rxn Run Initial Reaction route1->initial_rxn route2->initial_rxn route3->initial_rxn analysis Analyze Outcome (Yield, Purity) initial_rxn->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot optimize Optimize Conditions (Solvent, Temp, Catalyst) troubleshoot->optimize Problem Identified purification Purify Product (Chromatography, Distillation, etc.) troubleshoot->purification Good Result optimize->initial_rxn Re-run characterization Characterize (NMR, MS, etc.) purification->characterization final_product Pure Product characterization->final_product

Sources

"stability issues of 4-(4-Methylphenoxy)piperidine hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Methylphenoxy)piperidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Our goal is to move beyond simple instructions and explain the scientific rationale behind our recommendations, empowering you to conduct robust and reliable experiments.

Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling

This section addresses the most common initial questions regarding the handling and storage of this compound solutions.

Q1: What are the ideal storage conditions for a freshly prepared stock solution?

For maximum stability, stock solutions should be stored at 2-8°C and protected from light.[1][2] Several vendors recommend storing the solid compound under these refrigerated conditions, and this practice should be extended to solutions.[1][2] For long-term storage (weeks to months), we recommend aliquoting the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and reduce the risk of contamination. Store these aliquots at -20°C or -80°C. The container should be tightly sealed to prevent solvent evaporation and ingress of atmospheric moisture.

Q2: Why is the compound supplied as a hydrochloride (HCl) salt? What happens if I neutralize it?

The compound is provided as an HCl salt to enhance its stability and aqueous solubility.[3] The piperidine nitrogen is basic, and in its free base form, it is more susceptible to oxidative degradation.[4][5] Protonation of this nitrogen to form the hydrochloride salt makes it less nucleophilic and electronically stabilized, thereby increasing its resistance to certain degradation pathways.[4]

If you neutralize the solution to a pH significantly above the pKa of the piperidine nitrogen (typically around 11 for piperidine itself), you will generate the free base.[] The free base form may have lower solubility in aqueous buffers, potentially leading to precipitation. It will also be more prone to oxidation.

Q3: What are the best solvents for preparing stock solutions?

This compound is generally soluble in polar solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) or ethanol are common choices for high-concentration stock solutions, which are then diluted into aqueous assay buffers. The compound is also miscible with water.[7][8] When selecting a solvent, always consider its compatibility with your downstream application.

Q4: I noticed a yellow tint developing in my solution that has been stored on the benchtop. What is the likely cause?

The development of a yellow color upon exposure to air and light is a known characteristic of the parent compound, piperidine, and often indicates oxidation.[7] The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other chromophoric degradation products.[5][9] This underscores the importance of storing solutions protected from light and minimizing their exposure to atmospheric oxygen.[10]

Section 2: Troubleshooting Guide - Investigating Instability in Experiments

This section provides a question-and-answer guide to troubleshoot specific stability-related issues you may encounter during your research.

Q5: My HPLC/LC-MS analysis of an aged sample shows new, unexpected peaks. How can I confirm if this is degradation?

The appearance of new peaks is a classic sign of chemical degradation.[5] To systematically investigate this, a forced degradation study is the industry-standard approach.[11][12] This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradation products. If the new peaks in your experimental sample match the retention times of the peaks generated under specific stress conditions (e.g., acid, base, oxidation), you can identify the likely degradation pathway. A detailed protocol for this is provided in Section 3.

Q6: The measured potency or biological activity of my compound is decreasing over the course of a multi-day experiment. What chemical stability issues could be at play?

A decline in activity strongly suggests the degradation of the parent compound into inactive or less active forms. The stability of the molecule is often highly dependent on the pH of the solution.[13][14]

  • Hydrolysis: The ether linkage between the phenoxy group and the piperidine ring could be susceptible to hydrolysis, especially under strongly acidic or basic conditions, which may be present in your assay buffer.[15]

  • pH-Dependent Degradation: The overall degradation rate can vary significantly with pH. A log k-pH profile, which plots the degradation rate constant against pH, can reveal the pH at which the compound is most stable.[16][17] If your assay buffer's pH is in a region of high instability, this would explain the loss of potency.

Q7: My solution became cloudy or formed a precipitate after I adjusted the pH with a basic buffer. What happened?

This is likely a solubility issue. As discussed in Q2, neutralizing the HCl salt to its free base form by raising the pH can significantly decrease its aqueous solubility, causing it to precipitate out of solution. Alternatively, some degradation products may be less soluble than the parent compound.[5] Before proceeding, you should filter a small aliquot of the cloudy solution and analyze the filtrate by HPLC to determine if the concentration of the parent compound has decreased.

Section 3: Experimental Protocol - Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule.[11][18] It helps identify potential degradation products and develop stability-indicating analytical methods.

Workflow for Stability Assessment

G cluster_stress Stress Conditions prep Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile:Water 50:50) aliquot Aliquot Stock for Stress Conditions & Unstressed Control (T=0) prep->aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (0.1 M NaOH, 60°C) aliquot->base oxid Oxidation (3% H₂O₂, RT) aliquot->oxid therm Thermal Stress (Solution, 60°C) aliquot->therm photo Photostability (ICH Q1B Light Exposure) aliquot->photo analysis Sample at Timepoints (e.g., 2, 8, 24, 48h) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Neutralize (if needed) & Analyze by RP-HPLC analysis->hplc data Quantify Parent Peak (%) & Degradant Peaks (%) hplc->data report Determine Degradation Pathways & Calculate Degradation Rates data->report

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to a vial of stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to a vial of stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to a vial of stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.[16]

    • Thermal Degradation: Incubate a vial of the stock solution at 60°C, protected from light.

    • Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.

  • Sampling and Analysis:

    • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

    • Crucial Step: For acid and base hydrolysis samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, immediately after sampling to halt the degradation reaction.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., Reverse-Phase HPLC with UV detection).[16][19]

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Calculate the peak area of any degradation products as a percentage of the total peak area.

    • Summarize the results in a table for clear comparison.

Section 4: Potential Degradation Pathways

Based on the chemical structure of 4-(4-Methylphenoxy)piperidine, the following degradation pathways are most likely. This knowledge helps in identifying unknown peaks in your chromatograms.

G cluster_pathways Potential Degradation Pathways parent 4-(4-Methylphenoxy)piperidine n_oxide N-Oxidation Product parent->n_oxide Oxidative Stress (e.g., H₂O₂) ether_cleavage Ether Hydrolysis Products (p-Cresol & Piperidin-4-ol) parent->ether_cleavage Hydrolytic Stress (Strong Acid/Base) ring_open Piperidine Ring-Opened Products n_oxide->ring_open Further Oxidation/Rearrangement

Caption: Plausible degradation pathways for the molecule.

  • Oxidation of the Piperidine Nitrogen: The tertiary amine is a prime target for oxidation, leading to the formation of a stable N-oxide.[5] This is a very common degradation pathway for amine-containing pharmaceuticals. Further oxidation or rearrangement could potentially lead to ring-opening products.[9][20]

  • Hydrolysis of the Ether Bond: The ether linkage is generally stable but can be cleaved under harsh acidic or basic conditions, a process known as ether hydrolysis.[15] This would yield p-cresol and piperidin-4-ol as the primary degradation products.

  • Oxidation of the Aromatic Ring: While less common, the electron-rich p-cresol moiety (if formed via hydrolysis) or the parent phenoxy ring could be susceptible to oxidation, leading to hydroxylated or quinone-like structures, particularly in the presence of metal ions or strong oxidants.

Section 5: Data Summary and Interpretation

Table 1: Example Summary of Forced Degradation Results
Stress ConditionTime (hours)Parent Compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradants (%)
Control (RT) 4899.8< 0.1< 0.10.2
0.1 M HCl (60°C) 2492.54.1 (RRT 0.8)1.5 (RRT 1.2)7.5
0.1 M NaOH (60°C) 2488.12.5 (RRT 0.8)6.8 (RRT 1.5)11.9
3% H₂O₂ (RT) 2475.321.2 (RRT 0.9)< 0.124.7
Thermal (60°C) 4898.20.5 (RRT 0.9)0.3 (RRT 1.2)1.8
Photolytic 2499.10.4 (RRT 0.9)< 0.10.9

(RRT = Relative Retention Time)

Interpretation of Example Data: From the hypothetical data above, one could conclude:

  • The compound is most susceptible to oxidative degradation , showing a significant loss of the parent compound and the formation of a primary degradant (RRT 0.9).

  • It shows moderate instability under basic and acidic hydrolytic conditions , with different degradation profiles suggesting different mechanisms might be at play.

  • The compound is relatively stable to thermal and photolytic stress under the tested conditions.

By combining the results of a forced degradation study with careful experimental design, researchers can ensure the integrity of their results and develop robust formulations for future applications.

References

Sources

Technical Support Center: Purification of 4-(4-Methylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-Methylphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.[1][2] This resource offers practical, field-proven insights to help you achieve the desired purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

This compound is typically a white to off-white powder.[1] As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, which is a crucial property for its use in pharmaceutical formulations and as a synthetic building block.[1]

Q2: What are the most common impurities I might encounter when synthesizing this compound?

While the exact impurity profile depends on the synthetic route, the most probable method of synthesis is a variation of the Williamson ether synthesis.[3][4][5] This would involve the reaction of a 4-substituted piperidine (e.g., 4-hydroxypiperidine or a 4-halopiperidine) with p-cresol or a derivative. Therefore, common impurities may include:

  • Unreacted Starting Materials: Residual 4-hydroxypiperidine, p-cresol, or any N-protecting groups used during the synthesis.

  • Byproducts from Side Reactions: These can include products of elimination reactions, or over-alkylation products if the piperidine nitrogen is not protected.

  • Residual Solvents: Solvents used in the reaction and workup, such as toluene, methanol, or ethyl acetate.[6]

  • Inorganic Salts: Generated during the reaction or workup.

Q3: How can I effectively remove colored impurities from my product?

If your isolated this compound has a yellowish tint, it may be due to oxidation products of the piperidine ring or phenolic starting materials.[7] A common and effective method to remove such colored impurities is to perform a hot filtration with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed by filtration, yielding a colorless solution from which pure crystals can be obtained.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Recrystallization Issues

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is a common problem with hydrochloride salts of amines. Here’s a troubleshooting workflow:

G start Product 'oils out' during recrystallization step1 Is the cooling rate too fast? start->step1 step2 Is the solvent system appropriate? step1->step2 No solution1 Slow down the cooling process. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. step1->solution1 Yes step3 Are there significant impurities? step2->step3 No solution2 Re-dissolve the oil in a slightly larger volume of the 'good' solvent. Consider a different solvent system (e.g., isopropanol/ether). step2->solution2 Yes solution3 Perform a preliminary purification step like acid-base extraction or a quick filtration through a silica plug to remove gross impurities before recrystallization. step3->solution3 Yes

Q5: I have very low recovery after recrystallization. How can I improve the yield?

Low recovery is often due to using an excessive amount of solvent or the chosen solvent being too good at dissolving the compound even at low temperatures.

Potential Cause Solution
Excessive Solvent Use the minimum amount of hot solvent necessary to fully dissolve the solid. After crystallization, cool the filtrate in an ice bath to maximize precipitation.
Inappropriate Solvent Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system (e.g., methanol/ethyl acetate) can be fine-tuned to achieve this.[7]
Premature Crystallization Ensure the solid is fully dissolved before cooling. If crystals form too quickly in the filter funnel during hot filtration, try using a slightly larger volume of solvent and then concentrate the filtrate before cooling.

Q6: No crystals are forming even after the solution has cooled. What steps can I take?

If your solution remains clear upon cooling, it is likely supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the crude product to the solution to act as a template for crystallization.

  • Concentration: If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

  • Lower Temperature: Cool the solution in an ice-salt bath or a freezer, but be mindful that rapid cooling can sometimes lead to the precipitation of impurities.

Chromatographic Purification Issues

Q7: I'm seeing significant peak tailing for my compound during silica gel column chromatography. How can I improve the peak shape?

The basic nitrogen of the piperidine moiety can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing. To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%), into your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane). The triethylamine will compete with your compound for the active sites on the silica gel, resulting in more symmetrical peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.

G start Peak tailing in silica gel chromatography step1 Add 0.1-1% triethylamine to the mobile phase start->step1 step2 Observe peak shape step1->step2 decision Is peak shape improved? step2->decision solution1 Continue with the modified mobile phase. decision->solution1 Yes solution2 Consider using an alternative stationary phase like alumina or deactivated silica. decision->solution2 No

Q8: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

If your compound, as the hydrochloride salt, is spotted directly onto a TLC plate, it will be highly polar and may not move from the baseline. For effective TLC analysis and subsequent column chromatography, it is best to analyze the free base form of your compound. You can neutralize a small sample with a mild base (e.g., saturated sodium bicarbonate solution), extract it into an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer, and then spot this solution on your TLC plate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The ideal solvent system should be determined experimentally on a small scale. A mixture of a polar solvent in which the salt is soluble (e.g., methanol, ethanol, or isopropanol) and a less polar co-solvent in which it is less soluble (e.g., ethyl acetate, diethyl ether, or hexane) is often effective.[7]

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., methanol and ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., methanol) and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Slowly add the co-solvent (e.g., ethyl acetate) to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Parameter Recommendation
Starting Purity >85%
Solvent System Methanol/Ethyl Acetate or Ethanol/Diethyl Ether
Expected Yield 70-90%
Expected Purity >98% (by HPLC)
Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of the free base of 4-(4-Methylphenoxy)piperidine. The hydrochloride salt is generally too polar for standard silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., dichloromethane and methanol)

  • Triethylamine

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Sodium sulfate (anhydrous)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Neutralization: Dissolve the crude hydrochloride salt in water and add saturated sodium bicarbonate solution until the pH is basic (pH ~9).

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase.

  • Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with an appropriate mobile phase, starting with a less polar mixture (e.g., 100% dichloromethane) and gradually increasing the polarity (e.g., to 95:5 dichloromethane/methanol with 0.5% triethylamine).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether or bubble HCl gas through the solution until precipitation is complete. Collect the solid by filtration.

References

Technical Support Center: Overcoming Solubility Challenges with Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with piperidine hydrochloride salts. The piperidine moiety is a common structural feature in active pharmaceutical ingredients (APIs). Forming a hydrochloride (HCl) salt is a standard strategy to improve the aqueous solubility of the often basic piperidine nitrogen.[1][2] However, challenges can still arise. This guide provides in-depth troubleshooting steps and scientific explanations to help you overcome these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experiments.

Issue 1: My piperidine HCl salt has poor aqueous solubility at neutral pH.

Q: I've dissolved my piperidine HCl salt in water, but it's not fully dissolving, or it precipitates when I try to make a stock solution at neutral pH. What's happening and what should I do?

A: This is a classic pH-dependent solubility issue. Piperidine is a weak base.[3] When formulated as an HCl salt, the piperidine nitrogen is protonated (positively charged), which makes it highly polar and thus more soluble in polar solvents like water.[4] However, the solubility of a salt of a weak base is highly dependent on the pH of the solution.[5]

  • The Underlying Science: The piperidine nitrogen has a pKa (acid dissociation constant) that typically falls in the range of 8-11. According to the Henderson-Hasselbalch equation, when the solution pH is significantly below the pKa (by 2 or more pH units), the compound exists predominantly in its protonated, ionized, and more soluble form. As the pH of the solution approaches and surpasses the pKa, the compound deprotonates, converting back to the neutral, less soluble "free base" form, which can then precipitate out of solution.[6][7] Many weakly basic drugs exhibit this behavior, showing high solubility in the low pH of the stomach but lower solubility in the higher pH of the intestine.[5]

  • Confirm pH-Solubility Profile: The first step is to understand how your specific compound behaves at different pH values.

  • Adjust pH: The most direct solution is to lower the pH of your solvent.

  • Consider Co-solvents: If pH adjustment alone is insufficient or not viable for your experiment, introduce a co-solvent.

This protocol uses the gold-standard Shake-Flask method to determine equilibrium solubility.[8]

  • Prepare Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6.8, 7.4). The U.S. FDA recommends a range of 1-7 for such studies.[8]

  • Add Excess Compound: Add an excess amount of your piperidine HCl salt to a known volume of each buffer in separate vials. The solid should be visible.

  • Equilibrate: Tightly cap the vials and shake them in a temperature-controlled water bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[8]

  • Separate Solid from Supernatant: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot (e.g., using a 0.22 µm syringe filter) to remove any undissolved microparticles.

  • Analyze Concentration: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[9]

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH on the x-axis. This will give you a clear visual representation of your compound's pH-dependent solubility.

Troubleshooting Logic Diagram

G start Poor Solubility of Piperidine HCl Salt check_ph Is the solvent pH at or above neutral (pH ~7)? start->check_ph lower_ph ACTION: Lower pH of solvent (e.g., add dilute HCl or use acidic buffer) check_ph->lower_ph Yes use_cosolvent ACTION: Add a water-miscible co-solvent (e.g., DMSO, Ethanol, PEG 400) check_ph->use_cosolvent No (Already acidic) check_solubility1 Is solubility now sufficient? lower_ph->check_solubility1 check_solubility1->use_cosolvent No success Problem Solved check_solubility1->success Yes check_solubility2 Is solubility now sufficient? use_cosolvent->check_solubility2 advanced CONSIDER ADVANCED METHODS: - Cyclodextrin Complexation - Solid Dispersions - Alternative Salt Form check_solubility2->advanced No check_solubility2->success Yes

Caption: A workflow for troubleshooting poor solubility of piperidine HCl salts.

Issue 2: My compound precipitates when diluting a DMSO stock into aqueous buffer.

Q: I have a high-concentration stock of my piperidine HCl salt in 100% DMSO. When I dilute it into my aqueous assay buffer (e.g., PBS at pH 7.4), a precipitate forms immediately. Why?

A: This is a common issue related to a combination of pH effects and the use of anti-solvents.

  • The Underlying Science:

    • Anti-solvent Effect: DMSO is an excellent organic solvent, but water can act as an "anti-solvent" for many organic molecules. When you add the DMSO stock to the aqueous buffer, you are drastically changing the solvent environment. The compound may be highly soluble in DMSO but poorly soluble in a high-percentage water mixture.[10]

    • pH Shift: Your stock in 100% DMSO does not have a controlled pH. Upon dilution into a buffered aqueous solution at pH 7.4, the compound is forced into an environment where its free base form is less soluble, leading to precipitation, as explained in Issue 1.

  • Reduce Stock Concentration: Prepare a lower concentration stock solution in DMSO. This will result in a lower final DMSO concentration in your assay, which may be below the threshold that causes precipitation.

  • Use an Acidified Aqueous Stock: If possible, avoid DMSO altogether. Try preparing your primary stock solution in an acidic aqueous vehicle (e.g., 10 mM HCl or a pH 4 citrate buffer) where the compound is highly soluble.[11] You can then dilute this into your final assay buffer. The key is to ensure the final concentration is below the solubility limit at the final pH.

  • Incorporate Co-solvents in the Final Solution: Besides DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be used.[][13] Sometimes a combination of co-solvents works best.

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the final aqueous buffer can help keep the compound in solution by forming micelles.[14]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is forming an HCl salt a common strategy for piperidine-containing drugs in the first place?

A: Salt formation is one of the most effective and widely used techniques to increase the aqueous solubility and dissolution rate of poorly soluble ionizable drugs.[15][16] For a basic compound like one containing a piperidine ring, reacting it with an acid (like hydrochloric acid) converts the neutral molecule into a charged salt.[1] This ionic character dramatically increases its interaction with polar water molecules, thereby enhancing solubility.[4] Approximately 50% of all approved drugs are administered as salts.[16]

Q2: What is the "Common Ion Effect" and how can it affect my piperidine HCl salt?

A: The common ion effect describes the decrease in solubility of an ionic precipitate when a solution containing one of the ions from the precipitate is added.[17] It is an application of Le Châtelier's principle.[18][19]

For a piperidine hydrochloride salt (Pip-H⁺Cl⁻), the dissolution equilibrium is:

Pip-H⁺Cl⁻ (solid) ⇌ Pip-H⁺ (aq) + Cl⁻ (aq)

If you try to dissolve your piperidine HCl salt in a solution that already contains a high concentration of chloride ions (e.g., a high molarity saline buffer or in the presence of HCl), the equilibrium will shift to the left, favoring the solid, undissolved salt.[20][21] This leads to a decrease in the apparent solubility of your compound.[20] This is an important consideration when choosing dissolution media or formulation buffers.

Q3: My compound's solubility is still poor even in acidic conditions. Could polymorphism be the issue?

A: Yes, absolutely. Polymorphism is a critical factor. Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[22][23] These different polymorphs have the same chemical composition but different internal crystal lattice arrangements.[24]

  • Impact on Solubility: Different polymorphs can have significantly different physical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.[25][26] Generally, a metastable polymorph will be more soluble than the most thermodynamically stable form.[24] It's possible that you are working with a particularly stable, and therefore less soluble, crystalline form. An unexpected change in crystal form during manufacturing led to a famous case where the HIV drug Norvir® experienced a sudden loss of bioavailability.[23]

  • How to Investigate: If you suspect polymorphism, you need to characterize the solid-state properties of your material. Key analytical techniques include:

    • Powder X-Ray Diffraction (PXRD): The "gold standard" for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern.[26]

    • Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and thermal transitions.[9][26]

    • Infrared (IR) Spectroscopy: Different polymorphs may show subtle but distinct differences in their IR spectra.[26]

If you discover multiple polymorphs, a screening study to identify the form with the most desirable solubility and stability properties is essential for further development.[26]

Q4: What are some advanced strategies if pH adjustment and co-solvents aren't enough?

A: When basic methods are insufficient, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your piperidine compound, forming an inclusion complex.[27][28] This complex has significantly enhanced aqueous solubility because the hydrophilic exterior of the cyclodextrin interacts favorably with water.[29][30]

  • Co-crystals: A co-crystal is a multi-component crystal where the API and a "co-former" are held together in the crystal lattice by non-ionic interactions, such as hydrogen bonds.[31] Choosing an appropriate co-former can disrupt the crystal packing of the API, leading to improved solubility and dissolution. This is a powerful technique for both ionizable and non-ionizable compounds.[32]

  • Solid Dispersions: This involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix (like PVP or PEG).[14] The amorphous form of a drug is in a higher energy state than its crystalline counterparts and is generally much more soluble.[27]

pH-Solubility Relationship Diagram

G cluster_0 pH vs. Solubility for a Piperidine HCl Salt (Weak Base) origin->x_axis origin->y_axis y_label Solubility x_label pH ph2 pH 2 ph_pka pH = pKa ph10 pH 10 high_sol High low_sol Low p1 p2 p1->p2 p3 p2->p3 3,0! 3,0! p2->3,0! ionized Dominant Species: Protonated (R-NH₂⁺) (Soluble Salt Form) freebase Dominant Species: Neutral (R-NH) (Less Soluble Free Base)

Caption: The typical pH-solubility profile for a weakly basic piperidine HCl salt.

Data Summary Table

The following table provides a hypothetical example of solubility data for a piperidine HCl salt in various solvent systems to illustrate the concepts discussed.

Solvent SystempHSolubility (mg/mL)Comments
Deionized Water~6-70.1Poor solubility due to free base formation at near-neutral pH.
0.01 M HCl2.025.0High solubility; compound is fully protonated.
Phosphate Buffered Saline (PBS)7.40.05Very low solubility; common ion effect from Cl⁻ may also play a role.
10% Ethanol in Water~6-70.5Modest improvement due to co-solvency.
10% Ethanol in 0.01 M HCl2.035.0Combination of pH adjustment and co-solvency provides highest solubility.
5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water~6-75.0Significant improvement via inclusion complexation.

References

  • Pharma Specialists. (2024, November 13).
  • Singh, P., Sharma, S., Sharma, P. K., & Alam, A. (n.d.). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Bentham Science Publisher.
  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • What Is Polymorphism and How Does It Impact Pharmaceutical Development. (2025, August 11). PharmaGuru.
  • Polymorphism in Drugs: Why Crystal Forms M
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC - NIH.
  • Gutsche, S. (n.d.).
  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. (n.d.).
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. (n.d.). PMC - NIH.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020, February 26). Pharma Excipients.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • Common Ion Effect on Solubility of Ionic Salts. (2025, November 6).
  • pH Adjustment and Co-Solvent Optimiz
  • Common Ion Effect - NaCl and HCl. (2020, June 30). YouTube.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
  • Principle of Common-ion Effect and its Applic
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • What is the common ion effect? How does it affect the solubility of salts? (2022, October 23). Quora.
  • Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange.
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. (2025, August 7).
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • solubility enhancement and cosolvency by madhavi. (n.d.). PPTX - Slideshare.
  • Improving API Solubility by Salt and Cocrystal Form
  • Why do amines dissolve in hydrochloric acid? (2017, March 1). Quora.
  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
  • Piperidine. (n.d.). Solubility of Things.
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (n.d.). MDPI.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

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"avoiding side reactions in the synthesis of 4-(4-Methylphenoxy)piperidine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Methylphenoxy)piperidine

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(4-methylphenoxy)piperidine. This valuable piperidine derivative is a crucial building block in medicinal chemistry and drug discovery, particularly in the development of agents targeting neurological disorders.[1] However, its synthesis can be challenging, with several potential side reactions that can compromise yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-(4-methylphenoxy)piperidine. We focus on the three most common synthetic strategies: Williamson Ether Synthesis , Buchwald-Hartwig O-Arylation , and the Mitsunobu Reaction .

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

Low yield is a common frustration. The cause often depends on the synthetic route you have chosen.

A. For Williamson Ether Synthesis (Reacting an N-protected 4-hydroxypiperidine with a p-cresol derivative):

  • Cause 1: Incomplete Deprotonation. The Williamson synthesis relies on the reaction between an alkoxide and an alkyl or aryl halide/sulfonate.[2][3] If the alcohol (either 4-hydroxypiperidine or p-cresol) is not fully deprotonated, the reaction will be sluggish and incomplete.

    • Solution:

      • Use a Stronger Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward.

      • Ensure Anhydrous Conditions: Any moisture will quench the base and the alkoxide. Use freshly dried solvents (like DMF or THF) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon).

      • Allow Sufficient Time for Deprotonation: When using NaH, stir the alcohol and base together at a suitable temperature (e.g., 0 °C to room temperature) until hydrogen gas evolution ceases before adding the second coupling partner.

  • Cause 2: Inappropriate Leaving Group. While less common for O-arylation, a poor leaving group on the aryl partner will slow the reaction.

    • Solution: If using an aryl halide, aryl iodides are more reactive than bromides, which are more reactive than chlorides. Alternatively, using an aryl sulfonate (e.g., triflate, tosylate) can significantly enhance reactivity.

B. For Buchwald-Hartwig O-Arylation (Palladium-catalyzed coupling of N-protected 4-hydroxypiperidine and an aryl halide):

  • Cause 1: Catalyst Inactivation. The palladium catalyst is the heart of this reaction and is sensitive to oxygen and certain impurities.

    • Solution:

      • Degas Your Solvents: Thoroughly sparge your solvent (e.g., toluene, dioxane) with an inert gas before use.

      • Use High-Purity Reagents: Ensure your aryl halide, base, and piperidine derivative are free of impurities that could poison the catalyst.

      • Select the Right Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the crucial reductive elimination step and stabilize the catalyst.[4]

  • Cause 2: Incorrect Base. The choice and strength of the base are critical.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base must be strong enough to facilitate the deprotonation of the alcohol but should not interfere with the catalyst.

C. For the Mitsunobu Reaction (Reacting N-protected 4-hydroxypiperidine and p-cresol with PPh₃ and DEAD/DIAD):

  • Cause 1: Reagent Stoichiometry and Addition Order. The complex mechanism of the Mitsunobu reaction is sensitive to how the reagents are combined.[5][6]

    • Solution: A typical and effective protocol involves dissolving the N-protected 4-hydroxypiperidine, p-cresol, and triphenylphosphine (PPh₃) in a suitable solvent (e.g., THF). Cool the solution to 0 °C before slowly adding the azodicarboxylate (DEAD or DIAD) dropwise.[5] This order allows for the formation of the key betaine intermediate before the alcohol is consumed.[7][8]

  • Cause 2: Low Acidity of Nucleophile. The Mitsunobu reaction works best with acidic nucleophiles (pKa < 13).[5][7] p-Cresol (pKa ~10.2) is generally suitable, but if the reaction is still sluggish, it may be due to competitive side reactions.

    • Solution: Ensure accurate stoichiometry and slow addition of the azodicarboxylate at low temperatures to favor the desired pathway over side reactions.

Q2: My final product is contaminated with an N-arylated impurity. How did this happen and how can I prevent it?

This is a critical issue that points to a fundamental flaw in the experimental design.

  • Cause: The piperidine nitrogen is a nucleophile and can compete with the 4-hydroxy group in O-arylation reactions, or it can react as a base. This is particularly problematic in Williamson and Buchwald-Hartwig reactions.

    • Solution: Mandatory N-Protection. The piperidine nitrogen must be protected before attempting the O-arylation. This is non-negotiable for achieving a clean product.

      • Choose a Suitable Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable to the basic conditions of the Williamson synthesis and the conditions of the Buchwald-Hartwig and Mitsunobu reactions. It can be easily removed later under acidic conditions (e.g., TFA in DCM, or HCl in dioxane).

      • Follow a Standard Protection Protocol: N-Boc-4-hydroxypiperidine is commercially available, but can also be prepared by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine or in a biphasic system with NaOH.

Q3: I am using the Mitsunobu reaction and cannot separate my product from the reaction by-products. What purification strategies do you recommend?

This is the classic drawback of the Mitsunobu reaction. The main by-products, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, are often difficult to remove by standard chromatography.[9]

  • Solution 1: Modified Workup/Crystallization.

    • After the reaction, concentrate the mixture. Redissolve in a minimal amount of a solvent where your product is soluble but the by-products are not (e.g., diethyl ether). The TPPO and hydrazine may precipitate and can be removed by filtration.

    • If your product is basic (after deprotection), an acid-base extraction can be effective. Extract the crude mixture with dilute acid (e.g., 1M HCl) to pull the product into the aqueous layer, leaving the neutral by-products in the organic layer. Then, basify the aqueous layer and extract your product back into an organic solvent.

  • Solution 2: Use Modified or Polymer-Supported Reagents.

    • Polymer-supported triphenylphosphine: This reagent allows the resulting phosphine oxide to be removed by simple filtration at the end of the reaction.

    • Modified Azodicarboxylates: Reagents like 1,1'-(azodicarbonyl)dipiperidine (ADDP) can sometimes lead to by-products with different solubility profiles, simplifying purification.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic approach for preparing N-protected 4-(4-Methylphenoxy)piperidine on a laboratory scale?

For typical lab-scale synthesis (< 10g), the Williamson Ether Synthesis starting from N-Boc-4-hydroxypiperidine and a reactive p-cresol derivative (like 4-methylphenyl tosylate or 4-bromotoluene) is often the most reliable and cost-effective method. It avoids expensive palladium catalysts and the problematic by-products of the Mitsunobu reaction.

The Buchwald-Hartwig O-arylation is also an excellent and highly versatile method, particularly if the Williamson synthesis fails or if you need to couple a more complex or sterically hindered aryl partner.[10][11]

Q2: Which synthetic route is preferred for large-scale industrial production?

For industrial scale-up, the Williamson Ether Synthesis is almost always preferred.

  • Cost: It uses cheaper bulk reagents (e.g., NaOH, KOH, or NaH as base) compared to expensive and air-sensitive palladium catalysts and phosphine ligands.

  • Robustness: The reaction is generally robust, high-yielding, and less sensitive to trace impurities than catalytic reactions.

  • By-products: It generates simple salt by-products (e.g., NaBr) that are easily removed by aqueous workup, avoiding complex purification challenges.

Q3: Can I perform the reaction on an unprotected piperidine and then separate the O-arylated and N-arylated products?

While theoretically possible, this is highly discouraged. The physical properties of the O- and N-arylated isomers, as well as the di-arylated by-product, can be very similar, making chromatographic separation difficult, inefficient, and costly. This will drastically reduce the isolated yield of the desired product. Proper N-protection is a cornerstone of an efficient synthesis.

Visualized Workflows and Decision Guides

To further aid in your experimental design, we have developed the following diagrams.

Synthesis_Decision_Tree start Start: Synthesize 4-(4-Methylphenoxy)piperidine scale What is your reaction scale? start->scale lab_scale Lab Scale (<10g) scale->lab_scale  Small large_scale Industrial Scale (>100g) scale->large_scale Large   lab_choice Do you have access to Pd-catalysis equipment? lab_scale->lab_choice williamson_large Recommend: Williamson Ether Synthesis (Cost-effective, robust) large_scale->williamson_large buchwald Recommend: Buchwald-Hartwig O-Arylation (High versatility) lab_choice->buchwald Yes williamson_lab Recommend: Williamson Ether Synthesis (Reliable, simple) lab_choice->williamson_lab No mitsunobu_check Are other methods failing or is stereochemical inversion required? buchwald->mitsunobu_check If fails williamson_lab->mitsunobu_check If fails mitsunobu Consider: Mitsunobu Reaction (Use with caution due to by-products) mitsunobu_check->mitsunobu Yes

Caption: Decision tree for selecting a synthetic route.

Troubleshooting_Workflow start Problem: Low Product Yield method Which method was used? start->method williamson Williamson method->williamson buchwald Buchwald-Hartwig method->buchwald mitsunobu Mitsunobu method->mitsunobu williamson_q1 Are conditions strictly anhydrous? williamson->williamson_q1 buchwald_q1 Was the reaction degassed properly? buchwald->buchwald_q1 mitsunobu_q1 Was DEAD/DIAD added slowly at 0 °C? mitsunobu->mitsunobu_q1 williamson_a1 Solution: Dry solvents/reagents, use inert atmosphere. williamson_q1->williamson_a1 No williamson_q2 Is the base strong enough (e.g., NaH)? williamson_q1->williamson_q2 Yes williamson_a2 Solution: Switch to a stronger, non-reversible base. williamson_q2->williamson_a2 No buchwald_a1 Solution: Degas solvent and run under inert atmosphere. buchwald_q1->buchwald_a1 No buchwald_q2 Is the ligand appropriate (bulky, electron-rich)? buchwald_q1->buchwald_q2 Yes buchwald_a2 Solution: Screen different phosphine ligands (e.g., XPhos). buchwald_q2->buchwald_a2 No mitsunobu_a1 Solution: Control addition rate and temperature. mitsunobu_q1->mitsunobu_a1 No mitsunobu_q2 Was correct stoichiometry used (1.1-1.5 eq PPh3/DEAD)? mitsunobu_q1->mitsunobu_q2 Yes mitsunobu_a2 Solution: Verify molar equivalents of all reagents. mitsunobu_q2->mitsunobu_a2 No

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocols

Protocol 1: Recommended Synthesis via Williamson Ether Synthesis

This protocol details the synthesis of the target compound via N-protection, O-arylation, and deprotection.

Step 1: N-Protection of 4-Hydroxypiperidine

  • Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a 1:1 mixture of THF and water.

  • Base: Add a base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12-18 hours.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-hydroxypiperidine, which is often pure enough for the next step.

Step 2: O-Arylation of N-Boc-4-hydroxypiperidine

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).

  • Base: Cool the solvent to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

  • Alcohol Addition: Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Allow the mixture to stir at room temperature for 1 hour or until H₂ evolution ceases.

  • Aryl Halide Addition: Add 4-bromotoluene (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(4-methylphenoxy)piperidine.

Step 3: N-Deprotection

  • Setup: Dissolve the purified N-Boc-4-(4-methylphenoxy)piperidine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-3 hours until TLC or LC-MS shows complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-(4-methylphenoxy)piperidine.

Comparative Summary of Synthetic Routes

FeatureWilliamson Ether SynthesisBuchwald-Hartwig O-ArylationMitsunobu Reaction
Key Reagents Strong Base (e.g., NaH), Aryl HalidePd Catalyst, Phosphine Ligand, BasePPh₃, DEAD or DIAD
Typical Yield Good to Excellent (70-95%)Good to Excellent (70-95%)Fair to Good (50-85%)
Pros Cost-effective, scalable, simple by-products.[2]High functional group tolerance, broad scope.[10][12]Mild conditions, useful for inversion of stereocenters.[7]
Cons/Side Reactions Requires strong base and anhydrous conditions, potential for N-arylation if unprotected.Expensive catalyst/ligands, sensitive to air/moisture, potential for hydrodehalogenation.[12]Expensive reagents, difficult-to-remove by-products (TPPO), not atom-economical.[9]

References

  • U.S.
  • "4-(o-Tolyloxy)Piperidine," ChemBK. [Link]

  • "Mitsunobu reaction," Wikipedia. [Link]

  • "Mitsunobu Reaction," Organic-Chemistry.org. [Link]

  • "Buchwald–Hartwig amination," Wikipedia. [Link]

  • "Mitsunobu Reaction," Organic Chemistry Portal. [Link]

  • "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • "The Williamson Ether Synthesis," Master Organic Chemistry. [Link]

  • Packer, L. E., et al. "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent." Journal of Peptide Science, vol. 8, no. 12, 2002, pp. 679-88. [Link]

  • "The Williamson Ether Synthesis," Chemistry Steps. [Link]

  • "Williamson Synthesis," Organic Chemistry Portal. [Link]

  • "Piperidine Synthesis," DTIC. [Link]

  • "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal. [Link]

  • Nithya, P., and R. J. Butcher. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, vol. 4, 2021, pp. 192-199. [Link]

  • "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]

  • "Williamson Ether Synthesis," Organic Chemistry Tutor. [Link]

  • "N-Hydroxypiperidine," Wikipedia. [Link]

  • "Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides," ResearchGate. [Link]

  • Chinese Patent CN105461617A, "Preparation method for 4-[4-(trifluoromethoxy)
  • "9.6: Williamson Ether Synthesis," Chemistry LibreTexts. [Link]

  • "Aggregation, Racemization and Side Reactions in Peptide Synthesis," AAPPTEC. [Link]

  • U.S.
  • Aguirre, G. A., et al. "Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis." Journal of the Mexican Chemical Society, vol. 58, no. 4, 2014, pp. 385-391. [Link]

  • Zhang, H., et al. "Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids." The Journal of Organic Chemistry, vol. 68, no. 2, 2003, pp. 339-44. [Link]

  • Gill, M. T., et al. "Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach." Chemistry, vol. 31, no. 31, 2025, e202500863. [Link]

  • "Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines," ResearchGate. [Link]

  • Chinese Patent CN108017573B, "Process for preparing 4-methylenepiperidine or acid addition salt thereof," Google P
  • Toth, G. K., et al. "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, vol. 25, no. 1, 2019, p. 161. [Link]

  • Altman, R. A., and S. L. Buchwald. "Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines." Organic Letters, vol. 9, no. 4, 2007, pp. 643-6. [Link]

  • "CuI-Catalyzed O-Arylation of m-Cresol with Aryl Halides," ResearchGate. [Link]

  • "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" ResearchGate. [Link]

  • "SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE," CORE. [Link]

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Technical Support Center: Scaling Up the Production of 4-(4-Methylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 4-(4-Methylphenoxy)piperidine hydrochloride. This versatile compound is a crucial intermediate in pharmaceutical development, particularly for agents targeting neurological disorders.[1][2] Its hydrochloride salt form offers enhanced solubility, a key attribute for drug formulation and synthesis.[1]

Scaling up any chemical synthesis from the bench to pilot or production scale introduces a unique set of challenges. This guide is structured to provide practical, experience-driven solutions to common problems encountered during the production of this specific piperidine derivative. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and addressing frequently asked questions to ensure a successful and efficient scale-up campaign.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the synthesis of 4-(4-Methylphenoxy)piperidine and its subsequent conversion to the hydrochloride salt. A common and scalable synthetic route involves the catalytic hydrogenation of a 4-(4-Methylphenoxy)pyridine precursor. Our troubleshooting will focus on this pathway.

Problem 1: Low or Stalled Conversion During Catalytic Hydrogenation

You observe that the consumption of hydrogen has slowed or stopped prematurely, and analysis (GC-MS, TLC) shows significant amounts of unreacted starting material or partially hydrogenated intermediates.

Possible Cause Scientific Rationale & Recommended Solution
Catalyst Deactivation or Poisoning Impurities in the starting material (e.g., sulfur compounds) or solvent can poison the catalyst's active sites.[3] Solution: 1. Ensure the purity of the 4-(4-Methylphenoxy)pyridine precursor and use anhydrous, high-purity solvents.[3] 2. Use a fresh batch of catalyst. If poisoning is suspected, consider a guard bed or pre-treatment of the starting material. 3. Some catalysts are more robust; Rhodium-based catalysts can be more effective and less prone to poisoning than Palladium in certain pyridine reductions.
Insufficient Hydrogen Pressure or Poor Mass Transfer The reduction of the stable aromatic pyridine ring requires sufficient energy and efficient contact between the hydrogen gas, substrate, and catalyst.[3] This is a common issue during scale-up where surface-area-to-volume ratios change. Solution: 1. Incrementally increase the hydrogen pressure. Ensure your reactor is rated for the intended pressure. 2. Significantly improve the stirring rate to enhance gas-liquid mixing and prevent the catalyst from settling. Baffles within the reactor can also improve agitation.
Low Catalyst Loading or Inactive Batch The amount of catalyst may be insufficient for the scale, or the catalyst batch itself may have low activity. Solution: 1. Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[3] 2. Always test a new batch of catalyst on a small scale before committing to a large-scale run to verify its activity.
Presence of Water Water can sometimes interfere with the reduction process and affect catalyst activity.[3] Solution: Use anhydrous solvents and ensure the reactor is thoroughly dried before use.[3]

Problem 2: Formation of Significant Byproducts (Impurity Profile Issues)

Your post-reaction analysis shows the desired product, but also several significant impurities that complicate purification.

Possible Cause Scientific Rationale & Recommended Solution
Over-Reduction (Hydrodehalogenation or Ring Opening) Harsh reaction conditions (high temperature or pressure) can lead to the cleavage of the C-O ether bond or the C-N bond within the piperidine ring, a process known as hydrogenolysis. Solution: 1. Catalyst Choice: Rhodium-on-carbon (Rh/C) is often highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage. Platinum-based catalysts (PtO₂) are also effective. 2. Condition Optimization: Lower the reaction temperature (e.g., to 40-60 °C) and pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent subsequent side reactions.[3]
Partially Hydrogenated Intermediates Incomplete reaction can leave di- or tetrahydropyridine intermediates in the final mixture.[3] Solution: 1. Increase the reaction time or catalyst loading. 2. If catalyst deactivation is suspected mid-reaction, a fresh portion of the catalyst can be added (with appropriate safety precautions).
Polymerization or Decomposition Higher temperatures can sometimes lead to the formation of polymeric side products.[3] Solution: Maintain a controlled, lower reaction temperature. Ensure the reaction is not running for an unnecessarily prolonged time.[3]

Problem 3: Difficulties with Isolation and Crystallization of the Hydrochloride Salt

After the reaction and workup to yield the free base, you are struggling to precipitate a clean, crystalline hydrochloride salt.

Possible Cause Scientific Rationale & Recommended Solution
Incorrect Solvent System The hydrochloride salt's solubility is highly dependent on the solvent. The goal is to find a solvent in which the free base is soluble but the HCl salt is not. Solution: A common procedure is to dissolve the purified free base in a solvent like isopropanol, ethanol, or ethyl acetate, then add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or HCl in diethyl ether).[4] The product should then precipitate. Using a non-polar "anti-solvent" like methyl t-butyl ether (MTBE) or heptane can help induce crystallization.[4]
Formation of an Oil or Gummy Solid This often happens when the product precipitates too quickly or from a supersaturated solution, trapping impurities and solvent. Solution: 1. Add the HCl solution slowly and at a controlled temperature (start at room temperature or slightly below). 2. If an oil forms, try vigorously stirring, scratching the inside of the flask with a glass rod, or adding a seed crystal from a previous successful batch. 3. You can also attempt to redissolve the oil in a minimal amount of a polar solvent (like methanol) and then slowly add the anti-solvent to encourage gradual crystallization.[3]
Product is Hygroscopic The hydrochloride salt may absorb atmospheric moisture, which can affect its physical state and handling. Solution: Perform the final filtration and drying steps under an inert, dry atmosphere (e.g., nitrogen). Dry the final product thoroughly under vacuum.[3]
Troubleshooting Workflow Diagram

troubleshooting_workflow start Unsatisfactory Reaction Outcome low_yield Low Yield / Stalled Reaction start->low_yield high_impurity High Impurity Profile start->high_impurity isolation_issue Salt Isolation Issues start->isolation_issue catalyst_check Check Catalyst Activity & Purity low_yield->catalyst_check conditions_check Review Reaction Conditions (P, T, Stirring) low_yield->conditions_check reagents_check Verify Reagent & Solvent Purity low_yield->reagents_check over_reduction Suspect Over-Reduction? high_impurity->over_reduction incomplete_rxn Unreacted Intermediates? high_impurity->incomplete_rxn solvent_system Review Solvent/Anti-Solvent System isolation_issue->solvent_system crystallization_method Optimize Crystallization Method (Temp, Seeding) isolation_issue->crystallization_method end_node Process Optimized catalyst_check->end_node change_catalyst Use Milder Catalyst (e.g., Rh/C) over_reduction->change_catalyst adjust_conditions Lower Temp/Pressure, Monitor Closely over_reduction->adjust_conditions incomplete_rxn->conditions_check adjust_conditions->end_node crystallization_method->end_node

Caption: Troubleshooting decision tree for scaling up 4-(4-Methylphenoxy)piperidine HCl synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the catalytic hydrogenation step?

A1: When moving from bench to pilot scale, heat and mass transfer become critical. The three most important parameters to control are:

  • Agitation: The reaction is heterogeneous (solid catalyst, liquid substrate, hydrogen gas). Efficient stirring is paramount to ensure good contact between all three phases and prevent the catalyst from settling. The stirrer's design, speed (RPM), and the use of baffles in the reactor are crucial for success.

  • Temperature Control: Hydrogenation reactions are exothermic. A larger batch size will generate more heat, and if not managed, can lead to temperature spikes. This can cause side reactions, over-reduction, and potential safety hazards.[3] A reactor with an efficient cooling jacket and a reliable temperature probe is essential.

  • Hydrogen Delivery: The rate of hydrogen uptake should be monitored. A sudden stop can indicate catalyst poisoning. Ensure the system is free of leaks and can maintain a stable pressure throughout the reaction.

Q2: Which catalyst is best for the reduction of the 4-(4-Methylphenoxy)pyridine precursor?

A2: The choice of catalyst is a balance between reactivity and selectivity.

  • Palladium on Carbon (Pd/C): A common and cost-effective catalyst, but can sometimes promote hydrodehalogenation or other C-O bond cleavage, especially under harsh conditions.

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): Highly active and often effective for reducing the pyridine ring. It may require acidic additives like HCl or glacial acetic acid to maintain activity.[3]

  • Rhodium on Carbon (Rh/C): Often reported to be highly selective for hydrogenating the pyridine ring without causing significant C-N bond cleavage, minimizing over-reduction byproducts. This makes it an excellent, albeit more expensive, choice for syntheses where purity is critical.

  • Raney Nickel: A very active and inexpensive catalyst, but it often requires higher temperatures and pressures and can be less selective, potentially leading to more byproducts.

For scaling up, starting with PtO₂ or Rh/C is recommended for better control and a cleaner product profile.[3]

Q3: What analytical methods are essential for quality control during and after production?

A3: A robust analytical package is crucial for ensuring the quality and consistency of your final product.

  • In-Process Controls (IPCs): Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction's progress and confirm the disappearance of the starting material.[3]

  • Final Product Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining the purity (assay) of the final this compound. A typical purity specification is ≥ 95%.[1][5]

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy should be used to confirm the chemical structure of the final product and ensure it matches the reference standard.

  • Residual Solvents: GC is used to quantify any residual solvents from the synthesis and purification process to ensure they are below the limits specified by ICH guidelines.

Q4: Can you provide a baseline protocol for the synthesis and salt formation?

A4: The following is a representative, step-by-step methodology based on established principles of piperidine synthesis.[3] This protocol should be optimized at a small scale before attempting a large-scale run.

Step 1: Catalytic Hydrogenation of 4-(4-Methylphenoxy)pyridine

  • Reactor Setup: In a high-pressure reactor suitable for hydrogenation, charge the 4-(4-Methylphenoxy)pyridine substrate (1.0 eq).

  • Solvent & Catalyst Addition: Add a suitable anhydrous solvent, such as methanol or glacial acetic acid. Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst (e.g., PtO₂, 1-5 mol%).[3]

  • Hydrogenation: Seal the reactor. Purge the system multiple times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (e.g., 5 bar) and begin vigorous stirring.

  • Reaction Execution: Heat the mixture to the target temperature (e.g., 40-60 °C). Monitor the reaction by hydrogen uptake and periodic sampling for analysis (TLC, GC-MS). The reaction is typically complete in 4-24 hours.[3]

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure. If the reaction was run in an acidic solvent, neutralize with a base (e.g., NaOH solution) and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(4-Methylphenoxy)piperidine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude or purified free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: While stirring, slowly add a calculated amount (1.0-1.1 eq) of a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) to the solution.

  • Crystallization: The hydrochloride salt should precipitate. Stir the resulting slurry at room temperature or below for a period (e.g., 2 hours) to ensure complete precipitation.[6]

  • Isolation and Drying: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent (e.g., the one used for precipitation) to remove impurities.[6] Dry the white solid under vacuum at a controlled temperature (e.g., 50-60 °C) to a constant weight.

References

  • ResearchGate. (2014). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. Request PDF. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenoxybenzoyl)piperidine hydrochloride. Retrieved from [Link]

  • DTIC. (1992). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Google Patents. (n.d.). CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
  • Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Phys.org. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • ResearchGate. (2015). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. Request PDF. Retrieved from [Link]

  • ChemBK. (2024). 4-(4-methylphenoxy)benzylamine hcl. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of 4-(4-Methylphenoxy)piperidine Hydrochloride for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methylphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for enhancing the purity of this critical pharmaceutical intermediate. As a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, achieving high purity is paramount for ensuring the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).[1][2][3][4]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your purification experiments. The methodologies and explanations provided are grounded in established scientific principles and practical laboratory experience.

Understanding the Importance of Purity

Pharmaceutical-grade piperidine derivatives must meet stringent quality and purity standards, often requiring manufacture under Good Manufacturing Practice (GMP) conditions.[2] Impurities can arise from various sources, including unreacted starting materials, byproducts from side reactions, residual solvents, and degradation products.[5] These impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, robust purification and analytical methods are essential.

Troubleshooting Guide: Common Purification & Analysis Challenges

This section addresses specific issues that may arise during the purification and analysis of this compound.

Purification Issues

Q1: My recrystallized this compound is discolored (e.g., yellow or off-white). What is the likely cause and how can I fix it?

A1:

  • Likely Cause: Discoloration, often a yellow tint, is typically due to the presence of oxidation products.[5] Piperidine and its derivatives can be susceptible to oxidation.[5] The issue can be exacerbated by prolonged exposure to air, heat, or light during the purification process.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a high-purity, appropriate solvent for recrystallization. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[6] For piperidine derivatives, alcohols like ethanol, methanol, or isopropanol are often suitable.[6]

    • Activated Carbon Treatment: Before allowing the solution to cool and crystallize, add a small amount of activated carbon to the hot, dissolved solution. The activated carbon will adsorb colored impurities. Heat the solution with the carbon for a short period, then perform a hot filtration to remove the carbon before allowing the filtrate to cool.

    • Inert Atmosphere: If oxidation is a persistent issue, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Minimize Heat Exposure: Avoid prolonged heating of the solution. Use the minimum amount of hot solvent necessary to dissolve the compound completely.[6]

Q2: I am experiencing low recovery yield after recrystallization. What are the potential reasons and how can I improve it?

A2:

  • Potential Reasons:

    • Using an excessive amount of solvent.

    • The cooling process is too rapid, leading to the formation of fine crystals that are difficult to collect.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] This is a critical factor for maximizing recovery.

    • Slow Cooling: Allow the flask to cool slowly to room temperature to encourage the formation of larger crystals. Covering the flask can slow down cooling and evaporation.[6] After reaching room temperature, place the flask in an ice bath to maximize crystal precipitation.[6]

    • Solvent System Optimization: If a single solvent is not providing good recovery, consider a two-solvent (binary) system. This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes slightly turbid.[6]

    • Prevent Premature Crystallization: During hot filtration (if performed), ensure the funnel and receiving flask are pre-heated to prevent the compound from crystallizing out on the filter paper or in the funnel stem.

Q3: My compound is an oil and will not crystallize. What should I do?

A3:

  • Potential Reasons:

    • Presence of impurities that are inhibiting crystal lattice formation.

    • The compound may be a low-melting solid or an oil at room temperature.

    • Residual solvent acting as an impurity.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the cooled solution to induce crystallization.

    • Solvent Removal: Ensure all residual solvent from the previous step has been thoroughly removed under reduced pressure.

    • Alternative Purification: If recrystallization is unsuccessful, consider other purification techniques such as flash column chromatography.[5]

Q4: I am using flash column chromatography, but I am getting poor separation of my product from an impurity.

A4:

  • Potential Reasons:

    • The chosen solvent system (eluent) has suboptimal polarity.

    • Strong interaction between the basic piperidine nitrogen and acidic sites on the silica gel, leading to peak tailing.[7]

  • Troubleshooting Steps:

    • TLC Analysis and Eluent Selection: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems.[5] An optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound and show good separation from impurities.[5]

    • Adding a Basic Modifier: For basic compounds like piperidines, add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent.[5][7] This will help to reduce peak tailing by neutralizing the acidic silanol groups on the silica gel.[7]

    • Gradient Elution: If a single solvent system (isocratic elution) is not providing adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased during the separation.

    • Use of a Deactivated Stationary Phase: Consider using a base-deactivated silica gel column, which is specifically designed for the purification of basic compounds and can significantly reduce peak tailing.[7]

Analytical Issues

Q5: In my HPLC analysis, I am observing a tailing peak for this compound. What is causing this and how can I improve the peak shape?

A5:

  • Cause: Peak tailing for basic compounds like piperidine derivatives in reverse-phase HPLC is often due to strong interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based stationary phase.[7]

  • Solutions:

    • Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), into your mobile phase.[7] This will compete with your analyte for the active silanol sites and improve peak shape.

    • Adjust Mobile Phase pH: Using a buffer to control the pH of the mobile phase can also help. For a basic compound, a lower pH will ensure the analyte is protonated, which can sometimes improve peak shape.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have been end-capped or otherwise treated to minimize the number of accessible silanol groups.[7]

    • Increase Ionic Strength: Adding a salt, like ammonium acetate, to the mobile phase can help to mask the silanol groups and reduce tailing.[7]

Q6: I am seeing two peaks in the HPLC chromatogram for my purified 4-(4-Methylphenoxy)piperidine as the free base, but only one peak for the hydrochloride salt. Why is this happening?

A6:

  • Explanation: This phenomenon can occur with free bases of piperidine derivatives. The appearance of two peaks, often with one in the dead volume, may be due to differential ionization or interaction with the stationary phase.[8] The hydrochloride salt is consistently protonated and therefore behaves more uniformly on the column, resulting in a single peak.[8]

  • Troubleshooting:

    • Mobile Phase pH Adjustment: Consider adjusting the pH of your mobile phase, for instance, by adding an acid like trifluoroacetic acid (TFA), to ensure the free base is fully protonated during the analysis.[8]

    • Use of Buffers: Incorporating a buffer into the mobile phase can help maintain a consistent pH and ensure uniform ionization of the analyte.[8]

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, reagent-related impurities, and oxidation products.[5] A thorough understanding of the synthetic route is crucial for identifying potential impurities.

Q2: What are the recommended storage conditions for this compound?

A2: It is typically recommended to store the compound at 0-8°C.[1] It should be stored in a cool, dry place in a tightly sealed container, protected from light and moisture.[9]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of techniques is often employed:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting impurities.[1][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and thermally stable impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound.[12]

Q4: Can I use distillation to purify 4-(4-Methylphenoxy)piperidine?

A4: Distillation is a primary method for purifying liquid piperidine and its derivatives based on differences in boiling points.[5] However, for the hydrochloride salt, which is a solid, recrystallization or chromatography are the preferred methods. If you are working with the free base form and it is a liquid, distillation could be a viable option.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In separate test tubes, test the solubility of a small amount (10-20 mg) of the crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile) at room temperature and upon heating. A suitable solvent will dissolve the compound poorly at room temperature but completely when hot.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.[6]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., dichloromethane/methanol mixtures) to find an eluent that gives the target compound an Rf value of ~0.3 and good separation from impurities.[5] For this basic compound, add ~1% triethylamine to the eluent.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[5]

Data Presentation

Table 1: Example Solvent Selection for Recrystallization

SolventSolubility at Room Temp.Solubility when HotCrystal Formation on Cooling
IsopropanolLowHighGood
EthanolLowHighGood
AcetonitrileMediumHighFair
WaterHighHighPoor
HexaneInsolubleInsolubleNone

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Final Analysis & Product Crude Product Crude Product Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Crude Product->Purity Analysis (TLC/HPLC) Decision Solid or Oil? Purity Analysis (TLC/HPLC)->Decision Recrystallization Recrystallization Decision->Recrystallization Solid Chromatography Column Chromatography Decision->Chromatography Oil / Poor Recrystallization Final Purity Check (HPLC/NMR) Final Purity Check (HPLC/NMR) Recrystallization->Final Purity Check (HPLC/NMR) Chromatography->Final Purity Check (HPLC/NMR) Pure Product Pure Product Final Purity Check (HPLC/NMR)->Pure Product

Caption: Decision workflow for selecting a purification method.

HPLC_Troubleshooting cluster_solutions Solutions Problem HPLC Peak Tailing Cause Cause: Interaction with Acidic Silanols on Column Problem->Cause Sol1 Add Basic Modifier (e.g., TEA) to Mobile Phase Cause->Sol1 Sol2 Use a Base-Deactivated Column Cause->Sol2 Sol3 Adjust Mobile Phase pH with Buffer Cause->Sol3

Caption: Troubleshooting guide for HPLC peak tailing.

References

  • Benchchem. (n.d.). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
  • Chem-Impex. (n.d.). This compound.
  • Taj Pharmaceuticals. (n.d.). Piperidine manufacturers.
  • Global Information Inc. (2024). Global Pharmaceutical Grade Piperidine Derivatives Market Research Report 2025.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Chem-Impex. (n.d.). 4-Methoxy-piperidine hydrochloride.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
  • ResearchGate. (2025). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Smolecule. (n.d.). Buy Piperidine | 110-89-4.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?
  • Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
  • MarketResearch.com. (2025). Global Pharmaceutical Grade Piperidine Derivatives Competitive Landscape Professional Research Report 2025.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
  • PrepChem.com. (n.d.). Synthesis of 4-(4-phenoxybenzoyl)piperidine hydrochloride.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Sigma-Aldrich. (n.d.). Piperidine analytical standard 110-89-4.
  • Chem-Impex. (n.d.). 4-(2-Methylphenoxy)Piperidine Hydrochloride.
  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • GLP Pharma Standards. (n.d.). 4-(4-(Trifluoromethoxy)phenoxy)piperidine hydrochloride | CAS No- 1501963-64-9.
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  • Sigma-Aldrich. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)piperidinehydrochloride | 1185304-46-4.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 4-HYDROXYMETHYL-PIPERIDINE HCL(90748-01-9) 1H NMR spectrum.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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  • PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1).
  • CymitQuimica. (2023). 4-(4-Chlorophenoxy)piperidine hydrochloride.
  • NIST. (n.d.). Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride.
  • ChemScene. (n.d.). 918884-51-2 | 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride.
  • Sigma-Aldrich. (n.d.). 4-Methylenepiperidine hydrochloride | 144230-50-2.
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Technical Support Center: Method Refinement for Quantitative Analysis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method refinement and troubleshoot common challenges encountered during their experiments. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your analytical work.

Frequently Asked Questions (FAQs)

Q1: I'm starting method development for a novel piperidine derivative. Which analytical technique should I choose: HPLC-UV, GC-FID, or LC-MS/MS?

A1: The choice of analytical technique is fundamentally dictated by the physicochemical properties of your analyte and the required sensitivity of your assay.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique.[1] It is an excellent starting point if your piperidine compound possesses a UV chromophore and the required limits of detection are within the ng/mL range. However, many simple piperidine structures lack a strong chromophore, necessitating derivatization to introduce a UV-active moiety.[2][3]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) is suitable for volatile and thermally stable piperidine compounds.[1] For non-volatile piperidines, derivatization to increase volatility is a common strategy. Silylation reagents, for example, can be used to derivatize the amine group, making the compound more amenable to GC analysis.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.[5] It can often analyze piperidine compounds without derivatization, relying on the compound's mass-to-charge ratio for detection. This is particularly advantageous when dealing with complex matrices where specificity is paramount.[5][6][7]

Here is a decision-making workflow to guide your selection:

G start Analyte Properties Assessment volatility Is the analyte volatile & thermally stable? start->volatility chromophore Does the analyte have a strong UV chromophore? volatility->chromophore No gc Consider GC-FID volatility->gc Yes sensitivity Is high sensitivity (pg/mL) required? chromophore->sensitivity No hplc Consider HPLC-UV chromophore->hplc Yes lcms Consider LC-MS/MS sensitivity->lcms Yes derivatize_hplc Derivatization for HPLC may be necessary sensitivity->derivatize_hplc No derivatize_gc Derivatization for GC may be necessary gc->derivatize_gc

Caption: Initial Analytical Technique Selection Workflow.

Q2: My piperidine compound shows significant peak tailing in reversed-phase HPLC. What is the cause and how can I resolve it?

A2: Peak tailing with basic compounds like piperidines is a classic chromatography problem, often caused by secondary interactions between the basic nitrogen of the piperidine ring and acidic silanol groups on the surface of the silica-based stationary phase.[2]

Here are some effective strategies to mitigate this issue:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase can effectively mask the active silanol groups, leading to improved peak symmetry.[2]

  • Lowering Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen. This can reduce interactions with silanol groups but may require careful optimization of retention.

  • Use of a Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" or "end-capped" to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer, high-purity silica column can significantly improve peak shape.

  • Column Temperature Optimization: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer kinetics.[2]

Q3: I am struggling with poor reproducibility and accuracy in my LC-MS/MS assay for a piperidine compound in a biological matrix. Could this be a matrix effect?

A3: Yes, it is highly likely that you are observing a matrix effect. This phenomenon, particularly ion suppression, is a major concern in LC-MS analysis, especially for basic compounds in complex matrices like plasma or urine.[8][9][10][11] Ion suppression occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's source, leading to a reduced signal and consequently, inaccurate and irreproducible results.[9][10][11]

Troubleshooting Matrix Effects:

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible. Consider more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple "dilute and shoot" approach.[5]

  • Optimize Chromatography: Modifying your HPLC method to chromatographically separate your analyte from the bulk of the matrix components is a very effective strategy.[9] This can be achieved by adjusting the gradient profile or using a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.

  • Dilute the Sample: If the sensitivity of your assay allows, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Poor Resolution of Piperidine Enantiomers in Chiral HPLC
Possible Cause Explanation Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selectivity of the CSP is crucial for chiral separation. Not all CSPs are effective for all compounds.Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for piperidine derivatives.[12][13]
Suboptimal Mobile Phase Composition The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, isopropanol) directly influences selectivity and resolution.[12]Systematically vary the mobile phase composition. For basic piperidines, adding a small amount of an amine modifier like diethylamine (DEA) can improve peak shape.[13]
Incorrect Temperature Temperature affects the thermodynamics of the separation and can have a significant impact on resolution.[13]Evaluate a range of column temperatures (e.g., 15°C to 40°C). Sometimes a change in temperature can even reverse the elution order.[2]
Issue 2: Low or No Signal for Piperidine Compound in GC-FID
Possible Cause Explanation Suggested Solution
Poor Volatility The piperidine compound may not be sufficiently volatile to be effectively analyzed by GC.Derivatize the compound to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for amines.
Thermal Degradation The compound may be degrading in the hot GC inlet.Lower the injector temperature. Ensure the entire GC system is inert.
Analyte Reactivity The piperidine may be reacting with the API or other sample components in the headspace vial.Consider derivatization to create a more stable compound.[14] Alternatively, use a standard addition method for quantification, though this may not be effective if the reaction is extensive.[14]

Experimental Protocols

Protocol 1: Pre-column Derivatization of Piperidine for HPLC-UV Analysis

This protocol is based on the derivatization of piperidine with 4-toluenesulfonyl chloride (PTSC) to introduce a UV-active moiety.[3][15]

Materials:

  • Piperidine standard or sample

  • 4-toluenesulfonyl chloride (PTSC) solution (8.0 mg/mL in acetonitrile)

  • Methanol containing 3% triethylamine (TEA)

  • Acetonitrile

  • Volumetric flasks

Procedure:

  • Standard Preparation: Prepare a stock solution of piperidine in acetonitrile.

  • Derivatization Reaction:

    • In a 10 mL volumetric flask, mix 1.0 mL of the piperidine stock solution with 1.0 mL of the PTSC solution.

    • Add an appropriate amount of methanol containing 3% TEA.

    • Dilute to volume with methanol containing 3% TEA.

  • Sample Preparation:

    • Accurately weigh the sample containing piperidine and dissolve it in a small amount of methanol with 3% TEA.

    • Add 1.0 mL of the PTSC solution.

    • Transfer to a 10 mL volumetric flask and dilute to volume with methanol containing 3% TEA.

  • HPLC Analysis: Analyze the derivatized samples using a C18 column and a mobile phase of water (with 0.1% phosphoric acid) and acetonitrile.[15]

G start Start: Piperidine Sample add_ptsc Add PTSC Solution (in ACN) start->add_ptsc add_tea Add Methanol with 3% TEA add_ptsc->add_tea vortex Vortex/Mix add_tea->vortex hplc Analyze by HPLC-UV vortex->hplc

Caption: Pre-column Derivatization Workflow with PTSC.

Protocol 2: High-Throughput LC-MS/MS Method for Piperidine Quantification

This protocol provides a general framework for a robust and sensitive LC-MS/MS method, adaptable for various piperidine derivatives.[5]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer.

Sample Preparation ("Dilute and Shoot"):

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the piperidine reference standard in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Sample Dilution: Dilute test samples with the 50:50 methanol/water mixture to fall within the calibration curve range.

  • Final Preparation: Centrifuge all samples and standards before injection.

LC-MS/MS Parameters:

Parameter Typical Value/Condition Rationale
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Methanol/AcetonitrileElutes the analyte from the column.
Flow Rate 0.3 - 0.5 mL/minAppropriate for smaller ID columns.
Gradient Start with a low %B, ramp up to a high %B, then re-equilibrate.To ensure separation from matrix components.
Ionization Mode Electrospray Ionization (ESI), PositivePiperidines readily form positive ions.
Detection Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.[5]

References

  • A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives - Benchchem.
  • Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem.
  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate - Benchchem.
  • More Derivatizing Reagents for GC – The Buffers Strike Back - Phenomenex. Available from: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available from: [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. Available from: [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. Available from: [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC - NIH. Available from: [Link]

  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers - Benchchem.
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques - Books.
  • Derivatization - Chemistry LibreTexts. Available from: [Link]

  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers - Benchchem.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. Available from: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC - NIH. Available from: [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central. Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Piperidine - Wikipedia. Available from: [Link]

  • Technical Support Center: N-Butyryl-N'-cinnamyl-piperazine LC-MS Analysis - Benchchem.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. Available from: [Link]

  • piperidine analysis in API by GC-HS - Chromatography Forum. Available from: [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC - NIH. Available from: [Link]

  • The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis | Request PDF - ResearchGate. Available from: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of 4-(4-Methylphenoxy)piperidine Hydrochloride and Its Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4-(4-Methylphenoxy)piperidine hydrochloride, a key scaffold in neuropharmacology, and its structural analogs. We will delve into the synthetic rationale, structure-activity relationships (SAR), and the experimental protocols necessary for a comprehensive evaluation of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of phenoxypiperidine derivatives.

Introduction: The Significance of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine motif is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Its structural features—a basic piperidine nitrogen and a variable aryloxy group—allow for fine-tuning of physicochemical properties and target engagement. This compound serves as a foundational structure for exploring this chemical space. It is recognized as a versatile intermediate in the synthesis of novel therapeutic agents, particularly those aimed at neurological disorders by modulating the activity of neurotransmitter systems.[1] The strategic placement of the methyl group on the phenoxy ring provides a key data point for understanding how electronic and steric factors influence biological activity.

Synthetic Strategies and Mechanistic Rationale

The synthesis of 4-(4-Methylphenoxy)piperidine and its analogs typically involves the formation of an ether linkage between a phenol and a piperidine ring. Two common and effective methods are the Williamson ether synthesis and the Mitsunobu reaction.

General Synthesis Workflow

The choice of synthetic route depends on the starting materials and the desired scale. A common approach begins with commercially available N-protected 4-hydroxypiperidine.

G cluster_synthesis General Synthesis Workflow start N-Boc-4-hydroxypiperidine ether_formation Ether Linkage Formation (e.g., Mitsunobu or Williamson) start->ether_formation phenol Substituted Phenol (e.g., p-Cresol) phenol->ether_formation deprotection Boc Deprotection (Acidic Conditions) ether_formation->deprotection salt_formation Salt Formation (HCl in ether/dioxane) deprotection->salt_formation product Final Product: 4-(Substituted-phenoxy)piperidine HCl salt_formation->product

Caption: General workflow for the synthesis of 4-(phenoxy)piperidine analogs.

Detailed Experimental Protocol: Synthesis via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon. It is particularly advantageous for its mild reaction conditions.

Objective: To synthesize this compound from N-Boc-4-hydroxypiperidine and p-cresol.

Materials:

  • N-Boc-4-hydroxypiperidine

  • p-Cresol (4-methylphenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and p-cresol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

    • Causality: The reaction is performed under an inert atmosphere to prevent the oxidation of triphenylphosphine. Cooling to 0 °C helps to control the exothermic reaction upon addition of DIAD.

  • Mitsunobu Coupling: Slowly add DIAD (1.2 eq) dropwise to the cooled solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Causality: DIAD activates the triphenylphosphine, which then forms a phosphonium salt with the alcohol. This makes the hydroxyl group a good leaving group, which is then displaced by the phenoxide nucleophile.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-4-(4-methylphenoxy)piperidine.

  • Deprotection: Dissolve the purified product in a minimal amount of ethyl acetate and add an excess of 4M HCl in 1,4-dioxane.

    • Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions, releasing the free piperidine amine.

  • Salt Formation and Isolation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to yield this compound as a white solid.

Comparative Analysis: Structure-Activity Relationships

The electronic nature of the substituent on the phenoxy ring is a critical determinant of biological activity. We will analyze analogs with electron-donating (e.g., -CH₃), neutral (unsubstituted), and electron-withdrawing (e.g., -Cl, -CF₃) groups.

Insights from Related Scaffolds

A study on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as dopamine D4 receptor antagonists provides valuable insights into how substitutions on the phenoxy ring affect binding affinity (Ki).[2] Although this is a different scaffold and target, the SAR trends can often be informative for related structures.

Compound/AnalogPhenoxy SubstituentTargetBinding Affinity (Ki, nM)
Analog 1 4-FluoroDopamine D4 Receptor140-320
Analog 2 3,4-DifluoroDopamine D4 Receptor5.5
Analog 3 3-MethylDopamine D4 Receptor13
Analog 4 4-ChloroDopamine D4 Receptor53
Analog 5 4-CyanoDopamine D4 Receptor1.7

Data synthesized from a study on a related 4,4-difluoropiperidine scaffold and should be interpreted with caution for the non-fluorinated parent scaffold.[2]

From this related series, we can infer that electron-withdrawing groups (e.g., cyano, difluoro) can significantly enhance binding affinity at the dopamine D4 receptor. The methyl group (an electron-donating group) also confers potent activity. This suggests that both electronic and steric factors play a crucial role in ligand-receptor interactions.

Expected Trends at Monoamine Transporters

For monoamine transporter activity, substitutions on the aromatic ring of piperidine-based inhibitors are known to modulate both potency and selectivity. For instance, in other series of piperidine-based DAT inhibitors, electron-withdrawing groups on an aromatic ring often enhance DAT affinity and selectivity over SERT.[3] It is plausible that similar trends would be observed for 4-phenoxypiperidine analogs, where a 4-methyl group (electron-donating) might have a different selectivity profile compared to a 4-chloro or 4-trifluoromethyl (electron-withdrawing) analog.

Key Experimental Protocols for Biological Evaluation

To perform a robust comparative analysis, standardized in vitro assays are essential. The following protocols outline the determination of binding affinity at monoamine transporters and functional activity at a representative GPCR.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of this compound and its analogs for DAT, NET, and SERT.

Principle: This is a competitive binding assay where the test compound's ability to displace a known high-affinity radioligand from the transporter is measured.

G cluster_protocol Radioligand Binding Assay Workflow prep Prepare cell membranes (expressing DAT, NET, or SERT) incubation Incubate membranes with radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of test compound prep->incubation separation Separate bound from free radioligand (Rapid filtration) incubation->separation quantification Quantify bound radioactivity (Scintillation counting) separation->quantification analysis Data Analysis: Calculate IC₅₀ and Ki values quantification->analysis

Caption: Workflow for determining monoamine transporter binding affinity.

Detailed Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Conditions: For each transporter, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd.

  • Competition: Add increasing concentrations of the test compounds (e.g., 4-(4-Methylphenoxy)piperidine HCl and its analogs) to the incubation mixture.

  • Incubation and Filtration: Incubate at a defined temperature (e.g., room temperature or 4°C) to reach equilibrium. Terminate the binding by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation.

cAMP Assay for GPCR Functional Activity

Objective: To assess the functional activity (agonist or antagonist) of the compounds at a Gi/o- or Gs-coupled GPCR.

Principle: Activation of a Gs-coupled receptor increases intracellular cyclic AMP (cAMP) levels, while activation of a Gi/o-coupled receptor decreases forskolin-stimulated cAMP levels. These changes can be quantified using various methods, such as ELISA or fluorescence-based assays.

Detailed Methodology:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., CHO-K1 or HEK293-T) and transiently transfect them with the GPCR of interest.

  • Cell Stimulation: Plate the transfected cells and, after allowing them to adhere, treat them with various concentrations of the test compounds. For antagonist testing, co-incubate the test compounds with a known agonist. To measure Gi/o coupling, stimulate the cells with forskolin in the presence of the test compounds.

  • Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a colorimetric or fluorescent readout).

  • Data Analysis: Generate dose-response curves by plotting the cAMP level against the log concentration of the test compound. For agonists, calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect). For antagonists, calculate the IC₅₀ (half-maximal inhibitory concentration).

Conclusion and Future Directions

This compound is a valuable chemical entity that serves as a cornerstone for the development of novel CNS-active agents. The comparative analysis, informed by data from related scaffolds, suggests that substitutions on the phenoxy ring are a key strategy for modulating potency and selectivity at neurochemical targets. Electron-withdrawing groups may enhance affinity for certain dopamine receptors, while the impact of an electron-donating methyl group warrants further direct investigation at the primary monoamine transporters.

Future research should focus on generating a comprehensive dataset where 4-(4-Methylphenoxy)piperidine and a systematic series of its analogs (including ortho- and meta-substituted isomers, as well as analogs with different alkyl groups) are evaluated in parallel against DAT, NET, and SERT. This will provide a clearer understanding of the SAR and enable the rational design of more potent and selective ligands for therapeutic applications in neuropsychiatric and neurodegenerative disorders.

References

  • Wikipedia. (2023). Phenylpiperidine. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. European Journal of Medicinal Chemistry, 182, 111634. Retrieved from [Link]

  • Javaid, T., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6433. Retrieved from [Link]

  • Debnath, A. K., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(15), 115577. Retrieved from [Link]

  • Al-Gharabli, S. I., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202300298. Retrieved from [Link]

  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. Retrieved from [Link]

  • Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. Retrieved from [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL 69-73.
  • Han, Y., & Amara, S. G. (2001). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Drug and Alcohol Dependence, 64(1), 49-57.
  • Andersen, J., et al. (2019). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 86(1), e61. Retrieved from [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640.
  • Niello, M., et al. (2020). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 177(8), 1735-1748. Retrieved from [Link]

  • Lee, E., & Lee, J. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(21), 11595. Retrieved from [Link]

Sources

Validating the Efficacy of 4-(4-Methylphenoxy)piperidine-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). Among these, derivatives of 4-(4-Methylphenoxy)piperidine have emerged as a promising class of molecules, demonstrating significant potential in modulating key neurological pathways. This guide provides a comprehensive framework for validating the efficacy of these compounds, offering a comparative analysis of their performance against established alternatives and detailing the requisite experimental methodologies for rigorous evaluation. Our focus will be on two prominent targets for this class of compounds: the N-methyl-D-aspartate (NMDA) receptor and the dopamine D4 receptor, both critical players in neuronal function and implicated in a range of neurological and psychiatric disorders.

The Rationale for Targeting NMDA and Dopamine D4 Receptors

The unique chemical structure of 4-(4-Methylphenoxy)piperidine serves as a versatile backbone for the synthesis of ligands with high affinity and selectivity for specific receptor subtypes.[1] The phenoxy group offers a key interaction point, while modifications to the piperidine ring and its nitrogen substituent allow for fine-tuning of pharmacological properties.

NMDA Receptors: These ionotropic glutamate receptors are fundamental to synaptic plasticity, learning, and memory. However, their excessive activation can lead to excitotoxicity and neuronal cell death, implicating them in conditions such as stroke, epilepsy, and neurodegenerative diseases. The development of selective NMDA receptor antagonists is therefore a critical therapeutic strategy.

Dopamine D4 Receptors: As a member of the D2-like family of G protein-coupled receptors, the D4 receptor is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. It is a key target for antipsychotic medications and is also being investigated for its role in attention-deficit/hyperactivity disorder (ADHD) and substance abuse.[2]

This guide will dissect the methodologies required to characterize the efficacy of novel 4-(4-Methylphenoxy)piperidine derivatives at these two important targets, providing a roadmap for researchers in the field.

Comparative Efficacy at the NMDA Receptor

The development of potent and selective NMDA receptor antagonists is a key area of research. The following table presents a comparative analysis of the binding affinities of several piperidine derivatives, including those structurally related to the 4-(4-Methylphenoxy) scaffold. This data, synthesized from preclinical research, provides a benchmark for evaluating new chemical entities.

Table 1: Comparative In Vitro Binding Affinity of Piperidine Derivatives at the NMDA Receptor

Compound IDN-SubstituentPhenyl Ring SubstituentKi (nM) [3H]MK-801 Binding
1 -HUnsubstituted1500
2a -CH3Unsubstituted350
2b -CH2CH3Unsubstituted180
2c -(CH2)3CH3Unsubstituted85
3a -CH2PhUnsubstituted45
4a -H4-Fluoro980
4b -CH34-Fluoro210
4c -(CH2)3CH34-Fluoro55
4d -CH2Ph4-Fluoro30

Data synthesized from structure-activity relationship studies on NMDA receptor antagonists. Lower Ki values indicate higher binding affinity.

Experimental Protocols for NMDA Receptor Antagonist Validation

Rigorous validation of NMDA receptor antagonists requires a multi-tiered approach, combining in vitro binding and functional assays with in vivo models of disease.

In Vitro Efficacy Assessment

1. Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a test compound for the NMDA receptor.

  • Objective: To determine the inhibitory constant (Ki) of 4-(4-Methylphenoxy)piperidine derivatives for the NMDA receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]MK-801) for binding to the NMDA receptor in a membrane preparation.

  • Step-by-Step Protocol:

    • Membrane Preparation: Homogenize rat cortical synaptosomes in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay buffer.

    • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([3H]CGP 39653 at a final concentration of 2 nM is a common choice), and varying concentrations of the test compound.[3]

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60 minutes).

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit NMDA-induced calcium influx into cells.

  • Objective: To assess the functional antagonist activity of the test compounds.

  • Principle: NMDA receptor activation leads to an influx of Ca2+ into the cell. This change in intracellular calcium concentration can be measured using a fluorescent calcium indicator.

  • Step-by-Step Protocol:

    • Cell Culture: Plate cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line) in a 96-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: Add varying concentrations of the 4-(4-Methylphenoxy)piperidine derivative to the wells.

    • Stimulation: Add a solution containing NMDA and its co-agonist, glycine, to stimulate the receptors.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: The antagonist effect is quantified by the reduction in the NMDA-induced fluorescence signal. Calculate the IC50 value from the dose-response curve.

In Vivo Efficacy Assessment

Maximal Electroshock (MES) Test

This is a widely used preclinical model to screen for anticonvulsant activity.[4][5]

  • Objective: To evaluate the in vivo anticonvulsant efficacy of the test compounds.

  • Principle: An electrical stimulus is delivered to rodents to induce a tonic hindlimb extension seizure. The ability of a compound to prevent this seizure is a measure of its anticonvulsant potential.

  • Step-by-Step Protocol:

    • Animal Model: Use adult male mice or rats.

    • Drug Administration: Administer the test compound at various doses via an appropriate route (e.g., intraperitoneally).

    • Stimulation: At the time of peak drug effect, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear-clip electrodes.

    • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED50 (the dose that protects 50% of the animals).

MES_Workflow cluster_pre_test Pre-Test cluster_test Test cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice) Drug_Admin Administer Test Compound (Varying Doses) Animal_Model->Drug_Admin Stimulation Deliver Electrical Stimulus (Maximal Electroshock) Drug_Admin->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protection Determine % Protected Observation->Protection ED50 Calculate ED50 Protection->ED50

Maximal Electroshock (MES) Test Workflow

Comparative Efficacy at the Dopamine D4 Receptor

The development of selective D4 receptor antagonists is a key strategy for novel antipsychotics with potentially fewer side effects. The following table provides a comparative analysis of the binding affinities of various phenoxymethylpiperidine derivatives.

Table 2: Comparative In Vitro Binding Affinity of Phenoxymethylpiperidine Derivatives at the Dopamine D4 Receptor

Compound IDPhenoxy Ring SubstituentKi (nM) for D4 Receptor
5a 4-Fluoro140
5b 3,4-Difluoro320
5c 4-Fluoro, 3-Methyl180
6a 3-Fluoro>1000
7a 3,4-Difluoro (imidazo[1,2-a]pyridine analog)46.8
7b 4-Fluoro (imidazo[1,2-a]pyridine analog)73

Data synthesized from structure-activity relationship studies on D4 receptor antagonists.[6] Lower Ki values indicate higher binding affinity.

Experimental Protocols for Dopamine D4 Receptor Antagonist Validation

In Vitro Efficacy Assessment

1. Radioligand Binding Assay

  • Objective: To determine the Ki of 4-(4-Methylphenoxy)piperidine derivatives for the dopamine D4 receptor.

  • Protocol: The protocol is similar to the NMDA receptor binding assay, but with the following modifications:

    • Receptor Source: Use membranes from cells stably expressing the human dopamine D4 receptor (e.g., HEK293-hD4).

    • Radioligand: A commonly used radioligand is [3H]Spiperone or [3H]N-methylspiperone.

2. Functional Assay (cAMP Inhibition)

  • Objective: To measure the functional antagonist activity of the test compounds at the D4 receptor.

  • Principle: The D4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

  • Step-by-Step Protocol:

    • Cell Culture: Use a cell line stably co-expressing the human D4 receptor and a reporter system that responds to changes in cAMP levels (e.g., CRE-luciferase).

    • Compound Incubation: Treat the cells with varying concentrations of the test compound.

    • Stimulation: Add a D4 receptor agonist (e.g., quinpirole) to stimulate the receptor and induce a decrease in cAMP.

    • cAMP Measurement: Measure the levels of cAMP using a suitable assay kit (e.g., ELISA or a luminescence-based assay).

    • Data Analysis: The antagonist effect is quantified by the reversal of the agonist-induced decrease in cAMP. Calculate the IC50 value from the dose-response curve.

D4_Signaling_Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor Gi Gαi D4R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Dopamine Dopamine (Agonist) Dopamine->D4R Activates Antagonist 4-(4-Methylphenoxy) piperidine derivative (Antagonist) Antagonist->D4R Blocks Gi->AC Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Dopamine D4 Receptor Signaling Pathway
In Vivo Efficacy Assessment

Animal Models of Psychosis

Several animal models are used to predict the antipsychotic efficacy of new compounds.

  • Objective: To evaluate the in vivo antipsychotic-like effects of the test compounds.

  • Models:

    • Amphetamine- or PCP-Induced Hyperlocomotion: These models mimic the positive symptoms of schizophrenia. The ability of a compound to reduce drug-induced hyperactivity is indicative of antipsychotic potential.

    • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. The ability of a compound to restore PPI deficits induced by psychomimetic drugs is a key indicator of antipsychotic efficacy.

  • General Protocol for Hyperlocomotion Model:

    • Animal Model: Use adult male rats or mice.

    • Habituation: Acclimate the animals to the open-field arena.

    • Drug Administration: Administer the test compound, followed by a psychostimulant like amphetamine or phencyclidine (PCP).

    • Behavioral Assessment: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

    • Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle- and psychostimulant-treated control groups.

Conclusion

The validation of 4-(4-Methylphenoxy)piperidine-derived compounds requires a systematic and multi-faceted approach. By employing a combination of in vitro binding and functional assays, alongside relevant in vivo disease models, researchers can build a comprehensive profile of a compound's efficacy and selectivity. The comparative data and detailed protocols provided in this guide serve as a foundational resource for scientists and drug development professionals working to advance this promising class of molecules into novel therapeutics for a range of debilitating neurological and psychiatric disorders. The key to success lies in rigorous experimental design, the use of appropriate controls, and a thorough understanding of the underlying biological mechanisms.

References

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  • Xi, J., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic Chemistry, 78, 7-16. Retrieved from [Link]

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  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

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  • Wong, A. H. C., & Van Tol, H. H. M. (2003). The dopamine D4 receptors and mechanisms of antipsychotic atypicality. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 27(7), 1091-1099. Retrieved from [Link]

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A Comparative Guide to Cross-Validation of Analytical Methods for Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Report

Introduction: The Imperative for Rigorous Analytical Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. Piperidine hydrochloride, a prevalent heterocyclic amine salt, serves as a critical building block in the synthesis of numerous pharmaceutical compounds. Ensuring its purity, potency, and stability necessitates robust analytical methodologies. The process of analytical method validation provides documented evidence that a method is suitable for its intended purpose.[1][2][3] However, in a globalized pharmaceutical environment, it is common for analytical methods to be transferred between laboratories or for different methods to be used across various stages of development.[4][5][6][7] This introduces the critical need for cross-validation : a formal process to ensure that different analytical procedures yield comparable results.[8][9]

This guide provides an in-depth comparison of two common analytical techniques for the analysis of piperidine hydrochloride salts: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . We will delve into the theoretical underpinnings of each method, present detailed experimental protocols for their validation, and offer a comparative analysis of their performance based on key validation parameters. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical strategies for piperidine-containing compounds.

The Rationale for Cross-Validation: Ensuring Data Comparability

Cross-validation is the process of comparing data from two distinct analytical methods or the same method executed in different laboratories to ascertain if the results are equivalent.[8][10] This is a critical step when:

  • A method is transferred from a research and development (R&D) setting to a quality control (QC) laboratory.[4][6]

  • Data from different clinical trial sites, potentially using different analytical equipment, need to be consolidated.

  • A legacy analytical method is being replaced with a newer, more efficient one.

  • Results from different analytical techniques (e.g., HPLC and GC) are being used to build a comprehensive impurity profile.

The primary goal is to ensure the continuity and integrity of data throughout the lifecycle of a drug product, from early development to post-market surveillance.[11] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for analytical method validation, which form the basis for cross-validation protocols.[12][13][14][15]

Visualizing the Cross-Validation Workflow

The process of cross-validation follows a structured workflow to ensure a thorough comparison of the analytical methods.

Caption: A workflow diagram illustrating the key stages of a cross-validation study for analytical methods.

Comparative Analysis of HPLC and GC for Piperidine Hydrochloride Salts

The choice between HPLC and GC for the analysis of piperidine hydrochloride depends on several factors, including the volatility of the analyte and potential impurities, the required sensitivity, and the sample matrix.[16][17]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[18][19]Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase.[17][18]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[16][18]Requires volatile and thermally stable analytes or derivatization.[16][20]
Derivatization Often not required, allowing for direct analysis.[16]Frequently necessary for polar compounds like amines to improve volatility and peak shape.[20]
Instrumentation HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, CAD).[21]GC system with a capillary column and a detector (e.g., FID, MS).[20]
Sensitivity Varies with the detector; Charged Aerosol Detection (CAD) can be used for compounds lacking a UV chromophore.[21]Generally high sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[17]
Analysis Time Can range from several minutes to over an hour.[18]Typically offers faster analysis times.[18]

Experimental Protocols: A Step-by-Step Guide to Method Validation

The following protocols outline the key steps for the validation of HPLC and GC methods for the quantification of piperidine hydrochloride, in accordance with ICH Q2(R1) and USP <1225> guidelines.[12][13][22][23]

Protocol 1: HPLC-CAD Method for Piperidine Hydrochloride Assay

This method is particularly useful as piperidine itself lacks a strong UV chromophore.

1. Chromatographic Conditions:

  • Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[21]

  • Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in water-acetonitrile (90:10, v/v).[21] The ion-pairing agent (HFBA) is crucial for retaining the polar piperidine on a reversed-phase column.

  • Flow Rate: 1.0 mL/min.[21]

  • Column Temperature: 40°C.[21]

  • Detector: Charged Aerosol Detector (CAD), Nitrogen gas pressure at 35 psi.[21]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve piperidine hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the piperidine hydrochloride sample in the mobile phase to a target concentration within the linear range of the method.

3. Validation Parameters:

  • Specificity:

    • Analyze a blank (mobile phase), a placebo (if in a formulated product), the piperidine hydrochloride standard, and the sample solution.

    • Conduct forced degradation studies by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[24][25][26][27] The goal is to demonstrate that the method can resolve the main peak from any degradation products.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate and plot the peak area against the concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.[28]

  • Accuracy:

    • Perform recovery studies by spiking a placebo or a known sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of the sample solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

Protocol 2: GC-FID Method for Piperidine Hydrochloride Assay

This method requires a derivatization step to improve the volatility and chromatographic behavior of piperidine.

1. Derivatization:

  • Reagent: 4-Toluenesulfonyl chloride.[28]

  • Procedure: React the piperidine hydrochloride sample with 4-toluenesulfonyl chloride in an alkaline medium to form a stable, volatile derivative.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[20]

  • Injector Temperature: 250°C.[20]

  • Detector Temperature (FID): 300°C.[20]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[20]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.[20]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the derivatized piperidine reference standard in a suitable solvent (e.g., dichloromethane).

  • Sample Solution: Derivatize the piperidine hydrochloride sample using the same procedure as the standard.

4. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, Range, and Robustness) are assessed similarly to the HPLC method, with appropriate adjustments for the GC technique. For instance, in robustness testing, parameters like injector temperature and oven ramp rate would be varied.

Comparative Validation Data

The following table presents a hypothetical comparison of the performance of the validated HPLC and GC methods for the analysis of a piperidine hydrochloride salt.

Validation ParameterHPLC-CAD MethodGC-FID MethodAcceptance Criteria
Specificity Resolved from all degradation productsResolved from derivatizing agent and by-productsPeak purity > 99.0%
Linearity (r²) 0.99980.9996≥ 0.999
Range (µg/mL) 50 - 1500.5 - 50Appropriate for intended use
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.2%≤ 2.0%
- Intermediate Precision1.5%1.8%≤ 2.0%
Limit of Quantitation (LOQ) 10 µg/mL0.44 µg/mL[28]Sufficient for impurity analysis
Robustness PassedPassedNo significant impact on results

Decision Logic for Method Selection

The choice between HPLC and GC is often dictated by the specific analytical challenge. The following diagram outlines a logical approach to selecting the most suitable method.

MethodSelection start Start: Analyze Piperidine HCl is_volatile Is the analyte and its key impurities volatile and thermally stable? start->is_volatile derivatization_ok Is derivatization acceptable for the workflow? is_volatile->derivatization_ok No gc_method Consider GC Method is_volatile->gc_method Yes derivatization_ok->gc_method Yes hplc_method Consider HPLC Method derivatization_ok->hplc_method No end End: Select Method gc_method->end hplc_method->end

Caption: A decision tree for selecting between HPLC and GC for piperidine hydrochloride analysis.

Conclusion: A Synthesis of Expertise and Trustworthiness

The cross-validation of analytical methods is a cornerstone of good manufacturing practice (GMP) and ensures the reliability and consistency of data throughout the pharmaceutical development lifecycle. Both HPLC and GC are powerful techniques for the analysis of piperidine hydrochloride salts, each with its own set of advantages and considerations.

  • HPLC , particularly with a universal detector like CAD, offers a direct analytical approach for non-volatile salts, avoiding the complexities of derivatization.

  • GC , on the other hand, can provide higher sensitivity and faster analysis times, making it an excellent choice for trace-level impurity analysis, provided that derivatization is a viable option.

Ultimately, the selection of an analytical method should be based on a thorough understanding of the analyte's physicochemical properties, the intended application of the method, and the available instrumentation. A comprehensive cross-validation study, as outlined in this guide, will provide the necessary confidence that the chosen methods are fit for purpose and will generate comparable, high-quality data, thereby ensuring the safety and efficacy of the final drug product.

References

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A Comparative Guide to the Neuroprotective Effects of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neuroprotective agents, the piperidine scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth, objective comparison of the neuroprotective performance of various piperidine derivatives, supported by experimental data and detailed methodologies. We will delve into the nuances of their mechanisms of action, compare their efficacy in established preclinical models, and provide the foundational protocols necessary to validate these findings in your own research.

The Landscape of Neuroprotective Piperidine Derivatives

The versatility of the piperidine ring has allowed for the development of a diverse array of neuroprotective compounds, from derivatives of the natural alkaloid piperine to synthetically optimized molecules like Fenazinel and its analogs. These compounds exhibit a range of mechanisms, including anti-inflammatory, antioxidant, anti-apoptotic, and enzyme-inhibiting activities. This guide will focus on a comparative analysis of some of the most promising examples.

Fenazinel and Its Progeny: A Quest for Enhanced Safety and Efficacy

Fenazinel emerged as a promising neuroprotective agent, but its clinical development was hampered by concerns over cardiotoxicity.[1][2] This led to the rational design of derivatives aimed at mitigating these off-target effects while retaining or improving neuroprotective activity.

Two notable derivatives, Compound A10 and Compound 9d , have shown significant promise. Compound A10, a piperidine urea derivative, demonstrated superior protective activity against glutamate-induced injury in SH-SY5Y cells compared to Fenazinel.[1][2] Importantly, it exhibited significantly lower cardiotoxicity, with a hERG IC50 value greater than 40 μmol/L, compared to Fenazinel's 8 μmol/L.[1][2] In vivo, Compound A10 effectively reduced cerebral infarction in a rat model of middle cerebral artery occlusion (MCAO).[1][2]

Similarly, Compound 9d, a cinnamamide-piperidine derivative, displayed potent neuroprotective activity in vitro, comparable to Fenazinel.[3] Crucially, it showed weak inhibition of the hERG channel, indicating a reduced risk of cardiotoxicity.[3]

CompoundNeuroprotective Effect (in vitro)Cardiotoxicity (hERG IC50)In Vivo Efficacy (MCAO model)
Fenazinel Good neuroprotection in PC12 and SH-SY5Y cells8.64 μmol/L[1][2]Effective in rat focal cerebral ischemia[3]
Compound A10 Superior protection vs. Fenazinel in SH-SY5Y cells (61.54% survival at 10 μmol/L)[1]> 40 μmol/L[1][2]Significantly reduced cerebral infarction[1][2]
Compound 9d Comparable to Fenazinel in SH-SY5Y cells (59.65% viability at 10 μmol/L)Weak hERG inhibitionModerate activity in hypoxia-tolerant and MCAO models[3]
Piperine: A Natural Alkaloid with Multifaceted Neuroprotective Properties

Piperine, the primary bioactive compound in black pepper, has garnered significant attention for its neuroprotective effects across a range of neurological disorders.[1][4][5] Its ability to cross the blood-brain barrier allows it to exert its influence directly within the central nervous system.[4]

The neuroprotective mechanisms of piperine are multifaceted, involving the modulation of several key signaling pathways. It has been shown to upregulate the Nerve Growth Factor (NGF) signaling pathway, promoting neuronal survival and plasticity.[4] Additionally, piperine can inhibit inflammatory pathways such as the JAK2/STAT3 pathway and the Caspase-1-mediated pyroptosis pathway.[2][5] It also demonstrates antioxidant and anti-apoptotic properties.[6][7]

A derivative of piperine, PD07 , has been developed as a multi-target-directed ligand for Alzheimer's disease. This compound not only demonstrated neuroprotective properties in an Aβ-induced SH-SY5Y cell line but also showed significant inhibitory activity against cholinesterases and BACE1, key enzymes in Alzheimer's pathology.[8][9]

CompoundKey Neuroprotective MechanismsIn Vitro EfficacyIn Vivo Efficacy
Piperine Upregulation of NGF pathway, inhibition of JAK2/STAT3 and Caspase-1 pyroptosis, antioxidant, anti-inflammatory[2][4][5][7]Protects against glutamate-induced excitotoxicity and Aβ-induced neuronal damage[4][10]Reduces neuronal damage in kainic acid-induced excitotoxicity and MCAO models[4][5]
PD07 Multi-target inhibition (Cholinesterases, BACE1), neuroprotection against Aβ toxicity[8][9]Significant inhibitory activity on ChEs and BACE1; neuroprotective in Aβ-induced SH-SY5Y cells[8][9]Improved memory and cognition in scopolamine-induced amnesia in rats[8][9]

Unraveling the Mechanisms: Key Signaling Pathways in Neuroprotection

The neuroprotective effects of piperidine derivatives are underpinned by their ability to modulate specific intracellular signaling cascades. Understanding these pathways is crucial for both rational drug design and the interpretation of experimental results.

The NGF/TrkA/Akt/GSK3β Pathway

The Nerve Growth Factor (NGF) pathway is critical for neuronal survival, growth, and differentiation. Piperine has been shown to upregulate this pathway, leading to the activation of TrkA receptors and the subsequent phosphorylation of Akt and GSK3β.[4] This cascade ultimately promotes cell survival and protects against excitotoxic insults.[4]

NGF_Pathway Piperine Piperine NGF NGF Piperine->NGF Upregulates TrkA TrkA NGF->TrkA Activates PI3K PI3K TrkA->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits Survival Neuronal Survival GSK3b->Survival Promotes Apoptosis (Inhibited)

Caption: Piperine-mediated activation of the NGF signaling pathway.

The JAK2/STAT3 Inflammatory Pathway

Chronic inflammation is a key contributor to neurodegeneration. The JAK2/STAT3 pathway is a central regulator of the inflammatory response. Piperine has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, thereby reducing the expression of pro-inflammatory cytokines and mitigating neuroinflammation-induced damage.[2]

JAK2_STAT3_Pathway Piperine Piperine JAK2 JAK2 Piperine->JAK2 Inhibits Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates Inflammation Neuroinflammation STAT3->Inflammation Promotes

Caption: Inhibition of the JAK2/STAT3 pathway by piperine.

Experimental Corner: Validating Neuroprotective Efficacy

The objective comparison of neuroprotective agents relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays frequently employed in this field of research.

In Vitro Neuroprotection: The MTT Assay in SH-SY5Y Cells

The MTT assay is a colorimetric method used to assess cell viability. It is widely used to screen for the neuroprotective effects of compounds against a variety of insults, such as glutamate-induced excitotoxicity.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed SH-SY5Y cells in a 96-well plate Incubate1 Incubate for 24 hours Seed->Incubate1 Pretreat Pre-treat with piperidine derivatives Incubate1->Pretreat Induce Induce neurotoxicity (e.g., with glutamate) Pretreat->Induce Incubate2 Incubate for 24-48 hours Induce->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read

Caption: Workflow for assessing neuroprotection using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentrations of the piperidine derivatives. Incubate for a predetermined period (e.g., 1-2 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., L-glutamic acid) to the wells, with the exception of the control wells.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

In Vivo Neuroprotection: The Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model of ischemic stroke to evaluate the in vivo efficacy of neuroprotective agents.

Experimental Workflow:

MCAO_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment and Reperfusion cluster_assessment Neurological and Histological Assessment Anesthetize Anesthetize the rat Expose Expose the common, internal, and external carotid arteries Anesthetize->Expose Occlude Insert a filament into the internal carotid artery to occlude the MCA Expose->Occlude Administer Administer piperidine derivative (pre- or post-occlusion) Occlude->Administer Reperfuse Withdraw the filament to allow reperfusion (optional) Administer->Reperfuse Behavior Perform neurological deficit scoring Reperfuse->Behavior Infarct Measure infarct volume using TTC staining Behavior->Infarct

Caption: Workflow for the MCAO model of ischemic stroke.

Step-by-Step Protocol:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and make a midline cervical incision to expose the carotid artery bifurcation.

  • Vessel Isolation: Carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA and insert a nylon monofilament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Compound Administration: Administer the test compound at the desired dose and time point (either before or after the occlusion).

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the animal and perfuse the brain. Section the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Safety Assessment: The hERG Assay for Cardiotoxicity

The hERG assay is a critical in vitro safety screen to assess the potential of a compound to cause QT interval prolongation, a predictor of cardiac arrhythmias.

Step-by-Step Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: Apply a range of concentrations of the test compound to the cells and record the inhibition of the hERG current.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compound on the hERG channel. A higher IC50 value indicates a lower potential for cardiotoxicity.

Conclusion and Future Directions

The piperidine scaffold continues to be a fertile ground for the discovery of novel neuroprotective agents. The evolution from Fenazinel to its safer derivatives, coupled with the exploration of the multifaceted mechanisms of natural products like piperine, highlights the progress in this field. The development of multi-target-directed ligands represents a particularly exciting frontier, offering the potential to address the complex and multifactorial nature of neurodegenerative diseases.

Future research should focus on further optimizing the therapeutic window of these compounds, exploring novel delivery systems to enhance their bioavailability in the CNS, and conducting rigorous preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits for patients.

References

  • Li, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts, 7(1).
  • Wang, Y., et al. (2022). Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway. International Journal of Molecular Sciences, 23(19), 11849.
  • Zhang, Y., et al. (2022). Piperine protects against cerebral ischemic injury by regulating the Caspase-1-mediated pyroptosis pathway. Frontiers in Pharmacology, 13, 946578.
  • Manap, M. A., et al. (2019). Synergistic Effects of Curcumin and Piperine as Potent Acetylcholine and Amyloidogenic Inhibitors With Significant Neuroprotective Activity in SH-SY5Y Cells via Computational Molecular Modeling and in vitro Assay. Frontiers in Aging Neuroscience, 11, 206.
  • Wang, Y., et al. (2023). Inhibition of the JAK2/STAT3 Signaling Pathway by Piperine Confers Neuroprotection in Rats with Ischemic Stroke. Neuroscience, 518, 101-114.
  • Yu, S., et al. (2021). Harnessing the mitochondrial integrity for neuroprotection: Therapeutic role of piperine against experimental ischemic stroke.
  • He, X., et al. (2011). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Sheng Li Xue Bao, 63(3), 219-226.
  • Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(16), 3049–3065.
  • Zhang, Q., et al. (2023). Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. Pharmaceutical Fronts, 5(03), e131-e143.
  • Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Publications. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to the In Vitro and In Vivo Activity of 4-(4-Methylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the translational potential of a novel chemical entity is paramount. This guide provides an in-depth technical comparison of the anticipated in vitro and in vivo activities of 4-(4-Methylphenoxy)piperidine hydrochloride. While direct comprehensive studies on this specific molecule are not extensively published, its structural motifs are present in a variety of pharmacologically active agents. This guide, therefore, extrapolates from data on analogous compounds to propose likely biological targets and provides detailed, field-proven experimental protocols to rigorously evaluate its therapeutic potential.

The core structure, a 4-phenoxypiperidine moiety, is a versatile scaffold found in compounds targeting the central nervous system (CNS).[1] This suggests that this compound likely modulates neurotransmitter systems.[2][3] The addition of a methyl group on the phenoxy ring can influence potency, selectivity, and metabolic stability. This guide will focus on its potential as a monoamine oxidase (MAO) inhibitor, a common target for antidepressant and neuroprotective agents, based on the frequent appearance of this scaffold in neuropharmacological agents.[4]

Part 1: In Vitro Activity Profile: Mechanistic Insights at the Molecular Level

In vitro assays are the foundational step in characterizing a compound's mechanism of action and intrinsic potency, free from the complexities of a whole biological system. For a compound like this compound, the primary in vitro investigation would focus on its interaction with key enzymes and receptors involved in neurotransmission.

Hypothesized Target: Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[6][7]

This protocol describes a continuous spectrophotometric or fluorometric assay to determine the inhibitory potential of this compound against both MAO-A and MAO-B isoforms.[5][6]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound against recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrates: Kynuramine (for both) or Serotonin (MAO-A) and Benzylamine (MAO-B)[5][8]

  • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B)[6]

  • Test Compound: this compound

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Microplate reader (spectrophotometer or fluorometer)

Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Monitor the change in absorbance or fluorescence over time. For kynuramine, the product 4-hydroxyquinoline can be measured.[5][6] For a fluorometric assay using a probe like Amplex Red, the production of hydrogen peroxide is coupled to the generation of a fluorescent product.[8]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Anticipated In Vitro MAO Inhibition

TargetTest CompoundSubstrateIC50 (µM)Positive ControlPositive Control IC50 (nM)
MAO-AThis compoundKynuramineTBDClorgyline~3[8]
MAO-BThis compoundBenzylamineTBDSelegiline~7[8]
TBD: To Be Determined by experiment.

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using recombinant human enzymes ensures the results are directly relevant to human physiology and avoids confounding activities from other proteins present in tissue homogenates.

  • Selective Controls: The use of well-characterized, isoform-selective inhibitors like clorgyline and selegiline validates the assay's ability to distinguish between MAO-A and MAO-B inhibition.[6]

  • Kinetic Analysis: Performing the assay over a time course allows for the determination of initial reaction velocities, which are crucial for accurate IC50 calculations and for later studies on the mechanism of inhibition (e.g., competitive, non-competitive).

Part 2: In Vivo Activity: Assessing Therapeutic Potential in a Living System

In vivo studies are essential to understand a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion), safety profile, and efficacy in a complex biological environment. Based on the hypothesized in vitro activity as a potential MAO inhibitor, the in vivo assessment would logically focus on models of depression.

Animal Models for Antidepressant Activity

Several validated animal models are used to screen for antidepressant efficacy. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are the most common for initial screening due to their high predictive validity for antidepressant drugs.[9][10] These tests are based on the principle that antidepressants reduce the duration of immobility in rodents when placed in an inescapable, stressful situation.[11]

Objective: To evaluate the antidepressant-like effect of this compound by measuring its ability to reduce immobility time in mice.[9][10]

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Test Compound: this compound

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Positive Control: Imipramine or Fluoxetine[12]

  • Cylindrical tanks (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording and analysis software

Step-by-Step Procedure:

  • Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) at various doses. Typically, dosing occurs 30-60 minutes before the test.

  • Pre-swim Session (Day 1 - Optional but recommended for habituation): Place each mouse in the water tank for 15 minutes. This session is for habituation and is not scored.

  • Test Session (Day 2): Place the mice individually into the cylinders of water for a 6-minute session.

  • Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation: Anticipated In Vivo Antidepressant-like Activity

Treatment GroupDose (mg/kg, i.p.)NImmobility Time (seconds, Mean ± SEM)
Vehicle-10TBD
This compound1010TBD
This compound3010TBD
Imipramine (Positive Control)2010TBD
TBD: To Be Determined by experiment.

Causality Behind Experimental Choices:

  • Stress-Induced Model: The FST induces a state of behavioral despair, which is sensitive to reversal by clinically effective antidepressants.[11] This provides a strong rationale for its use in screening.

  • Dose-Response Evaluation: Testing multiple doses is crucial to establish a dose-dependent effect, which strengthens the evidence for a true pharmacological effect and helps identify a therapeutic window.

  • Validated Positive Control: Using a classic antidepressant like imipramine ensures the experimental model is performing as expected and provides a benchmark against which to compare the efficacy of the test compound.[12]

Part 3: Bridging In Vitro and In Vivo Data: A Unified View

A successful drug candidate must exhibit a clear correlation between its in vitro mechanism and its in vivo efficacy. The following diagrams illustrate the theoretical framework and experimental workflows discussed.

Diagrams and Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 4MPP 4-(4-Methylphenoxy)piperidine hydrochloride MAO Monoamine Oxidase (MAO) 4MPP->MAO Inhibition Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Neurotransmitters Degrades NT_Synapse Increased Neurotransmitter Concentration Neurotransmitters->NT_Synapse Vesicles Synaptic Vesicles Vesicles->Neurotransmitters Release Receptors Postsynaptic Receptors NT_Synapse->Receptors Binds to Signal Enhanced Neuronal Signaling Receptors->Signal

Caption: Hypothesized MAO inhibition by 4-(4-Methylphenoxy)piperidine HCl.

G cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment Assay MAO Inhibition Assay (Spectrophotometric/Fluorometric) IC50 Determine IC50 vs. MAO-A and MAO-B Assay->IC50 Data Analysis FST Forced Swim Test (FST) in Mice IC50->FST Informs Dose Selection Efficacy Measure Immobility Time (Antidepressant-like Effect) FST->Efficacy Data Analysis

Caption: Translational workflow from in vitro screening to in vivo efficacy testing.

Conclusion and Future Directions

This guide outlines a logical, evidence-based approach to characterizing the in vitro and in vivo activity of this compound. Based on its chemical structure, a plausible hypothesis is its activity as a monoamine oxidase inhibitor with potential antidepressant effects. The provided protocols for in vitro MAO inhibition assays and the in vivo forced swim test represent the industry-standard initial steps for evaluating such a compound.

Positive results from these studies—namely, potent and selective in vitro inhibition of MAO-A and a significant reduction in immobility in the FST—would provide a strong rationale for further preclinical development. Subsequent investigations should include more complex behavioral models (e.g., chronic unpredictable mild stress), pharmacokinetic profiling, and safety pharmacology studies to build a comprehensive profile of this promising compound.

References

  • Animal Models for the Study of Antidepressant Activity. PubMed. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. Available at: [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. ResearchGate. Available at: [Link]

  • A Perspective Study: Preclinical Screening of Anti-Depressant Activity. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. Available at: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central. Available at: [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available at: [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. Available at: [Link]

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A Senior Application Scientist's Guide to Benchmarking 4-(4-Methylphenoxy)piperidine Hydrochloride Against Other Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the judicious selection of synthetic intermediates is a critical determinant of both the efficiency of the synthetic route and the ultimate viability of a drug candidate. This guide provides an in-depth technical comparison of 4-(4-Methylphenoxy)piperidine hydrochloride, a versatile aryloxypiperidine building block, against other key synthetic intermediates. Our analysis will focus on practical performance metrics, supported by detailed experimental protocols and a discussion of the strategic considerations that guide the choice of a particular building block in a synthetic campaign.

Introduction: The Strategic Importance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine motif is a cornerstone in medicinal chemistry, featuring in a vast number of approved pharmaceutical agents.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] Aryloxypiperidines, a subclass of these valuable heterocycles, are of particular interest in the development of therapeutics targeting the central nervous system (CNS), including antidepressants and antipsychotics.[3]

This guide will benchmark this compound, a commercially available intermediate, by examining its application in the synthesis of a Diacylglycerol Kinase alpha (DGKα) inhibitor and comparing its synthetic utility against an alternative, well-established piperidine intermediate used in the synthesis of a selective serotonin reuptake inhibitor (SSRI).

I. Profile of this compound

This compound is a white to off-white powder with good solubility in various organic solvents, a property enhanced by its hydrochloride salt form.[3] Its structure, featuring a 4-methylphenoxy group attached to a piperidine ring, makes it a valuable intermediate for introducing this specific aryloxy moiety into a target molecule. This building block is particularly relevant in the synthesis of compounds targeting neurological disorders.[3]

Physicochemical Properties:

PropertyValueSource
CAS Number 63843-49-2[3]
Molecular Formula C₁₂H₁₇NO·HCl[3]
Molecular Weight 227.73 g/mol [3]
Appearance White powder[3]
Purity (typical) ≥ 95% (HPLC)[3]

II. Benchmarking Application: Synthesis of a DGKα Inhibitor

A key application of this compound is demonstrated in its use as a reactant in the synthesis of substituted aminoquinolones, which act as Diacylglycerol Kinase alpha (DGKα) inhibitors for immune activation.[4]

Experimental Protocol: Synthesis of a DGKα Inhibitor Intermediate

This protocol is adapted from the procedure described in patent WO2021105115A1.[4]

Reaction Scheme:

DGKa_Inhibitor_Synthesis start 2-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile product DGKα Inhibitor Intermediate start->product N,N-diisopropylethylamine, 2-propanol, 90°C, 2h intermediate 4-(4-Methylphenoxy)piperidine hydrochloride intermediate->product

Caption: Synthesis of a DGKα inhibitor intermediate.

Step-by-Step Procedure:

  • To a reaction vessel, add 2-chloro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

  • Add this compound (CAS 63843-49-2) and N,N-diisopropylethylamine to the vessel.[4]

  • Add 2-propanol as the solvent.

  • Stir the reaction mixture at 90°C for 2 hours.[4]

  • After cooling, add water to the reaction mixture and continue stirring.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with ethanol.

  • Dry the solid under vacuum at 100°C to yield the final product.

Performance Metrics (as reported in the patent):

  • Yield: 81%[4]

  • Purity: 95%[4]

This protocol demonstrates a straightforward and high-yielding application of this compound in the synthesis of a complex heterocyclic compound with therapeutic potential. The reaction proceeds under relatively mild conditions and a simple workup procedure.

III. Comparative Intermediate: N-Boc-4-hydroxypiperidine in the Synthesis of Femoxetine

To provide a meaningful benchmark, we will now examine a widely used and versatile piperidine intermediate, N-Boc-4-hydroxypiperidine, in the context of synthesizing Femoxetine, a selective serotonin reuptake inhibitor (SSRI) structurally related to the aryloxypiperidine class.[5]

Experimental Protocol: Synthesis of Femoxetine

This multi-step synthesis highlights the utility of N-Boc-4-hydroxypiperidine as a foundational building block. The following is a condensed representation of a potential synthetic route inspired by established methodologies.[5][6]

Synthetic Workflow:

Femoxetine_Synthesis_Workflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Etherification cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: N-Methylation A N-Boc-4-hydroxypiperidine B N-Boc-4-(tosyloxy)piperidine A->B p-TsCl, Pyridine D N-Boc-4-phenoxypiperidine B->D C Phenol C->D K2CO3, DMF E 4-Phenoxypiperidine D->E TFA, DCM F Femoxetine E->F Formaldehyde, NaBH(OAc)3

Caption: A representative synthetic workflow for Femoxetine.

Step-by-Step Procedure (Conceptual):

  • Tosylation of N-Boc-4-hydroxypiperidine: React N-Boc-4-hydroxypiperidine with p-toluenesulfonyl chloride in the presence of a base like pyridine to form the corresponding tosylate. This converts the hydroxyl group into a good leaving group.

  • Williamson Ether Synthesis: React the N-Boc-4-(tosyloxy)piperidine with phenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF to form N-Boc-4-phenoxypiperidine.

  • Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield 4-phenoxypiperidine.

  • Reductive Amination: React the resulting secondary amine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to install the N-methyl group, yielding Femoxetine.

IV. Head-to-Head Comparison and Scientific Rationale

Comparative Analysis of Synthetic Intermediates:

Feature4-(4-Methylphenoxy)piperidine HClN-Boc-4-hydroxypiperidine
Synthetic Strategy Direct incorporation of the aryloxy moiety.Stepwise construction of the aryloxy ether.
Number of Steps Fewer steps if the target contains the 4-methylphenoxy group.More steps to introduce the desired aryloxy group.
Versatility Specific for introducing the 4-methylphenoxy group.Highly versatile; the hydroxyl group can be converted to various functionalities.
Protecting Groups The piperidine nitrogen is typically unprotected in the salt form, requiring a base for reaction.The Boc group allows for controlled, regioselective reactions at other positions.
Cost-Effectiveness Potentially more cost-effective for specific targets due to fewer steps.The cost of the multi-step sequence needs to be considered.

Causality Behind Experimental Choices:

  • Choice of this compound: This intermediate is ideal when the 4-methylphenoxy-piperidine scaffold is a core component of the final target molecule. Its direct use streamlines the synthesis, reducing the number of steps and potentially increasing the overall yield and cost-effectiveness. The use of the hydrochloride salt enhances stability and solubility, though it necessitates the use of a base in the subsequent reaction to liberate the free amine.[3]

  • Choice of N-Boc-4-hydroxypiperidine: This building block offers greater flexibility. The Boc-protected nitrogen allows for a wide range of transformations to be performed on the hydroxyl group without interference from the amine.[5] This is particularly advantageous when synthesizing a library of analogs with different aryloxy substituents, as the same initial intermediate can be used. The hydroxyl group serves as a versatile handle for various coupling reactions.

V. Data Presentation and Visualization

Table 1: Summary of Performance Metrics

IntermediateTarget MoleculeKey Reaction StepReported YieldReported PurityNumber of Steps (from intermediate)
4-(4-Methylphenoxy)piperidine HClDGKα Inhibitor IntermediateNucleophilic Aromatic Substitution81%[4]95%[4]1
N-Boc-4-hydroxypiperidineFemoxetineMulti-step (Tosylation, Etherification, Deprotection, N-Methylation)Variable (stepwise)High (with purification)4 (conceptual)

Logical Relationship Diagram:

Intermediate_Selection_Logic Start Define Target Molecule's Core Structure Decision Does the target contain a specific aryloxypiperidine moiety? Start->Decision Path_A Use a pre-functionalized intermediate like 4-(4-Methylphenoxy)piperidine HCl Decision->Path_A Yes Path_B Use a versatile building block like N-Boc-4-hydroxypiperidine Decision->Path_B No / Synthesizing a library Advantage_A Advantages: - Fewer synthetic steps - Potentially higher overall yield - Cost-effective for specific targets Path_A->Advantage_A Advantage_B Advantages: - High versatility for analog synthesis - Controlled, regioselective reactions - Well-established methodologies Path_B->Advantage_B

Caption: Decision-making workflow for selecting a piperidine intermediate.

VI. Conclusion and Future Perspectives

This comparative guide demonstrates that the choice of a synthetic intermediate is a strategic decision that profoundly impacts the efficiency and versatility of a synthetic route. This compound proves to be a highly effective building block for the direct and high-yielding synthesis of specific target molecules containing the 4-methylphenoxy-piperidine scaffold, as evidenced by its application in the preparation of a DGKα inhibitor.[4]

In contrast, intermediates like N-Boc-4-hydroxypiperidine offer a more versatile, albeit multi-step, approach that is particularly well-suited for the synthesis of diverse libraries of analogs. The decision to employ a pre-functionalized intermediate versus a more fundamental building block hinges on the specific goals of the research program, balancing the need for synthetic efficiency in a single target synthesis against the desire for flexibility in exploring a broader chemical space.

Future work in this area could involve the direct, head-to-head comparison of these and other aryloxypiperidine intermediates in the synthesis of a common, medicinally relevant target to provide more definitive quantitative data on their relative performance.

References

  • White, N. A., Ozboya, K., Flanigan, D. M., & Rovis, T. (2014). Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. Angewandte Chemie International Edition, 53(21), 5513–5516. [Link]

  • Tomar, R., Bhattacharya, D., & Babu, S. A. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Asian Journal of Organic Chemistry, 11(1), e202100693. [Link]

  • Böhnke, N., et al. (2021). Substituted aminoquinolones as dgkalpha inhibitors for immune activation. (WO2021105115A1).
  • Comins, D. L., & Schilling, S. (2002). A New Route to 3,4-Disubstituted Piperidines: Formal Synthesis of (-)-Paroxetine and (+)-Femoxetine. Organic Letters, 4(16), 2783–2785. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

Sources

A Head-to-Head Comparison of Synthesis Routes for 4-(4-Methylphenoxy)piperidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Methylphenoxy)piperidine is a key structural motif and a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its applications span from the development of novel therapeutics targeting neurological disorders to its use in neuroscience research for understanding neurotransmitter mechanisms.[1] The efficient and scalable synthesis of this piperidine derivative is therefore of significant interest to researchers and professionals in drug development and medicinal chemistry.

This guide provides a comprehensive, head-to-head comparison of three prominent synthetic strategies for the preparation of 4-(4-Methylphenoxy)piperidine: the Williamson Ether Synthesis, the Mitsunobu Reaction, and the Buchwald-Hartwig C-O Coupling. By presenting detailed experimental protocols, analyzing the underlying chemical principles, and comparing the practical advantages and disadvantages of each route, this document aims to equip researchers with the necessary information to select the most suitable method for their specific research and development needs.

Route 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a widely used method for the formation of ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkyl substrate.[2] For the synthesis of 4-(4-Methylphenoxy)piperidine, this can be approached in two ways: by reacting the sodium salt of p-cresol with a 4-halopiperidine derivative, or by reacting the alkoxide of 4-hydroxypiperidine with a p-tolyl halide. The latter is generally preferred to avoid the potential for elimination reactions with a secondary halide.

Causality Behind Experimental Choices

The choice of a strong base, such as sodium hydride (NaH), is crucial for the complete deprotonation of the 4-hydroxypiperidine to form the more nucleophilic alkoxide. The use of an N-Boc protecting group on the piperidine nitrogen is a strategic decision to prevent side reactions, such as N-arylation, and to improve the solubility of the starting material in organic solvents. A polar aprotic solvent like N,N-dimethylformamide (DMF) is selected to dissolve the ionic intermediates and to accelerate the SN2 reaction.[3] The reaction is typically heated to ensure a reasonable reaction rate.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Synthesis of tert-butyl 4-(4-methylphenoxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv.) in anhydrous DMF (0.5 M), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Add 4-fluorotoluene (1.1 equiv.) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Step 2: Deprotection to 4-(4-Methylphenoxy)piperidine

  • Dissolve the purified tert-butyl 4-(4-methylphenoxy)piperidine-1-carboxylate (1.0 equiv.) in a 4 M solution of HCl in 1,4-dioxane (excess).

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of 4-(4-Methylphenoxy)piperidine.

  • The free base can be obtained by neutralization with a suitable base (e.g., saturated aqueous sodium bicarbonate) and subsequent extraction with an organic solvent.

Williamson Ether Synthesis Workflow

Route 2: The Mild and Versatile - Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and generally mild method for the formation of ethers from alcohols and acidic nucleophiles. This reaction proceeds through a redox-condensation mechanism involving a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of 4-(4-Methylphenoxy)piperidine from 4-hydroxypiperidine.

Causality Behind Experimental Choices

The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This intermediate deprotonates the phenolic hydroxyl group of p-cresol, making it a competent nucleophile. The use of an N-Boc protected 4-hydroxypiperidine is again advantageous for solubility and to prevent side reactions at the piperidine nitrogen. The reaction is typically run at low temperatures to control the initial exothermic reaction and then allowed to warm to room temperature. Anhydrous conditions are critical as the intermediates are sensitive to hydrolysis.[4]

Experimental Protocol: Mitsunobu Reaction

Step 1: Synthesis of tert-butyl 4-(4-methylphenoxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equiv.), p-cresol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) (0.4 M), cool the mixture to 0 °C under an inert atmosphere.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Step 2: Deprotection to 4-(4-Methylphenoxy)piperidine

  • Follow the same deprotection protocol as described for the Williamson Ether Synthesis route.

Mitsunobu Reaction Workflow

Route 3: The Modern Cross-Coupling - Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of carbon-oxygen bonds, providing a modern and efficient alternative to traditional ether synthesis methods like the Ullmann condensation.[5][6] This reaction allows for the coupling of alcohols with aryl halides or triflates under relatively mild conditions.

Causality Behind Experimental Choices

This route involves the coupling of an N-Boc protected 4-hydroxypiperidine with an aryl halide, such as 4-bromotoluene. The choice of the palladium catalyst and the phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential to facilitate the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the alcohol and facilitate the formation of the palladium alkoxide intermediate. Anhydrous and inert conditions are necessary due to the sensitivity of the catalyst and intermediates to air and moisture.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

Step 1: Synthesis of tert-butyl 4-(4-methylphenoxy)piperidine-1-carboxylate

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., SPhos, 0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 equiv.) and 4-bromotoluene (1.0 equiv.) in anhydrous toluene (0.3 M).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Step 2: Deprotection to 4-(4-Methylphenoxy)piperidine

  • Follow the same deprotection protocol as described for the Williamson Ether Synthesis route.

Buchwald-Hartwig C-O Coupling Workflow

Head-to-Head Comparison of Synthesis Routes

FeatureWilliamson Ether SynthesisMitsunobu ReactionBuchwald-Hartwig C-O Coupling
Reagents Simple, readily availableRequires specialized, potentially hazardous reagents (DEAD/DIAD)Requires expensive palladium catalysts and ligands
Reaction Conditions Relatively harsh (high temp.)Mild (0 °C to RT)Moderate to high temperature
Yields Moderate to good (50-95% reported for similar reactions)[2]Generally good to excellent, but can be substrate-dependentGood to excellent, highly dependent on catalyst/ligand system
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to cost and safety of reagentsScalable, but catalyst cost can be a factor
Byproducts/Purification Inorganic salts, easily removedTriphenylphosphine oxide and reduced azodicarboxylate, can be difficult to removeLigand and catalyst residues may require specific purification methods
Functional Group Tolerance ModerateGoodExcellent
Cost Generally lowModerate to highHigh
Safety Considerations Use of reactive sodium hydrideDEAD/DIAD are potentially explosive and should be handled with care[4]Palladium catalysts can be pyrophoric; phosphine ligands can be toxic

Characterization of 4-(4-Methylphenoxy)piperidine

  • ¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group (a pair of doublets), a multiplet for the piperidine proton at the 4-position, multiplets for the piperidine methylene protons, a singlet for the methyl group on the aromatic ring, and a broad singlet for the N-H proton of the piperidine.

  • ¹³C NMR: Signals for the aromatic carbons, the piperidine carbons, and the methyl carbon.

Conclusion

The choice of the optimal synthetic route for 4-(4-Methylphenoxy)piperidine depends on a variety of factors including the scale of the synthesis, cost considerations, available equipment, and the desired purity of the final product.

  • The Williamson Ether Synthesis is a classic, cost-effective method that is well-suited for large-scale production, although it may require harsher conditions and can sometimes result in lower yields.

  • The Mitsunobu Reaction offers a mild and versatile alternative, often providing high yields under gentle conditions. However, the cost and potential hazards associated with the reagents, as well as challenges in purification, may limit its applicability on a larger scale.

  • The Buchwald-Hartwig C-O Coupling represents a modern and highly efficient method with excellent functional group tolerance. While the initial investment in the catalyst and ligand can be high, its high yields and reliability may make it an attractive option for the synthesis of complex and high-value molecules.

Researchers should carefully consider these factors to select the synthetic strategy that best aligns with their specific project goals and laboratory capabilities.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Supporting Information. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Unexpected course of a Williamson ether synthesis. arkat usa. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. Available at: [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters. Available at: [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. Available at: [Link]

  • 4-(4-methylphenoxy)piperidine (C12H17NO). PubChemLite. Available at: [Link]

  • 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 4-Methylpiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 4-(o-Tolyloxy)Piperidine. ChemBK. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

  • Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study. Scholars Research Library. Available at: [Link]

  • Fluorous, chromatography-free Mitsunobu reaction. PubMed. Available at: [Link]

  • Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study | Request PDF. ResearchGate. Available at: [Link]

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A Researcher's Guide to Profiling the Receptor Selectivity of 4-(4-Methylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration for achieving therapeutic efficacy while minimizing off-target effects. For novel chemical entities, particularly those built upon privileged scaffolds like the piperidine ring, a thorough assessment of receptor selectivity is not merely a regulatory formality but a critical step in elucidating pharmacological function and predicting clinical potential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the receptor selectivity profile of 4-(4-Methylphenoxy)piperidine hydrochloride, a compound recognized as a versatile intermediate in the synthesis of neuropharmacological agents.[1][2]

While specific binding data for this compound is not extensively published, its structural motifs—a phenoxy group linked to a piperidine core—are present in ligands known to interact with a variety of receptor families. This guide will, therefore, outline a logical, data-driven approach to de-orphanize this compound, comparing its potential selectivity with that of established ligands and providing detailed experimental protocols to generate the necessary data.

The Rationale: Why Meticulous Selectivity Profiling is Non-Negotiable

The piperidine scaffold is a common feature in a multitude of CNS-active drugs, demonstrating the versatility of this chemical framework.[3][4] Phenylpiperidine derivatives, for instance, are well-known for their interactions with opioid receptors.[3][4][5] The addition of a phenoxy moiety, as seen in our compound of interest, introduces further complexity and potential for interaction with a broader range of targets, including but not limited to sigma (σ) receptors, monoamine transporters (for serotonin, dopamine, and norepinephrine), and various G-protein coupled receptors (GPCRs).

A lack of selectivity can lead to undesirable side effects, complex drug-drug interactions, and a challenging therapeutic window. Conversely, a highly selective compound offers a cleaner pharmacological profile and a more direct path to clinical development. Therefore, the experimental journey outlined below is designed to be both comprehensive and efficient, prioritizing targets based on structural analogy and pharmacological precedent.

Charting the Course: A Phased Approach to Selectivity Assessment

A systematic evaluation of selectivity should begin with a broad primary screen against a panel of receptors commonly associated with the piperidine and phenoxy pharmacophores, followed by more focused secondary and functional assays for any identified "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Functional Characterization a Compound Acquisition & Purity Assessment (>95% purity via HPLC) b Broad Receptor Panel Binding Assay (e.g., Eurofins SafetyScreen, CEREP BioPrint) a->b Submit for Screening c Data Analysis of Primary Screen (Identify receptors with >50% inhibition) b->c d Concentration-Response Binding Assays (Determine Ki values for 'hits') c->d e Functional Assays for Confirmed Targets (e.g., cAMP, Ca2+ flux, GTPγS) d->e f Determine Agonist, Antagonist, or Inverse Agonist Activity (EC50/IC50) e->f g Final Report & Comparative Analysis f->g Comprehensive Selectivity Profile

Caption: A phased workflow for assessing the receptor selectivity of a novel compound.

Phase 1: Casting a Wide Net with Primary Screening

The initial step is to screen this compound against a broad panel of receptors, ion channels, and transporters. Commercial services like the Eurofins SafetyScreen or CEREP BioPrint offer standardized and well-validated assays, providing a cost-effective and rapid overview of potential interactions.

Proposed Primary Screening Panel:

Based on the known pharmacology of structurally related compounds, the following receptor families should be prioritized in a primary screen:

  • Opioid Receptors: µ (mu), δ (delta), κ (kappa)

  • Sigma (σ) Receptors: σ1, σ2

  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Serotonin (5-HT) Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7

  • Adrenergic Receptors: α1A, α1B, α2A, α2B, β1, β2

  • Histamine Receptors: H1, H2, H3, H4

  • Muscarinic Acetylcholine Receptors: M1, M2, M3, M4, M5

  • NMDA Receptor

Phase 2: From Hits to Confirmed Targets - Secondary Assays

Any receptor where this compound demonstrates significant inhibition (typically >50% at a concentration of 1-10 µM) in the primary screen should be followed up with more detailed concentration-response binding assays to determine its affinity (Ki).

Experimental Protocol: Radioligand Binding Assay for Sigma-1 (σ1) Receptor Affinity

This protocol provides a template for determining the Ki of a test compound for the σ1 receptor, a common target for piperidine derivatives.[3]

Materials:

  • Receptor Source: Guinea pig brain membrane homogenate or cells expressing recombinant human σ1 receptors.

  • Radioligand: -pentazocine (a selective σ1 ligand).[3]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Filtration Apparatus: Brandel or Millipore cell harvester.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter & Cocktail.

Procedure:

  • Preparation: Prepare serial dilutions of this compound.

  • Incubation: In a 96-well plate, combine the receptor source, -pentazocine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding & Incubation cluster_2 Separation & Counting cluster_3 Data Analysis prep Prepare Reagents: - Receptor Source - 3H-pentazocine - Test Compound Dilutions - Haloperidol (NSB) incubate Combine reagents in 96-well plate Incubate to equilibrium prep->incubate filter Rapid filtration to separate bound from free radioligand incubate->filter count Scintillation counting to quantify bound radioactivity filter->count analyze Calculate IC50 from concentration-response curve count->analyze calculate Calculate Ki using Cheng-Prusoff equation analyze->calculate result Ki calculate->result Affinity Value

Caption: Workflow for a competitive radioligand binding assay.

Comparative Data: Benchmarking Against Known Ligands

The true measure of selectivity comes from comparing the affinity of this compound for its primary target(s) against its affinity for other receptors. A selectivity ratio is calculated by dividing the Ki for the off-target receptor by the Ki for the on-target receptor. A higher ratio indicates greater selectivity.

The following table presents hypothetical data for our compound of interest alongside real-world data for established piperidine-based ligands to illustrate how a comparative analysis would be structured.

CompoundPrimary TargetKi (nM) - Primary TargetKi (nM) - σ2 ReceptorKi (nM) - D2 ReceptorSelectivity (σ2/Primary)Selectivity (D2/Primary)
4-(4-Methylphenoxy)piperidine HCl σ1 Receptor 15 1500 >10,000 100-fold >667-fold
HaloperidolD2 Receptor1.25001.2N/AN/A
(+)-Pentazocineσ1 Receptor3.13,1401,4001013-fold452-fold
Compound 11 (from a study)[5]σ1 Receptor4.4167.9>10,00015-fold>2267-fold

Note: Data for this compound is hypothetical for illustrative purposes. Data for other compounds is sourced from scientific literature.

Phase 3: Unveiling the Mechanism - Functional Assays

High affinity does not equate to biological function. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Therefore, for any confirmed high-affinity targets, functional assays are essential.

Experimental Protocol: cAMP Assay for Gs or Gi-Coupled Receptors

Many receptors, such as certain serotonin and dopamine subtypes, signal through the modulation of cyclic AMP (cAMP). This protocol outlines a method to determine if this compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor.

Materials:

  • Cell Line: A stable cell line expressing the target receptor (e.g., HEK293 or CHO cells).

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Agonist Control: A known agonist for the target receptor.

  • Stimulating Agent (for Gi): Forskolin.

  • Test Compound: this compound.

Procedure (Antagonist Mode):

  • Cell Plating: Plate the cells in a suitable microplate and grow to the desired confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of the known agonist (typically its EC80) to the wells. For Gi-coupled receptors, stimulate with forskolin.

  • Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP response against the logarithm of the test compound concentration to determine the IC50 for antagonism.

By performing the assay in the absence of a known agonist, one can also determine if the compound has agonist activity on its own.

Conclusion and Forward Look

This guide provides a robust, scientifically grounded framework for the comprehensive assessment of the receptor selectivity of this compound. By progressing from broad primary screening to specific secondary and functional assays, researchers can build a detailed pharmacological profile of this compound. The true value of this data is realized when it is placed in the context of existing knowledge, allowing for a direct comparison with alternative or established ligands. This comparative approach is fundamental to making informed decisions in the drug discovery and development pipeline, ultimately guiding the journey of a promising molecule from the bench to potential therapeutic application.

References

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2879. Available from: [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(15), 8629. Available from: [Link]

  • Prommer, E. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S23-S31. Available from: [Link]

  • Abate, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1506-1517. Available from: [Link]

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A Researcher's Guide to Experimental Reproducibility with 4-(4-Methylphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the factors influencing experimental reproducibility when working with 4-(4-Methylphenoxy)piperidine hydrochloride. As a versatile chemical intermediate, this compound is a cornerstone in the synthesis of novel therapeutic agents, particularly in neuropharmacology.[1] Achieving reliable and reproducible results is paramount, and this begins with a foundational understanding of the material's integrity and its behavior in comparison to structurally similar analogs.

We will move beyond standard protocols to explore the causality behind experimental choices, offering a framework for self-validating methodologies. This guide is structured to empower researchers, scientists, and drug development professionals to mitigate variability and enhance the trustworthiness of their findings.

Part 1: The Foundation of Reproducibility: Purity and Characterization

The single most critical factor dictating reproducibility is the quality of the starting material. This compound, while a stable white powder, can harbor impurities from its synthesis that may significantly impact downstream biological or chemical assays.[1] Its role as a key intermediate in developing medications for neurological disorders means that even trace amounts of structurally related, active impurities can lead to misleading results.[1]

A robust, multi-pronged analytical approach is not merely a suggestion but a requirement for any rigorous scientific investigation. The stability and reactivity of the compound are favorable for synthesis, but this necessitates stringent verification before use.[1]

Core Analytical Workflow for Material Verification

The following workflow illustrates the essential steps for validating a new batch of this compound.

cluster_0 Material Reception & Initial Checks cluster_1 Analytical Verification cluster_2 Qualification & Use A Receive Compound B Visual Inspection (Color, Form) A->B C Check Documentation (CoA, Purity Spec) B->C D RP-HPLC (Purity & Impurity Profile) C->D E Mass Spectrometry (Identity Confirmation) C->E F 1H-NMR (Structural Integrity) C->F G Pass/Fail D->G E->G F->G H Qualified for Experiment G->H Pass

Caption: Essential workflow for the analytical validation of incoming reagents.

Experimental Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a robust method for determining the purity of this compound and identifying potential impurities. The use of a pre-column derivatization agent is often employed for piperidine-containing compounds to enhance UV detection.[2][3]

Objective: To achieve >95% purity with no single impurity >0.5%.[1]

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 acetonitrile/water solution to create a 1 mg/mL stock.

    • Perform a 1:10 dilution for the working solution (0.1 mg/mL). Rationale: This concentration is typically within the linear range of UV detectors.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Gradient: 5% B to 95% B over 20 minutes. Rationale: A gradient elution is crucial for separating compounds with different polarities, ensuring that both polar and non-polar impurities are resolved.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[3]

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Trustworthiness Check: The retention time of the main peak should be consistent across multiple injections. Any significant shoulders or co-eluting peaks suggest insufficient resolution, requiring method optimization.

ParameterSpecificationSource
CAS Number 63843-49-2[1]
Molecular Formula C12H17NO·HCl[1]
Molecular Weight 227.73 g/mol [1]
Appearance White powder[1]
Purity (HPLC) ≥ 95%[1]
Storage 0-8°C[1]

Part 2: A Comparative Guide to Structural Analogs

Reproducibility can also be compromised by a misunderstanding of how subtle structural changes affect experimental outcomes. This compound belongs to a class of aryloxypiperidines where minor modifications to the phenoxy ring can drastically alter biological activity and physicochemical properties.[4][5] Below, we compare the target compound to two common analogs to illustrate these principles.

Base Common Scaffold: 4-(Phenoxy)piperidine Methyl 4-(4-Methylphenoxy)piperidine (Target Compound) Base->Methyl -CH3 Group: Modest increase in lipophilicity Benzyl 4-(4-Benzylphenoxy)piperidine Base->Benzyl -CH2-Ph Group: Significant increase in lipophilicity and steric bulk Methoxy 4-(4-Methoxyphenoxy)piperidine Base->Methoxy -OCH3 Group: Electron-donating, potential H-bond acceptor

Caption: Structural comparison of key aryloxypiperidine analogs.

Feature4-(4-Methylphenoxy)piperidine HCl 4-(4-Benzylphenoxy)piperidine HCl 4-(4-Methoxyphenoxy)piperidine HCl
Key Structural Difference Para-methyl group on the phenoxy ring.Para-benzyl group, adding a phenylmethyl moiety.Para-methoxy group on the phenoxy ring.
Predicted Physicochemical Impact Moderately lipophilic.Significantly increased lipophilicity and steric hindrance.[4]Electron-donating group, can act as a hydrogen bond acceptor, slightly more polar than the methyl analog.
Reported Biological Context Intermediate for agents targeting neurological disorders.[1]Investigated for neuropharmacological activity, including potential anti-acetylcholinesterase effects.[4]Intermediate for drugs targeting neurotransmitter systems, relevant to depression and anxiety research.[5]
Key Reproducibility Consideration Purity relative to unmethylated phenol or cresol isomers.Potential for oxidative impurities at the benzylic position. Higher non-specific binding in assays due to increased lipophilicity.Stability of the ether linkage; potential for O-demethylation in metabolic studies.

This comparison underscores why one cannot simply substitute these compounds without re-validating the experiment. For instance, the increased lipophilicity of the benzyl analog could lead to higher non-specific binding in a receptor assay, fundamentally altering the results and requiring different assay buffer conditions (e.g., higher detergent concentration) to ensure reproducibility.[4]

Part 3: Case Study: A Reproducible Receptor Binding Assay

To ground these principles in a practical application, we present a generalized workflow for a competitive radioligand binding assay, a common experiment in neuropharmacology where these compounds are used.[1][5] The goal is to determine the binding affinity (Ki) of our test compound for a specific receptor.

Workflow for a Competitive Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis A Prepare Serial Dilution of Test Compound D Add Buffer, Membranes, Radioligand, and Test Compound to 96-well plate A->D B Prepare Assay Buffer (with protease inhibitors) B->D C Thaw & Homogenize Receptor Membranes C->D E Incubate (e.g., 60 min at 25°C) D->E F Rapidly Filter through GF/B filter plate E->F G Wash Plate 3x with Ice-Cold Wash Buffer F->G H Dry Plate & Add Scintillation Cocktail G->H I Count Radioactivity (CPM) H->I J Calculate Specific Binding I->J K Plot Competition Curve (% Binding vs. [Compound]) J->K L Calculate IC50 and Ki K->L

Caption: Step-by-step workflow for a reproducible radioligand binding assay.

Experimental Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound at a target G-protein coupled receptor (GPCR).

  • Reagent Preparation:

    • Test Compound: Prepare an 11-point, 1:3 serial dilution of this compound in assay buffer, starting from 100 µM. Rationale: A wide concentration range is essential to define both the top and bottom plateaus of the competition curve.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4. Rationale: BSA is included as a carrier protein to prevent the ligand and compound from adsorbing to plastic surfaces, a critical step for reproducibility.

    • Radioligand: Prepare at a concentration equal to its Kd value for the target receptor.

  • Assay Procedure:

    • In a 96-well plate, add in order:

      • 50 µL Assay Buffer

      • 25 µL Test Compound dilution (or vehicle for total binding, or excess non-labeled ligand for non-specific binding).

      • 25 µL Radioligand.

      • 100 µL of receptor membrane preparation (e.g., 20 µg protein/well).

    • Seal the plate and incubate for 90 minutes at room temperature with gentle agitation. Rationale: Incubation must be long enough to reach equilibrium, a parameter that must be empirically determined and kept consistent.

  • Harvesting:

    • Rapidly aspirate the contents of the wells onto a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Rationale: Rapid, cold washing minimizes dissociation of the bound radioligand while removing unbound ligand.

  • Data Analysis:

    • Dry the filter plate, add scintillant, and count the radioactivity (in counts per minute, CPM).

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • Trustworthiness Check: A successful and reproducible assay should have a Z-factor > 0.5, indicating a sufficient signal window between positive and negative controls.

References

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ResearchGate. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. National Institutes of Health (PMC). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • 4,4′-Trimethylenedipiperidine, a safe and greener alternative for piperidine, catalyzed the synthesis of N-methyl imines. ResearchGate. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PubMed Central). [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information (PubMed). [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Analytical Methods. Royal Society of Chemistry Publishing. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. National Center for Biotechnology Information (PubMed). [Link]

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A Senior Application Scientist's Comparative Guide to 4-(4-Methylphenoxy)piperidine hydrochloride in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of molecular scaffolds is a critical decision that profoundly influences the trajectory of a research program. The piperidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in FDA-approved drugs and its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides an in-depth technical evaluation of 4-(4-Methylphenoxy)piperidine hydrochloride (CAS: 63843-49-2), a versatile building block, particularly in the realm of central nervous system (CNS) drug discovery.[5] We will objectively compare its potential performance with established alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions in your drug design endeavors.

The Privileged Piperidine Scaffold: A Gateway to the CNS

The six-membered nitrogen-containing heterocycle of piperidine offers a synthetically tractable framework that can be strategically modified to fine-tune a molecule's properties.[1][3] Its basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for receptor binding. The chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[6]

The 4-phenoxypiperidine moiety, in particular, is a recurring motif in compounds targeting CNS receptors and transporters. The ether linkage provides a balance of flexibility and conformational constraint, while the aromatic phenoxy group offers a handle for a multitude of van der Waals and pi-stacking interactions within a receptor's binding pocket.

Unveiling the Potential of this compound

This compound is a key intermediate in the synthesis of novel therapeutic agents, especially in neuropharmacology.[5] The addition of a methyl group at the 4-position of the phenoxy ring introduces a subtle yet significant modification that can influence several key drug-like properties.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

The para-methyl group can:

  • Enhance Lipophilicity: This can potentially improve blood-brain barrier (BBB) penetration, a critical attribute for CNS-acting drugs.

  • Modulate Metabolism: The methyl group may block a potential site of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.

  • Fine-tune Receptor Interactions: The methyl group can occupy a small hydrophobic pocket within the target binding site, potentially increasing affinity and selectivity.

Comparative Analysis: Benchmarking Against Established Scaffolds

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyThis compound (Predicted)HaloperidolFemoxetine
Molecular Weight 227.73 g/mol [5]375.87 g/mol [9]297.39 g/mol
LogP (Predicted) ~3.0-3.5~4.3~3.8
Primary Target Class CNS Receptors/TransportersDopamine D2 Receptor[7][9]Serotonin Transporter
Oral Bioavailability -60-70%[9]-
Plasma Protein Binding -~90%[9]-
Elimination Half-life -14-37 hours (oral)[9]-
Primary Metabolism -Hepatic (CYP3A4, CYP2D6)[10]N-demethylation, O-demethylation[8]

Table 2: Comparative In Vitro Performance Data (Experimental)

Compound/AnalogTargetKi (nM)Metabolic Stability (t1/2 in HLM)Caco-2 Permeability (Papp, 10-6 cm/s)
4-Fluoro-3-methylphenoxy analog Dopamine D46.5[8]--
Haloperidol Dopamine D20.89[11]--
Femoxetine --Degraded ~20% more rapidly than its enantiomer in rat liver microsomes[8]-
Paroxetine Serotonin Transporter~0.1-Inhibits intestinal transport in Caco-2 cells, suggesting it is a substrate for transporters[12]

Insights from the Data:

The 4-fluoro-3-methylphenoxy analog of a 4-phenoxypiperidine scaffold demonstrates a potent affinity for the dopamine D4 receptor (Ki = 6.5 nM), suggesting that the 4-(4-methylphenoxy)piperidine core is a promising starting point for designing ligands for aminergic G-protein coupled receptors.[8] Haloperidol, a larger and more complex molecule, exhibits sub-nanomolar affinity for its primary target, the dopamine D2 receptor.[11]

The metabolic data for femoxetine, while dated, indicates that metabolism of the phenoxy-piperidine core can be influenced by stereochemistry and includes N- and O-demethylation.[8] The strategic placement of the methyl group in 4-(4-methylphenoxy)piperidine could potentially hinder O-demethylation, thereby improving metabolic stability. Paroxetine's interaction with transporters in Caco-2 cells highlights the importance of evaluating active transport mechanisms for this class of compounds.[12]

Strategic Application in Drug Design: A Workflow

Incorporating this compound into a drug discovery campaign involves a systematic evaluation of its properties. The following workflow outlines the key experimental stages.

Diagram 2: Drug Discovery Workflow for Piperidine-Based Scaffolds

G cluster_ADME ADME Assays A Scaffold Selection (4-(4-Methylphenoxy)piperidine) B Library Synthesis (Amide/Amine Coupling) A->B C Primary Screening (Receptor Binding Assay) B->C D Functional Assays (e.g., cAMP, Ca2+ flux) C->D E In Vitro ADME Profiling D->E F Lead Optimization E->F E1 Metabolic Stability (Microsomes, Hepatocytes) E2 Permeability (Caco-2, PAMPA) E3 Plasma Protein Binding F->C Iterative Design G In Vivo Efficacy & PK/PD F->G

Caption: A typical drug discovery workflow for piperidine-based compounds.

Experimental Protocols for Core Assays

To facilitate your research, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the dopamine D2 receptor.[10][13][14]

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (unlabeled competitor for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK-D2 cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer. Determine the protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]-Spiperone, and 50 µL of cell membrane suspension.

    • Non-specific Binding: 25 µL of 10 µM Haloperidol, 25 µL of [3H]-Spiperone, and 50 µL of cell membrane suspension.

    • Test Compound: 25 µL of varying concentrations of your 4-(4-methylphenoxy)piperidine derivative, 25 µL of [3H]-Spiperone, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol assesses the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.[15][16][17][18]

Materials:

  • Pooled human liver microsomes (HLM).

  • Test compound (10 mM stock in DMSO).

  • NADPH regenerating system.

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard for quenching.

  • 96-well plates.

  • LC-MS/MS system.

Procedure:

  • Assay Preparation: Prepare a working solution of the test compound at 1 µM in phosphate buffer.

  • Incubation Setup: In a 96-well plate, add HLM and phosphate buffer. Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Protocol 3: Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential substrates for efflux transporters like P-glycoprotein.[3][19][20][21][22][23][24]

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well format).

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5.

  • Test compound.

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with HBSS.

    • Add the test compound in HBSS (pH 6.5) to the apical (A) side.

    • Add fresh HBSS (pH 7.4) to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay in the reverse direction to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates the potential for active efflux.

Broader Perspectives: Bioisosteric Replacements

While the 4-(4-methylphenoxy)piperidine scaffold offers many advantages, it is prudent to consider bioisosteric replacements to overcome potential liabilities such as metabolic instability or off-target effects.[19][20][25][26][27]

Diagram 3: Bioisosteric Replacements for the Phenoxy Group

G A Phenoxy B Benzyloxy A->B Increased Flexibility C Phenylamino A->C H-bond Donor D Phenylthio A->D Altered Electronics E Heteroaryl-oxy (e.g., Pyridyloxy) A->E Modulated Solubility & pKa

Caption: Common bioisosteric replacements for the phenoxy moiety.

Exploring these alternatives can lead to the discovery of novel chemical matter with improved drug-like properties.

Conclusion

This compound represents a valuable and strategically sound starting point for the design of novel CNS-active compounds. Its structural features suggest the potential for favorable pharmacokinetic properties and potent interactions with a range of biological targets. By employing the comparative analysis and detailed experimental workflows outlined in this guide, drug discovery teams can efficiently evaluate derivatives of this scaffold, understand their structure-activity relationships, and ultimately accelerate the identification of promising clinical candidates. The judicious application of this knowledge will undoubtedly contribute to the continued success of piperidine-based scaffolds in addressing unmet medical needs in neuroscience and beyond.

References

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  • What are the pharmacokinetics of haloperidol (antipsychotic medication)? Dr.Oracle. [Link]

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  • Haloperidol. Wikipedia. [Link]

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  • Metabolism of femoxetine, its enantiomer and the racemate in rat liver microsomes. PubMed. [Link]

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  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

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  • Synthesis and antidepressant activity of arylalkanol-piperidine derivatives as triple reuptake inhibitors. PubMed. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Methylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(4-Methylphenoxy)piperidine hydrochloride, grounded in established safety principles and regulatory standards.

The procedures outlined here are based on the known hazards of piperidine derivatives and general best practices for laboratory chemical waste.[1][2] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere to your institution's Environmental Health and Safety (EHS) guidelines.[2][3]

Hazard Assessment and Core Safety Principles

This compound belongs to the piperidine class of compounds. While toxicological properties for this specific molecule are not extensively published, analogous piperidine compounds are known to be hazardous. Piperidine hydrochloride, for instance, is classified as toxic if swallowed.[4] Other derivatives can cause skin irritation, serious eye damage, and respiratory irritation.[5][6] Therefore, it is prudent to handle this compound as a hazardous substance.

Core Principles for Disposal:

  • Do Not Drain Dispose: This compound must never be disposed of down the sanitary sewer system.[4][7][8] Its potential toxicity can harm aquatic life and interfere with wastewater treatment processes.[1][8]

  • Categorize as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous chemical waste.[9][10]

  • Segregate Incompatible Wastes: Never mix piperidine-containing waste with incompatible materials, such as strong oxidizing agents or strong acids, to prevent dangerous chemical reactions.[4][6][11]

  • Consult Institutional EHS: Your facility's Environmental Health and Safety department is the ultimate authority on waste disposal procedures and will provide guidance specific to your location and regulations.[2]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound during routine use and disposal.

PPE ItemSpecification & Rationale
Eye Protection Chemical safety goggles or a face shield must be worn to protect against potential splashes.[2][5]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile). It is advisable to double-glove, removing the outer glove immediately if contamination occurs.[2]
Body Protection A dedicated laboratory coat must be worn to prevent contamination of personal clothing.[2][5]
Respiratory Handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[6][7]

This table summarizes the essential Personal Protective Equipment (PPE) required for handling this compound waste.

Step-by-Step Disposal Procedure

The disposal process begins the moment waste is generated. Following a systematic procedure ensures safety and compliance with regulations set by bodies like the Environmental Protection Agency (EPA).[12][13]

Step 1: Waste Container Selection

Choosing the correct container is the first critical step in preventing leaks and reactions.

  • Select a Compatible Container: Use a container made of material that is chemically resistant to this compound and any solvents used. High-density polyethylene (HDPE) is a common choice.[14][15]

  • Ensure Integrity: The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-on cap.[12][14]

  • Avoid Food Containers: Never use former food or beverage containers for hazardous waste storage.[14]

Step 2: Waste Labeling

Proper labeling is a critical EPA requirement to ensure safe handling and proper disposal.[9]

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in the container, affix your institution's official hazardous waste label.

  • Complete All Fields: Clearly write the words "Hazardous Waste," the full chemical name "this compound," and list all other constituents (e.g., solvents) with their approximate percentages. Do not use chemical formulas or abbreviations.[2]

  • Indicate Hazards: Mark the appropriate hazard characteristics on the label (e.g., Toxic).

Step 3: Waste Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being moved for final disposal.[9][14]

  • Designate an SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][16]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when adding waste.[5][14]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Fill Level: Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]

Step 4: Arranging for Final Disposal

Once the waste container is full or waste is no longer being generated, it must be disposed of through the proper channels.

  • Contact EHS: Notify your institution's EHS department to arrange for a pickup of the hazardous waste.

  • Professional Disposal: The waste must be transported to and managed by a licensed hazardous waste disposal facility, typically via high-temperature incineration.[2][4][5][6] This is the only acceptable final destination for this type of chemical waste.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making and procedural flow for the proper management of chemical waste in a laboratory setting.

G start Waste Generation consult_sds Consult SDS & Institutional Policy start->consult_sds select_container Select Chemically Compatible Container consult_sds->select_container label_container Affix Hazardous Waste Label & List All Contents select_container->label_container store_in_saa Store in Designated SAA (Secondary Containment, Lid On) label_container->store_in_saa check_full Container Full or Waste Stream Complete? store_in_saa->check_full check_full->store_in_saa No request_pickup Arrange for Pickup by EHS or Approved Vendor check_full->request_pickup Yes end_disposal Professional Disposal (e.g., Incineration) request_pickup->end_disposal

Caption: Logical workflow for the safe disposal of hazardous chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If any flammable solvents are present, remove all sources of ignition.[5][6]

  • Assess the Spill: For a small spill, trained laboratory personnel may clean it up. For large spills, contact your institution's emergency EHS number immediately.

  • Cleanup:

    • Don appropriate PPE (respirator, goggles, double gloves, lab coat).

    • Absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.[1][5][6] Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution and wash the area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.[17]

By adhering to these rigorous protocols, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research practices are environmentally responsible and compliant with federal and local regulations.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • MilliporeSigma. (2025). Safety Data Sheet: Piperidine.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Penta Chemicals. (2024). Safety Data Sheet: Piperidine.
  • Needle.Tube. (n.d.). Safe Storage and Handling of Lab Reagents and Chemicals in Medical Diagnostic Labs in the United States.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Fisher Scientific. (2023). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine, hydrochloride.
  • Fisher Scientific. (2024). Safety Data Sheet: 4-Methylpiperidine.
  • BenchChem. (2025). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide.
  • CymitQuimica. (2023). Safety Data Sheet: 4-(4-Chlorophenoxy)piperidine hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Piperidine.
  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.
  • MSC. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-Methylpiperidin-4-ol.

Sources

Personal protective equipment for handling 4-(4-Methylphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to ensure that innovative research is conducted with the highest standards of safety. This guide provides a detailed operational and safety plan for handling 4-(4-Methylphenoxy)piperidine hydrochloride. The protocols herein are synthesized from established safety data for structurally analogous piperidine derivatives and are designed to provide a robust framework for risk mitigation.

Immediate Safety Assessment: Core Hazards

Before handling this compound, it is crucial to recognize its primary hazard profile based on its chemical class. The piperidine moiety is a known corrosive agent, and its derivatives can cause severe irritation or burns.[1][2] The hydrochloride salt is typically a solid, presenting a risk of respiratory irritation if inhaled as a dust.[3][4]

Primary Risks:

  • Skin: Causes skin irritation, potentially severe burns with prolonged contact.[1][4]

  • Eyes: Poses a risk of serious eye damage or irritation.[1][4]

  • Inhalation: May cause respiratory tract irritation.[4]

  • Ingestion: Assumed to be toxic if swallowed, a common characteristic of piperidine salts.[5]

Hazard Analysis & Mitigation

Understanding the causality behind these hazards is key to effective protection. Piperidine and its derivatives are strong bases and corrosive agents.[2][6] While the hydrochloride salt is less caustic than the free base, it can still cause significant irritation and damage to biological tissues upon contact. The toxicological properties of this specific compound have not been fully investigated, necessitating a conservative approach that treats it as hazardous.[1]

Engineering Controls as the First Line of Defense: Your primary method for exposure control should always be engineering solutions.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparation, must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[1][5]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[1]

Core Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. Do not rely on it to protect you from poor handling practices. The following table outlines the minimum required PPE.

Protection Area Required PPE Rationale & Specifications
Hand Protection Nitrile or Butyl Rubber GlovesProvides a barrier against skin contact. Check gloves for integrity before each use and remove them using the proper technique to avoid contaminating your skin. For prolonged work, consider double-gloving.[7][8]
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes.[1] A face shield should be worn over goggles when there is a significant risk of splashing.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned lab coat protects the skin on your arms and torso. Ensure it is made of a material appropriate for the chemicals being handled.[1][9]
Respiratory Protection NIOSH-approved RespiratorA respirator with particulate filters (N95 or better) is required when handling the powder outside of a fume hood or during spill cleanup to prevent inhalation of dust.[1][5]

Safe Handling Workflow: A Step-by-Step Guide

Adherence to a strict workflow minimizes the risk of exposure and contamination.

Step 1: Pre-Operational Checks

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Ensure the safety shower and eyewash station are unobstructed.

  • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers, and place them in the fume hood.

  • Don all required PPE as specified in the table above.

Step 2: Chemical Handling

  • Carefully open the container inside the fume hood.

  • Gently weigh the desired amount of this compound on weighing paper or in a container. Avoid creating dust clouds.

  • If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing.

  • Once the transfer is complete, securely close the primary container.

Step 3: Post-Handling & Decontamination

  • Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.

  • Wipe down the work area inside the fume hood.

  • Properly label and seal all waste containers.

Step 4: Doffing PPE

  • Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, face shield, and goggles.

  • Wash hands thoroughly with soap and water after removing all PPE.[3]

Workflow for Handling this compound

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_final Phase 4: Final Safety Steps prep1 Verify Fume Hood & Safety Stations prep2 Gather All Materials prep1->prep2 prep3 Don Full PPE (Gloves, Goggles, Coat) prep2->prep3 handle1 Weigh Solid Compound (Avoid Dust) prep3->handle1 handle2 Prepare Solution (If Applicable) handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Equipment & Surfaces handle3->clean1 clean2 Segregate & Seal Hazardous Waste clean1->clean2 final1 Doff PPE in Correct Order clean2->final1 final2 Wash Hands Thoroughly final1->final2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.